CIM0216
Description
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-14-19(23-26-15)22-21(25)20(17-9-3-2-4-10-17)24-13-7-11-16-8-5-6-12-18(16)24/h2-6,8-10,12,14,20H,7,11,13H2,1H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEXDSJYVSEVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)N3CCCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336574 | |
| Record name | CIM-0216 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031496-06-6 | |
| Record name | CIM-0216 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CIM0216 mechanism of action on TRPM3
An In-depth Technical Guide on the Mechanism of Action of CIM0216 on TRPM3
Introduction
The Transient Receptor Potential Melastatin 3 (TRPM3) channel is a non-selective cation channel that functions as a crucial sensor for noxious heat and chemical stimuli.[1][2][3] It is highly expressed in the somatosensory system, including dorsal root ganglia (DRG) and trigeminal ganglion neurons, as well as in other tissues like the pancreas.[1][2][4] The physiological importance of TRPM3 in pain sensation and inflammatory hyperalgesia has made it a promising target for novel analgesics.[5] The development of potent and selective pharmacological tools is essential for elucidating its function. This compound is a synthetic small-molecule agonist that has emerged as a powerful tool for studying TRPM3 due to its high potency and unique activation mechanism compared to the canonical agonist, pregnenolone (B344588) sulfate (B86663) (PS).[1][2][6] This document provides a comprehensive overview of the mechanism of action of this compound on the TRPM3 channel.
Core Mechanism of Action
This compound acts as a potent and selective direct agonist of the TRPM3 channel.[6] Its binding initiates a conformational change that leads to channel opening and subsequent physiological responses. Unlike the endogenous agonist pregnenolone sulfate, this compound possesses a unique ability to activate both the central ion pore and an alternative cation permeation pathway within the TRPM3 channel without the need for co-factors.[1][2]
Binding and Channel Gating
Cryo-electron microscopy and site-directed mutagenesis studies have identified the binding site for this compound within the S1-S4 transmembrane domains of the TRPM3 channel.[7][8] Key amino acid residues, including Y855, Y859, Y888, L892, E895, W959, R962, and I966, are critical for its interaction.[8] Mutation of these residues significantly reduces the current induced by this compound.[8]
The binding of this compound induces a robust, doubly rectifying current, which is a characteristic feature of TRPM3 activation.[7] This activation develops over a period of about 100 seconds and fades gradually upon washout.[7] A distinguishing feature of this compound is its capacity to open both the primary Ca²⁺-conducting pore and a secondary cation pathway, a feat that for the endogenous agonist PS requires the presence of a modulator like clotrimazole (B1669251) (Clt).[1][2]
Downstream Signaling and Physiological Consequences
The activation of TRPM3 by this compound triggers a cascade of downstream cellular events, primarily initiated by the influx of cations.
-
Calcium Influx and Depolarization: this compound stimulation leads to a significant influx of extracellular Ca²⁺ and Na⁺, causing an increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) and depolarization of the plasma membrane.[1][6][9] In HEK-TRPM3 cells, this compound can induce a robust increase in [Ca²⁺]i, reaching levels of approximately 1,145 nM.[6] In some cells, such as insulinoma cells, the initial Na⁺ influx and subsequent membrane depolarization can also activate voltage-gated Ca²⁺ channels, further amplifying the calcium signal.[3][10]
-
Gene Transcription: The rise in intracellular Ca²⁺ initiates signaling cascades that extend to the nucleus, leading to changes in gene expression.[9] this compound has been shown to activate the transcription factor AP-1 and stimulate the transcriptional activation potential of its components, c-Jun and c-Fos.[9]
-
Neuropeptide and Hormone Release: In sensory nerve terminals, this compound-mediated TRPM3 activation evokes the release of the neuropeptide calcitonin gene-related peptide (CGRP).[1][2][7] This action implicates TRPM3 in neurogenic inflammation and potentially in conditions like migraine.[7] Furthermore, in pancreatic islets, this compound stimulates a TRPM3-dependent release of insulin (B600854).[1][2][11]
-
Nociception: When administered in vivo, this compound induces nocifensive behaviors, such as paw licking, confirming the role of TRPM3 activation in pain sensation.[1][12]
Modulation and Inhibition
The effects of this compound are subject to modulation by various factors:
-
Synergism with Heat: The activating effect of this compound on TRPM3 is temperature-dependent. Subthreshold concentrations of this compound can evoke robust channel activation when the temperature is raised to 37°C, indicating a synergistic relationship between the chemical agonist and heat.[4]
-
Interaction with Other Ligands: this compound shows a positive allosteric interaction with pregnenolone sulfate (PS). In the presence of PS, the dose-response curve for this compound shifts to lower concentrations, indicating potentiation.[1][4] Conversely, the modulator clotrimazole (Clt), which potentiates PS-induced currents, blocks this compound-induced currents, suggesting a competitive interaction at a similar binding site.[4][7]
-
Inhibition: this compound-induced TRPM3 activity can be blocked by known TRPM3 inhibitors, such as isosakuranetin (B191617) and primidone.[5][7] Additionally, activation of G-protein coupled receptors (GPCRs) coupled to Gi/o proteins can inhibit TRPM3. For instance, the GABA-B receptor agonist baclofen (B1667701) can inhibit this compound-induced currents and nocifensive responses through the action of Gβγ subunits directly on the channel.[5][12]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's action on TRPM3.
Table 1: Potency and Efficacy of this compound on TRPM3
| Parameter | Value | Cell Type | Condition | Reference |
|---|---|---|---|---|
| pEC₅₀ (Ca²⁺ Response) | 0.77 ± 0.1 µM | HEK-TRPM3 | This compound alone | [1][4][6] |
| pEC₅₀ (Ca²⁺ Response) | 42 ± 0.6 nM | HEK-TRPM3 | This compound in the presence of 40 µM PS | [1][4] |
| pEC₅₀ (PS Ca²⁺ Response) | 3.0 ± 0.1 µM | HEK-TRPM3 | Pregnenolone Sulfate (PS) alone | [1][4] |
| [Ca²⁺]i Increase (ΔCa²⁺) | 1,145 ± 26 nM | HEK-TRPM3 | 1 µM this compound | [6] |
| [Ca²⁺]i Increase (ΔCa²⁺) | 357 ± 14 nM | Mouse DRG Neurons | 1 µM this compound |[1][4] |
Table 2: Selectivity Profile of this compound
| Channel | Effect (at 10 µM this compound) | Reference |
|---|---|---|
| TRPM3 | Potent Agonist | [6] |
| TRPM1 | No stimulating or blocking effect | [6] |
| TRPM2 | Minor block (16.6%) | [6] |
| TRPM4 | No stimulating or blocking effect | [6] |
| TRPM5 | Minor block (33.5%) | [6] |
| TRPM6 | No stimulating or blocking effect | [6] |
| TRPM7 | No stimulating or blocking effect | [6] |
| TRPV1 | No detectable effect | [6] |
| TRPM8 | No detectable effect |[6] |
Table 3: Physiological Responses to this compound-induced TRPM3 Activation
| Response | Agonist Concentration | System/Cell Type | Key Finding | Reference |
|---|---|---|---|---|
| CGRP Release | 100 µM | Ex vivo rat trigeminal ganglion | Significant CGRP release triggered | [7][11] |
| Insulin Release | 1 µM | Isolated mouse pancreatic islets | TRPM3-dependent insulin release induced | [1][11] |
| Nocifensive Behavior | 50 nmol/paw (in vivo) | Mouse hind paw | This compound injection elicits pain responses | [12] |
| Neuron Activation | 1 µM | Mouse DRG neurons | Activated 57% of DRG neurons | [1][4] |
| Neuron Activation | 1 µM | Mouse trigeminal ganglion neurons | Activated 62% of TGN neurons |[4] |
Experimental Protocols
Cell Culture and Transfection
HEK293 (Human Embryonic Kidney) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). For stable expression, cells are transfected with a plasmid encoding murine or human TRPM3 using standard lipofection or electroporation methods. Stably expressing cells (HEK-TRPM3) are selected using an appropriate antibiotic, such as G418. For transient transfections, cells are typically used for experiments 24-48 hours post-transfection.[1][7]
Calcium Imaging
Intracellular calcium concentration ([Ca²⁺]i) is measured using ratiometric fluorescent dyes like Fura-2 AM or single-wavelength dyes like Fluo-4 AM.
-
Cell Loading: Cultured cells or isolated primary neurons are incubated with the fluorescent dye (e.g., 2-5 µM Fura-2 AM) in a physiological salt solution for 30-60 minutes at room temperature or 37°C.
-
Imaging: Cells are washed and then imaged using an inverted fluorescence microscope equipped with a calcium imaging system. For Fura-2, cells are alternately excited at 340 nm and 380 nm, and the emission is captured at 510 nm. The ratio of fluorescence intensities (F340/F380) is calculated, which is proportional to [Ca²⁺]i.
-
Data Analysis: Baseline fluorescence is recorded before the application of this compound or other compounds. The change in fluorescence ratio or intensity upon stimulation is used to quantify the calcium response.[4][5][7]
Electrophysiology (Whole-Cell Patch-Clamp)
Ionic currents through TRPM3 channels are recorded using the whole-cell patch-clamp technique.
-
Cell Preparation: HEK-TRPM3 cells or sensory neurons are plated on glass coverslips for recording.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Solutions: The standard extracellular solution typically contains (in mM): 150 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular (pipette) solution often contains (in mM): 150 CsCl or KCl, 5 EGTA, 1 MgCl₂, 10 HEPES, adjusted to pH 7.2.
-
Voltage Protocol: To elicit currents, a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) is applied periodically. This allows for the determination of the current-voltage (I-V) relationship, which is characteristically outwardly rectifying for TRPM3.[5][7][8]
-
Data Acquisition: Currents are recorded before, during, and after the application of this compound to measure the agonist-induced current amplitude.
CGRP Release Assay
-
Tissue Preparation: Isolated mouse hind paw skin or trigeminal ganglia are dissected and placed in synthetic interstitial fluid.[7]
-
Stimulation: The tissue is incubated for a defined period (e.g., 5-15 minutes) in a solution containing a specific concentration of this compound or a control solution.
-
Sample Collection: The supernatant is collected after the incubation period.
-
Quantification: The concentration of CGRP in the supernatant is measured using a commercially available Enzyme Immunoassay (EIA) kit. The amount of released CGRP is normalized to the tissue weight or protein content.[1][7]
Visualizations
Caption: Signaling pathway of this compound action on TRPM3.
Caption: Experimental workflow for whole-cell patch-clamp.
Caption: Logical relationships in TRPM3 channel modulation.
References
- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Functional expression and pharmacological modulation of TRPM3 in human sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulus–Transcription Coupling of TRPM3 Channels: A Signaling Pathway from the Plasma Membrane to the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Transient Receptor Potential Melastatin 3 ion channels by G-protein βγ subunits - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CIM0216 in Thermosensation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CIM0216 has emerged as a critical pharmacological tool in the field of thermosensation and pain research. This synthetic small molecule is a potent and selective agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, a key player in detecting noxious heat and mediating inflammatory pain.[1][2][3] This technical guide provides an in-depth overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and experimental applications.
Core Mechanism of Action
This compound exerts its effects by directly binding to and activating the TRPM3 ion channel.[4] This activation leads to the opening of the channel's central calcium-conducting pore and an alternative cation permeation pathway, resulting in a significant influx of calcium (Ca²⁺) and other cations into the neuron.[1][5] This depolarization and increase in intracellular calcium concentration trigger a cascade of downstream events, including the release of neuropeptides and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as pain and heat.[1][5]
Signaling Pathway of this compound-Mediated Thermosensation
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity and selectivity based on published research.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| pEC₅₀ (Ca²⁺ response) | 0.77 ± 0.1 µM | HEK-TRPM3 cells | [2] |
| EC₅₀ (electrophysiology) | 0.7 µM | tsA cells overexpressing rTRPM3 | [4] |
| Intracellular Ca²⁺ Increase | 1,145 ± 26 nM | HEK-TRPM3 cells | [2] |
| Intracellular Ca²⁺ Increase (ΔCa²⁺) | 357 ± 14 nM | Mouse DRG neurons | [5] |
Table 2: Selectivity of this compound
| TRP Channel | Effect (at 10 µM this compound) | Reference |
| TRPM1 | No stimulating/blocking effect | [2] |
| TRPM2 | 16.6% block | [2] |
| TRPM4 | No stimulating/blocking effect | [2] |
| TRPM5 | 33.5% block | [2] |
| TRPM6 | No stimulating/blocking effect | [2] |
| TRPM7 | No stimulating/blocking effect | [2] |
| TRPV1 | No detectable effect on activation | [2] |
| TRPM8 | No detectable effect on activation | [2] |
Key Experimental Protocols
This compound is utilized in a variety of experimental paradigms to probe the function of TRPM3 in thermosensation and pain. Below are detailed methodologies for key experiments.
In Vitro Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons
This protocol is used to measure the direct effect of this compound on the intracellular calcium concentration in primary sensory neurons.
Methodology:
-
DRG Neuron Culture:
-
Dissect dorsal root ganglia from mice and place them in ice-cold complete DMEM.
-
Digest the ganglia with a collagenase/dispase solution at 37°C.
-
Mechanically dissociate the neurons by trituration.
-
Plate the dissociated neurons on poly-D-lysine and laminin-coated culture plates.
-
Culture the neurons in Neurobasal medium supplemented with nerve growth factor (NGF) for 24-48 hours.[6]
-
-
Calcium Indicator Loading:
-
Load the cultured DRG neurons with a calcium-sensitive dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.
-
-
Imaging:
-
Wash the cells to remove excess dye and place the culture dish on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with a standard imaging solution.
-
Establish a baseline fluorescence reading.
-
Apply this compound at the desired concentration (e.g., 1 µM) and record the change in fluorescence, which corresponds to the change in intracellular calcium concentration.[5]
-
At the end of the experiment, apply a high potassium solution to confirm cell viability.
-
Experimental Workflow: In Vitro Calcium Imaging
Calcitonin Gene-Related Peptide (CGRP) Release Assay from Skin
This ex vivo assay measures the ability of this compound to induce the release of the pro-inflammatory neuropeptide CGRP from sensory nerve endings in the skin.
Methodology:
-
Skin Preparation:
-
Excise hind paw skin from mice.
-
-
Incubation and Stimulation:
-
Incubate the skin preparations in a buffer solution.
-
Collect a baseline sample of the incubation buffer.
-
Incubate the skin with varying concentrations of this compound (e.g., 1, 5, 10, 50, and 100 µM) for a defined period (e.g., 5 minutes).[5]
-
Collect the supernatant after the incubation period.
-
-
CGRP Quantification:
In Vivo Nocifensive Behavior Assay
This behavioral assay assesses the pain-inducing effects of this compound when administered directly to an animal model.
Methodology:
-
Animal Acclimation:
-
Acclimate mice to the testing environment to reduce stress-induced variability.
-
-
Drug Administration:
-
Inject this compound intradermally into the plantar surface of the mouse's hind paw.
-
-
Behavioral Observation:
-
Immediately after injection, place the mouse in an observation chamber.
-
Record the cumulative time the animal spends licking, lifting, or flinching the injected paw over a set period (e.g., 5-15 minutes).[5] This behavior is a direct measure of nocifensive response.
-
The use of automated systems with video tracking can enhance the reproducibility of these measurements.[9]
-
Conclusion
This compound is an indispensable tool for investigating the role of TRPM3 in thermosensation and nociception. Its high potency and selectivity allow for the specific interrogation of TRPM3-mediated pathways in both in vitro and in vivo models. The experimental protocols detailed in this guide provide a framework for utilizing this compound to further elucidate the mechanisms of heat sensation and to explore TRPM3 as a potential therapeutic target for pain management.
References
- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Convergent Agonist and Heat Activation of Nociceptor TRPM3 | bioRxiv [biorxiv.org]
- 5. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ciguatoxin-Induced CGRP Release in Mouse and Rat Skin - Bertin Technologies [bertin-technologies.com]
- 9. Reproducible and fully automated testing of nocifensive behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
CIM0216: A Potent Tool for the Investigation of Neurogenic Inflammation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from activated sensory nerve endings. This localized inflammatory response contributes to a variety of pathological conditions, including pain, migraine, and asthma. The study of the molecular mechanisms underlying neurogenic inflammation is crucial for the development of novel therapeutic interventions. A key player in the initiation of this cascade is the Transient Receptor Potential (TRP) family of ion channels, particularly the Transient Receptor Potential Melastatin 3 (TRPM3) channel. CIM0216 has emerged as a potent and selective synthetic agonist of TRPM3, providing researchers with a powerful pharmacological tool to dissect the role of this channel in neurogenic inflammation.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a selective agonist of the TRPM3 ion channel.[1][2] TRPM3 is a calcium-permeable non-selective cation channel highly expressed in somatosensory neurons, which are critical for sensing pain and temperature.[2][4] Upon binding to the TRPM3 channel, this compound induces a conformational change that opens the channel's pore, leading to an influx of cations, most notably calcium (Ca²⁺), into the neuron.[1][2][3] This rapid increase in intracellular calcium concentration triggers the exocytosis of vesicles containing proinflammatory neuropeptides, such as CGRP.[2][3][5] The release of these neuropeptides into the peripheral tissue initiates the characteristic signs of neurogenic inflammation, including vasodilation and plasma extravasation.[2] Notably, this compound can activate both the central calcium-conducting pore and an alternative cation permeation pathway of the TRPM3 channel.[3][5]
Quantitative Data
The following tables summarize the key quantitative data regarding the potency, efficacy, and selectivity of this compound based on published studies.
Table 1: Potency and Efficacy of this compound in In Vitro Assays
| Parameter | Cell Type | Assay | Value | Reference |
| pEC₅₀ | HEK-TRPM3 cells | Calcium imaging | 0.77 ± 0.1 µM | [1] |
| Intracellular Ca²⁺ Increase | HEK-TRPM3 cells | FURA2-ratiometric Ca²⁺ imaging | 1,145 ± 26 nM | [1] |
| Intracellular Ca²⁺ Increase (ΔCa²⁺) | Wild-type mouse DRG neurons | Calcium imaging | 357 ± 14 nM | [2] |
| Potentiation of Pregnenolone Sulfate (PS)-induced currents | HEK-TRPM3 cells | Patch-clamp | 37 ± 8-fold at -150 mV; 10 ± 3-fold at +150 mV (with 0.1 µM this compound) | [2][4] |
Table 2: this compound-Induced CGRP Release
| Agonist | Concentration | Tissue | CGRP Release | Reference |
| This compound | 1 µM | Isolated mouse hind paw skin | Significant increase | [2] |
| This compound | 5 µM | Isolated mouse hind paw skin | Significant increase | [2] |
| This compound | 10 µM | Isolated mouse hind paw skin | Significant increase | [2] |
| This compound | 50 µM | Isolated mouse hind paw skin | Significant, dose-dependent increase | [2] |
| This compound | 100 µM | Isolated mouse hind paw skin | Significant, dose-dependent increase | [2] |
| This compound | 100 µM | Rat Trigeminal Ganglia | Triggered CGRP release | [6] |
Table 3: Selectivity Profile of this compound
| TRP Channel | Effect of this compound (10 µM) | Reference |
| TRPM1 | No stimulating/blocking effect | [1] |
| TRPM2 | 16.6% block | [1] |
| TRPM4 | No stimulating/blocking effect | [1] |
| TRPM5 | 33.5% block | [1] |
| TRPM6 | No stimulating/blocking effect | [1] |
| TRPM7 | No stimulating/blocking effect | [1] |
| TRPM8 | No detectable effect on activation | [1] |
| TRPV1 | No detectable effect on activation | [1] |
| TRPA1 | Very mild agonistic effect | [4][7] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the signaling cascade initiated by this compound and a typical experimental workflow for its use in studying neurogenic inflammation.
Experimental Protocols
In Vitro Calcium Imaging Assay
This protocol is designed to measure changes in intracellular calcium concentration in response to this compound in cultured cells.
-
Cell Preparation:
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer such as Hank's Balanced Salt Solution (HBSS) or Ringer's solution.
-
Incubate the cells with the dye loading solution at 37°C for 30-60 minutes.
-
Wash the cells twice with pre-warmed HBSS to remove excess dye.
-
-
Image Acquisition:
-
Mount the coverslip onto the stage of a fluorescence microscope equipped for live-cell imaging.
-
Acquire baseline fluorescence images for a set period.
-
Apply this compound at the desired concentration to the cells.
-
Continuously record fluorescence intensity changes over time.
-
As a positive control, a high-potassium solution can be applied at the end of the experiment to depolarize all neurons.[2]
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the change in fluorescence intensity over time for each ROI.
-
Quantify parameters such as peak amplitude, time to peak, and area under the curve.
-
Ex Vivo CGRP Release Assay
This protocol measures the release of CGRP from isolated tissues upon stimulation with this compound.
-
Tissue Preparation:
-
CGRP Release Experiment:
-
Place the tissue in a chamber and perfuse with a physiological buffer at a constant flow rate.
-
Collect baseline fractions of the perfusate for a set period.
-
Switch to a buffer containing this compound at the desired concentration and continue collecting fractions.
-
Collect washout fractions with the original buffer.
-
A depolarizing stimulus, such as high potassium (e.g., 60 mM K⁺), or a TRPV1 agonist like capsaicin (B1668287) can be used as a positive control.[10]
-
-
CGRP Quantification:
-
Data Analysis:
-
Calculate the amount of CGRP released in each fraction.
-
Express the this compound-induced CGRP release as a fold-increase over baseline or as a percentage of the positive control response.
-
In Vivo Model of Neurogenic Inflammation
This protocol describes the induction of neurogenic inflammation in a live animal model using this compound.
-
Animal Preparation:
-
Use appropriate animal models such as mice or rats.
-
Habituate the animals to the experimental setup to minimize stress-induced responses.
-
-
This compound Administration:
-
Assessment of Neurogenic Inflammation:
-
Nocifensive Behavior: Observe and quantify pain-related behaviors such as licking, flinching, or lifting of the affected paw.[3]
-
Edema Measurement: Measure paw thickness using a digital caliper before and at various time points after this compound injection.
-
Blood Flow Measurement: Use techniques like laser Doppler flowmetry to assess changes in blood flow at the site of injection.
-
-
Data Analysis:
-
Compare the responses in this compound-treated animals to vehicle-treated controls.
-
Use appropriate statistical tests to determine the significance of the observed effects.
-
Conclusion
This compound is a highly valuable pharmacological tool for elucidating the role of the TRPM3 channel in the complex process of neurogenic inflammation. Its potency and selectivity allow for targeted activation of this pathway, enabling researchers to investigate downstream signaling events, neuropeptide release, and the subsequent physiological responses in a controlled manner. The experimental protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to effectively utilize this compound in their research endeavors, ultimately contributing to a better understanding of neurogenic inflammation and the development of novel therapeutics for associated pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ex vivo stimulation of the trigeminal nucleus caudalis induces peripheral CGRP release in the trigeminal ganglion and reveals a distinct dopamine–endocannabinoid mechanism relevant to migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
Investigating TRPM3 Function with CIM0216: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of CIM0216, a potent and selective agonist, to investigate the function of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. This document details the pharmacological properties of this compound, experimental protocols for its application, and the associated signaling pathways, serving as a core resource for researchers in sensory physiology, pharmacology, and drug discovery.
Introduction to TRPM3 and this compound
The Transient Receptor Potential Melastatin 3 (TRPM3) channel is a calcium-permeable non-selective cation channel that plays a crucial role in a variety of physiological processes.[1] It is recognized as a key sensor for noxious heat and is implicated in inflammatory pain.[1] The study of TRPM3 has been significantly advanced by the development of specific pharmacological tools, most notably the synthetic agonist this compound.[2][3]
This compound (racemate of 2-(3,4-dihydroquinolin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)-2-phenylacetamide) is a small molecule that potently and selectively activates TRPM3.[3][4] Its potency surpasses that of the canonical TRPM3 agonist, pregnenolone (B344588) sulfate (B86663) (PS).[5] A unique characteristic of this compound is its ability to open both the central calcium-conducting pore and an alternative cation permeation pathway of the TRPM3 channel without the need for other modulators.[2][6] This property makes it a powerful tool for elucidating the diverse physiological roles of TRPM3, including its involvement in peptide release from sensory neurons and insulin (B600854) secretion from pancreatic islets.[2][7]
Quantitative Data: Pharmacological Profile of this compound
The following tables summarize the key quantitative data regarding the interaction of this compound with TRPM3, providing a clear comparison of its potency and selectivity.
| Parameter | Cell Type | Value | Conditions | Reference |
| EC50 | HEK-TRPM3 | 0.77 ± 0.1 µM | Ca2+ response | [5] |
| HEK-TRPM3 | 42 ± 0.6 nM | In the presence of 40 µM Pregnenolone Sulfate (PS) | [5] | |
| tsA (rabbit TRPM3) | 0.7 µM | Whole-cell currents at +80 mV | [8] | |
| Intracellular Ca2+ Increase | HEK-TRPM3 | 1,145 ± 26 nM | Single-cell FURA2-ratiometric Ca2+ imaging with 1 µM this compound | [9] |
| DRG Neurons (WT mice) | 357 ± 14 nM | [3] |
Table 1: Potency of this compound on TRPM3 Channels
| TRP Channel | Effect of 10 µM this compound | Cell Type | Reference |
| TRPM1 | No stimulating/blocking effect | HEK293 | |
| TRPM2 | 16.6% block | HEK293 | |
| TRPM4 | No stimulating/blocking effect | HEK293 | |
| TRPM5 | 33.5% block | HEK293 | |
| TRPM6 | No stimulating/blocking effect | HEK293 | |
| TRPM7 | No stimulating/blocking effect | HEK293 | |
| TRPM8 | 61 ± 5% block of menthol-induced currents | HEK293 | |
| TRPV1 | No detectable effect on activation | HEK293 | [3] |
| TRPA1 | Minor increase in current amplitude (<10%) | CHO | [3] |
Table 2: Selectivity Profile of this compound Against Other TRP Channels
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate TRPM3 function with this compound.
Calcium Imaging with Fura-2 AM
This protocol is designed for measuring intracellular calcium concentration changes in response to TRPM3 activation in HEK293 cells stably expressing TRPM3 (HEK-TRPM3).
Materials:
-
HEK-TRPM3 cells
-
Autoclaved coverslips or multi-well coverglass chambers
-
0.01% Poly-L-lysine
-
Phosphate-Buffered Saline (PBS), sterilized
-
Ca2+ recording buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, pH 7.2-7.4)
-
Fura-2 AM (50 µ g/vial )
-
DMSO
-
This compound stock solution
-
Inverted fluorescence microscope with 340/380 nm excitation and 510 nm emission filters
-
Perfusion system
Procedure:
-
Cell Preparation:
-
Coat coverslips with 0.01% poly-L-lysine for 10 minutes at room temperature (RT), then wash three times with sterilized PBS.
-
Plate HEK-TRPM3 cells on the coated coverslips 24 hours before the experiment.[3]
-
-
Dye Loading:
-
Prepare a 1 mg/mL Fura-2 AM stock solution by dissolving 50 µg of Fura-2 AM in 50 µL of DMSO.[10]
-
Wash the cells twice with Ca2+ recording buffer for 5 minutes each at RT.[3]
-
Load the cells with 1 µg/mL Fura-2 AM in Ca2+ recording buffer for 30 minutes at RT in the dark.[3][10]
-
Wash the cells twice with recording buffer for 5 minutes each to remove excess dye and allow for de-esterification.[3]
-
-
Imaging:
-
Place the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with Ca2+ recording buffer.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply this compound at the desired concentration through the perfusion system.
-
Record the changes in the 340/380 nm fluorescence ratio, which corresponds to changes in intracellular Ca2+ concentration.[3]
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of TRPM3-mediated ion currents in HEK-TRPM3 cells using the whole-cell patch-clamp technique.
Materials:
-
HEK-TRPM3 cells
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries
-
Micropipette puller and fire polisher
-
Extracellular solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Intracellular solution (in mM): e.g., 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH 7.2.
-
This compound stock solution
Procedure:
-
Pipette Preparation:
-
Recording:
-
Mount the filled pipette on the pipette holder and apply positive pressure.[11]
-
Approach a single, healthy HEK-TRPM3 cell with the pipette.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[12]
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[12]
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to record baseline currents.[9]
-
Perfuse the cell with the extracellular solution containing this compound.
-
Record the this compound-evoked currents. The characteristic doubly rectifying current-voltage (I-V) relationship is indicative of TRPM3 activation.[3]
-
Calcitonin Gene-Related Peptide (CGRP) Release Assay
This protocol describes the measurement of CGRP release from isolated sensory nerve terminals (e.g., from skin preparations) upon TRPM3 activation.
Materials:
-
Isolated tissue (e.g., mouse hind paw skin)
-
HEPES-buffered saline (HBS)
-
This compound stock solution
-
CGRP-specific ELISA or radioimmunoassay (RIA) kit
Procedure:
-
Tissue Preparation:
-
Isolate the desired tissue containing sensory nerve terminals.
-
-
Incubation and Stimulation:
-
Quantification:
-
Measure the concentration of CGRP in the collected supernatant using a commercially available CGRP ELISA or RIA kit, following the manufacturer's instructions.
-
Insulin Release Assay from Pancreatic Islets
This protocol outlines the procedure for measuring insulin secretion from isolated pancreatic islets in response to TRPM3 activation.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with experimental conditions (e.g., containing this compound)
-
24-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Preparation and Pre-incubation:
-
Stimulation:
-
Sample Collection and Analysis:
-
At the end of the incubation, carefully collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.[15]
-
Signaling Pathways and Experimental Workflows
TRPM3 Signaling Pathway
Activation of TRPM3 by this compound leads to an influx of Ca2+ and Na+ ions, initiating a cascade of intracellular signaling events. This can lead to membrane depolarization and further activation of voltage-gated Ca2+ channels in some cell types.[8] The increase in intracellular Ca2+ can activate various downstream effectors, including the MAPK/ERK pathway, ultimately leading to changes in gene expression and cellular responses like peptide release.[16][17]
Caption: TRPM3 signaling cascade initiated by this compound.
Experimental Workflow for Investigating TRPM3 Function
The following diagram illustrates a typical workflow for characterizing the effects of this compound on TRPM3-expressing cells.
Caption: A typical experimental workflow using this compound.
Logical Relationship of this compound Selectivity
This diagram illustrates the selective activation of TRPM3 by this compound in comparison to its effects on other TRP channels.
Caption: Selectivity profile of this compound for TRPM3.
References
- 1. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Static insulin secretion analysis of isolated islets [protocols.io]
- 3. brainvta.tech [brainvta.tech]
- 4. protocols.io [protocols.io]
- 5. DSpace [lirias2repo.kuleuven.be]
- 6. biorxiv.org [biorxiv.org]
- 7. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Convergent Agonist and Heat Activation of Nociceptor TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Ex Vivo Release of Calcitonin Gene-Related Peptide from the Trigeminovascular System in Rodents [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. protocols.io [protocols.io]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
CIM0216: A Technical Guide to its Mechanism and Effects on Sensory Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of CIM0216, a potent synthetic small-molecule agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. TRPM3 is a critical transducer in the somatosensory system, implicated in noxious heat sensation and inflammatory heat hypersensitivity.[1][2] this compound has emerged as a powerful pharmacological tool for elucidating the physiological and pathophysiological roles of TRPM3.[3] This guide details the mechanism of action of this compound on sensory neurons, presents quantitative data from key functional assays, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows. The information is intended to support further research and drug development efforts targeting TRPM3.
Core Mechanism of Action
This compound functions as a selective and highly potent agonist of the TRPM3 ion channel, which is a calcium-permeable nonselective cation channel expressed in somatosensory neurons, including those in the dorsal root ganglia (DRG) and trigeminal ganglia (TGN).[1][4] Its potency and apparent affinity significantly exceed those of the canonical TRPM3 agonist, pregnenolone (B344588) sulfate (B86663) (PS).[3]
The primary mechanism involves the direct binding of this compound to the TRPM3 channel, which induces a conformational change leading to its activation. A key feature of this compound-mediated activation is its ability to open two distinct cation-permeable pores in the channel: the central calcium-conducting pore and an alternative cation permeation pathway.[1][3] This dual-pore opening results in a robust influx of cations, predominantly Ca²⁺, into the neuron.[1] This significant increase in intracellular calcium concentration ([Ca²⁺]i) is the primary trigger for the downstream cellular effects observed in sensory neurons.[1][5]
The activation of TRPM3 by this compound is a membrane-delimited process and is also temperature-dependent, showing synergistic effects with heat.[1] While this compound is highly selective for TRPM3, a very minor agonistic effect on TRPA1 has been observed at high concentrations (e.g., 100 µM), though this is not considered its primary mechanism of action.[1][2]
Effects on Sensory Neuron Function
Activation of TRPM3 by this compound in sensory neurons leads to a cascade of physiological responses, primarily related to nociception and neurogenic inflammation.
-
Neuronal Depolarization and Firing: The substantial influx of positive ions following TRPM3 activation leads to the depolarization of the neuronal membrane, which can trigger action potentials. In whole-cell recordings, this compound application results in a significant current increase in a majority of DRG and TGN neurons.[1]
-
Nociception and Pain Behavior: By activating nociceptors (pain-sensing neurons), this compound induces acute pain. In vivo studies show that intradermal injection of this compound in mice evokes strong nocifensive behaviors, such as paw licking and lifting, which are absent in TRPM3-deficient mice.[1][3] Furthermore, intrathecal injection of this compound can induce heat hypersensitivity.[6][7]
-
Neuropeptide Release and Neurogenic Inflammation: The elevated [Ca²⁺]i in sensory nerve terminals triggers the release of neuropeptides, most notably calcitonin gene-related peptide (CGRP).[1][2] The release of CGRP and other peptides like Substance P from peripheral nerve endings contributes to neurogenic inflammation, characterized by vasodilation and plasma extravasation.[2][3] This effect is TRPM3-dependent and occurs independently of TRPV1 and TRPA1 channels.[1][2]
-
Gene Transcription: Beyond immediate signaling, TRPM3 activation by this compound can induce changes in gene expression. It has been shown to be a powerful activator of AP-1-regulated gene transcription, increasing the transcriptional potential of c-Jun and c-Fos.[8]
Quantitative Data Presentation
The effects of this compound on sensory neurons have been quantified across several experimental paradigms.
| Parameter | Cell/Tissue Type | Value | Conditions | Reference |
| Responding Neurons | Mouse DRG Neurons | 57% (311 of 543) | Stimulation with this compound | [1] |
| Mouse TGN Neurons | 62% (197 of 317) | Stimulation with this compound | [1] | |
| Mouse DRG Neurons (TRPA1-/-) | 55% (110 of 200) | Stimulation with this compound | [4] | |
| Intracellular Ca²⁺ Response | Mouse DRG Neurons | ΔCa²⁺ = 357 ± 14 nM | Stimulation with this compound | [1] |
| Electrophysiological Response | Mouse DRG/TGN Neurons | 13.0 ± 3 pA/pF at –80 mV | Whole-cell recording with this compound | [1] |
| Mouse DRG/TGN Neurons | 17.3 ± 5 pA/pF at +80 mV | Whole-cell recording with this compound | [1] | |
| In Vivo Behavioral Response | Wild-Type Mice | Strong nocifensive behavior | 2.5 nmol this compound intraplantar injection | [1] |
| TRPM3-/- Mice | No nocifensive behavior | 2.5 nmol this compound intraplantar injection | [1] | |
| Channel Selectivity | Murine TRPA1 (CHO cells) | <10% current increase | 100 µM this compound | [1] |
| Human TRPV1 (HEK293 cells) | No detectable effect | 10 µM this compound | [1] | |
| Human TRPM8 (HEK293 cells) | No detectable effect | 10 µM this compound | [1] |
Visualizations: Pathways and Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagram
Experimental Protocols
Isolation and Culture of DRG Neurons
This protocol describes the general steps for isolating primary sensory neurons for subsequent functional assays.
-
Animal Euthanasia and Dissection: Euthanize adult mice (e.g., C57BL/6, wild-type or TRPM3-/-) according to approved institutional animal care guidelines. Dissect dorsal root ganglia (DRG) from all spinal levels and place them into a cold, sterile buffer solution (e.g., Hank's Balanced Salt Solution, HBSS).
-
Enzymatic Digestion: Transfer ganglia to a digestion solution containing a cocktail of enzymes such as collagenase (e.g., Type IV) and dispase or trypsin. Incubate at 37°C for a specified time (e.g., 60-90 minutes) to break down connective tissue.
-
Mechanical Dissociation: Following digestion, transfer the ganglia to a culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and nerve growth factor). Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is achieved.
-
Plating: Plate the dissociated neurons onto coated coverslips (e.g., poly-D-lysine and laminin) to promote adherence.
-
Culturing: Incubate the plated neurons in a humidified incubator at 37°C and 5% CO₂. Allow neurons to recover and adhere for at least 2-24 hours before conducting experiments.
Intracellular Calcium Imaging
This protocol is used to measure changes in [Ca²⁺]i in response to this compound.
-
Dye Loading: Incubate the cultured DRG neurons with a ratiometric calcium indicator dye, such as Fura-2 AM (e.g., 2-5 µM), in a physiological saline solution for 30-60 minutes at room temperature or 37°C.
-
Washing: After incubation, wash the cells with the saline solution to remove excess extracellular dye.
-
Imaging Setup: Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a sensitive camera.
-
Baseline Recording: Perfuse the cells with the standard extracellular solution and record baseline fluorescence ratios (F340/F380) for a stable period (e.g., 2-5 minutes).
-
Stimulation: Switch the perfusion to a solution containing this compound at the desired concentration (e.g., 1 µM). Continue recording the fluorescence ratio to capture the induced calcium response.
-
Controls and Washout: After stimulation, perfuse with a control solution (e.g., high K⁺ to confirm cell viability) or a solution containing a TRPM3 antagonist (e.g., 5 µM isosakuranetin) to confirm specificity.[2] A washout step with the standard solution can be used to assess the reversibility of the response.[1]
-
Data Analysis: Analyze the recorded fluorescence ratios over time. The change in ratio is proportional to the change in [Ca²⁺]i. Quantify parameters such as the peak response amplitude and the percentage of responding cells.
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the ion currents elicited by this compound activation of TRPM3.
-
Setup: Place a coverslip with cultured neurons in a recording chamber on an inverted microscope. Perfuse with an extracellular solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with an appropriate intracellular solution (e.g., a K⁺-based solution).
-
Giga-seal Formation: Using a micromanipulator, carefully approach a neuron with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This provides electrical access to the cell's interior.
-
Recording: Clamp the neuron at a holding potential (e.g., -60 mV). Apply voltage ramps or steps (e.g., from -120 mV to +120 mV) to measure current-voltage (I-V) relationships.
-
Drug Application: After recording a stable baseline current, apply this compound via the perfusion system. Record the changes in current.
-
Data Acquisition and Analysis: Use appropriate software to acquire and analyze the data. Measure the peak inward and outward currents at specific voltages and plot the I-V relationship to characterize the this compound-evoked current.[1]
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. All experimental procedures should be performed in accordance with established laboratory safety protocols and institutional guidelines.
References
- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of TRPA1 and TRPM3 triggers Ca2+ waves in central terminals of sensory neurons and facilitates synaptic activity in the spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CIM0216 in Modulating Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are accompanied by substantial side effects. The Transient Receptor Potential Melastatin 3 (TRPM3) ion channel has emerged as a critical player in pain signaling, making it a promising target for novel analgesic development. CIM0216, a potent and selective synthetic agonist of TRPM3, is an indispensable pharmacological tool for elucidating the precise role of this channel in nociceptive and neuropathic pain pathways. This technical guide details the mechanism of action of this compound, its impact on cellular signaling cascades, and its application in preclinical models of neuropathic pain. We provide a comprehensive overview of key experimental data, detailed protocols, and visual representations of the underlying molecular pathways to support ongoing research and drug development efforts targeting the TRPM3 channel.
Introduction: this compound and the TRPM3 Channel
This compound is a synthetic quinoline (B57606) derivative identified as a highly potent activator of the TRPM3 channel, a calcium-permeable nonselective cation channel.[1][2] Its potency and apparent affinity significantly exceed that of pregnenolone (B344588) sulfate (B86663) (PS), the canonical TRPM3 agonist.[2] TRPM3 channels are predominantly expressed in sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG), where they function as detectors of noxious heat and chemical stimuli.[1][3][4]
The role of this compound in "modulating" neuropathic pain is primarily that of a research tool. By selectively activating TRPM3, this compound allows for the precise investigation of the downstream consequences of channel opening in both physiological and pathophysiological states. While TRPM3 agonism by this compound induces acute pain and hypersensitivity, it is the inhibition of this channel that holds therapeutic promise for alleviating neuropathic pain.[3][4] Studies using this compound have been crucial in validating TRPM3 as a target for conditions like chemotherapy-induced peripheral neuropathy (CIPNP) and nerve injury-induced pain.[3][5][6]
Core Mechanism of Action
This compound acts directly on the TRPM3 channel. A single application causes the opening of both the central calcium-conducting pore and an alternative cation permeation pathway in a membrane-delimited manner.[1][2] This leads to a robust influx of cations, most notably Ca²⁺, into the neuron. The resulting depolarization and rise in intracellular calcium concentration trigger a cascade of downstream signaling events that culminate in the sensation of pain and the promotion of neurogenic inflammation.
Signaling Pathways in Pain and Inflammation
The activation of TRPM3 by this compound initiates distinct signaling pathways at both peripheral nerve terminals and in the central nervous system, both of which are critical to the experience of pain.
Peripheral Terminals: Neuropeptide Release and Neurogenic Inflammation
In the periphery, this compound-mediated TRPM3 activation in the sensory nerve endings triggers the release of pro-inflammatory neuropeptides, primarily Calcitonin Gene-Related Peptide (CGRP) and Substance P.[1] This release is a key driver of neurogenic inflammation, characterized by vasodilation and plasma extravasation. This entire process occurs in a TRPM3-dependent manner and is notably independent of other key sensory channels like TRPV1 and TRPA1.[1]
Central Terminals: Central Sensitization
When administered intrathecally, this compound acts on TRPM3 channels located on the central terminals of sensory neurons in the spinal dorsal horn.[3][7] This activation enhances excitatory synaptic activity and promotes a state of central sensitization, where spinal neurons become hyperexcitable.[7][8] This is evidenced by the increased expression of neuronal activity markers like c-Fos and phosphorylated ERK (pERK) in the spinal cord and DRGs following TRPM3 activation.[3][9] This mechanism is believed to contribute to the heat hypersensitivity observed after this compound administration.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies involving this compound and TRPM3 modulation.
Table 1: In Vitro Effects of this compound on Sensory Neurons
| Parameter | Cell/Tissue Type | Stimulus | Result | Reference |
|---|---|---|---|---|
| Ca²⁺ Response | Mouse DRG Neurons | This compound | 57% of neurons responded (311 of 543) | [1] |
| Mouse TGN Neurons | This compound | 62% of neurons responded (197 of 317) | [1] | |
| Mouse Pancreatic Islets (WT) | 1 µM this compound | Robust Ca²⁺ increase observed | [1][10] | |
| Mouse Pancreatic Islets (Trpm3⁻/⁻) | 1 µM this compound | No Ca²⁺ increase observed | [1][10] | |
| CGRP Release | Mouse Hind Paw Skin | This compound | Significant, dose-dependent increase | [1] |
| Mouse Hind Paw Skin (Trpm3⁻/⁻) | This compound | CGRP release was absent | [1] |
| | Mouse Hind Paw Skin (WT) | this compound + Isosakuranetin (5 µM)| CGRP release was largely reduced |[1] |
Table 2: In Vivo Behavioral Effects of this compound
| Animal Model | Administration Route | Dose | Measured Outcome | Result | Reference |
|---|---|---|---|---|---|
| Wild-Type Mice | Intraplantar Injection | 2.5 nmol | Nocifensive Behavior (Licking/Lifting) | Strong nocifensive behavior induced | [1] |
| Trpm3⁻/⁻ Mice | Intraplantar Injection | 2.5 nmol | Nocifensive Behavior (Licking/Lifting) | Nocifensive response was completely absent | [1] |
| Wild-Type Mice | Intrathecal Injection | 2.3 nmol | Paw Withdrawal Latency (Radiant Heat) | Significantly reduced latency (induced heat hypersensitivity) | [3][4][6] |
| Trpm3⁻/⁻ Mice | Intrathecal Injection | 2.3 nmol | Paw Withdrawal Latency (Radiant Heat) | No change in paw withdrawal latency |[3][4][6] |
Table 3: Therapeutic Effect of TRPM3 Inhibition in Neuropathic Pain Models
| Animal Model | Neuropathy Type | TRPM3 Inhibitor | Measured Outcome | Result | Reference |
|---|---|---|---|---|---|
| Wild-Type Mice | CCI (Nerve Injury) | Isosakuranetin or Primidone (IP) | Heat Hypersensitivity | Reduced heat hypersensitivity | [3][4][6] |
| Trpm3⁻/⁻ Mice | CCI (Nerve Injury) | Isosakuranetin or Primidone (IP) | Heat Hypersensitivity | No effect observed | [3][4][6] |
| Wild-Type Mice | Oxaliplatin-Induced | Isosakuranetin (IP) | Cold & Mechanical Hypersensitivity | Effectively reduced pain behavior | [5][11] |
| Trpm3⁻/⁻ Mice | Oxaliplatin-Induced | N/A | Cold & Mechanical Hypersensitivity | Development of hypersensitivity was lacking |[5][11] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the study of this compound and TRPM3.
Animal Models of Neuropathic Pain
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve: In mice, under anesthesia, the sciatic nerve is exposed. Four loose ligatures are tied around the nerve, causing a mild constriction that leads to nerve injury and the development of chronic heat and mechanical hypersensitivity, mimicking human neuropathic pain.[3][12]
-
Chemotherapy-Induced Peripheral Neuropathy (CIPNP): An acute model is established by a single intraperitoneal injection of oxaliplatin (B1677828) in mice. This induces cold and mechanical hypersensitivity that develops within hours to days, reflecting the acute neuropathy experienced by patients.[5][11]
In Vitro Assays
-
Calcium Microfluorimetry (Ca²⁺ Imaging):
-
Dorsal root ganglia (DRG) are dissected from mice.
-
Neurons are dissociated enzymatically and plated on coverslips.
-
Cells are loaded with a ratiometric calcium indicator dye (e.g., Fura-2 AM).
-
Cells are perfused with a saline solution, and baseline fluorescence is recorded.
-
This compound or other compounds are applied via the perfusion system.
-
Changes in intracellular Ca²⁺ concentration are measured by monitoring the fluorescence ratio at different excitation wavelengths (e.g., 350/380 nm).[1][10]
-
-
Calcitonin Gene-Related Peptide (CGRP) Release Assay:
-
Skin flaps from mouse hind paws are excised and wrapped around acrylic rods with the inner side exposed.
-
Samples are placed in carbogen-gassed synthetic interstitial fluid at 32°C for a washout period.
-
The skin is then incubated in a solution containing this compound or a control vehicle.
-
After incubation, the supernatant is collected.
-
The concentration of CGRP in the supernatant is quantified using a standard enzyme immunoassay (EIA) kit.[1]
-
In Vivo Behavioral Testing
-
Assessment of Heat Hypersensitivity: The Hargreaves test is used to measure paw withdrawal latency to a radiant heat source. The mouse is placed on a glass surface, and a focused beam of light is directed at the plantar surface of the hind paw. The time taken for the mouse to withdraw its paw is recorded. A shorter latency indicates heat hypersensitivity.[3][9]
-
Assessment of Nocifensive Behavior: Following intraplantar injection of a substance like this compound, the mouse is observed for a defined period (e.g., 10-15 minutes). The total time spent licking or lifting the injected paw is recorded as a measure of acute pain.[1]
References
- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. TRPM3 Channels Play Roles in Heat Hypersensitivity and Spontaneous Pain after Nerve Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation of TRPA1 and TRPM3 triggers Ca2+ waves in central terminals of sensory neurons and facilitates synaptic activity in the spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. TRPM3 as a novel target to alleviate acute oxaliplatin-induced peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. transpharmation.com [transpharmation.com]
An In-depth Technical Guide on the Impact of CIM0216 on Calcitonin Gene-Related Peptide (CGRP) Release
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of this compound, a potent synthetic agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, and its significant impact on the release of Calcitonin Gene-Related Peptide (CGRP). CGRP is a neuropeptide deeply implicated in the pathophysiology of migraine and other pain disorders. Understanding the mechanisms by which compounds like this compound trigger CGRP release is crucial for the development of novel therapeutics. This guide details the underlying signaling pathways, presents quantitative data from key studies, outlines experimental protocols for replication and further investigation, and provides visual diagrams to elucidate complex processes.
Introduction: this compound and its Significance
This compound has been identified as a powerful pharmacological tool for investigating the physiological roles of the TRPM3 ion channel.[1] TRPM3 is a cation channel highly expressed in the sensory nervous system, where it is involved in detecting noxious heat and contributing to inflammatory heat hypersensitivity.[1] this compound exhibits a significantly higher potency than canonical TRPM3 agonists like pregnenolone (B344588) sulfate (B86663) (PS).[1] Its ability to robustly activate TRPM3 channels on sensory nerve terminals leads to the release of neuropeptides, most notably CGRP.[1][2][3] This action positions this compound as a key compound for studying neurogenic inflammation and the mechanisms of CGRP-mediated pathophysiology, such as that observed in migraine.[2][3]
Core Mechanism: TRPM3-Mediated CGRP Release
The primary mechanism by which this compound induces CGRP release is through the direct activation of the TRPM3 ion channel located on the terminals of sensory neurons.[1][4]
-
TRPM3 Activation : this compound binds to and activates the TRPM3 channel, causing it to open. A unique property of this compound is its ability to open both the central calcium-conducting pore and an alternative cation permeation pathway within the channel.[1]
-
Calcium Influx : The opening of the TRPM3 channel leads to a robust influx of extracellular calcium (Ca²⁺) into the neuron.[1][2] This results in a significant increase in the intracellular calcium concentration.
-
CGRP Vesicle Exocytosis : The rise in intracellular Ca²⁺ is the critical trigger for the exocytosis of vesicles containing CGRP. Following nerve stimulation, CGRP is released from its storage vesicles via this calcium-dependent process.
-
Physiological Response : Once released, CGRP binds to its receptors on nearby cells, leading to downstream effects such as vasodilation and neurogenic inflammation, which are hallmarks of conditions like migraine.[5]
Evidence strongly indicates that this effect is specific to TRPM3 activation. This compound-induced CGRP release is absent in tissues from TRPM3-deficient mice and is significantly reduced by TRPM3 antagonists.[1] Furthermore, the effect persists in mice lacking other sensory channels like TRPV1 and TRPA1, confirming the selectivity of this compound's action.[1]
Quantitative Data on this compound-Induced CGRP Release
The following tables summarize the quantitative findings from key research studies investigating the effect of this compound on CGRP release across different experimental models.
| Model System | Species | This compound Concentration | Key Finding | Inhibitors/Controls | Reference |
| Hind Paw Skin | Mouse (WT) | 50 µM | Significant, dose-dependent increase in cutaneous CGRP release. | Effect absent in Trpm3-deficient mice; reduced by 5 µM isosakuranetin (B191617) (TRPM3 antagonist). | [1] |
| Trigeminal Ganglia (TG) | Rat | 100 µM | Triggered significant CGRP release. Indications of enhanced release in female tissues. | Not specified. | [2][3][6] |
| Human Ureter Strips | Human | 30 µM | Inhibited ureter contractions, an effect blocked by a CGRP receptor antagonist, implying CGRP release. | Inhibitory action blocked by 10 µM olcegepant (B1677202) (CGRP receptor antagonist) and 30 µM primidone (B1678105) (TRPM3 antagonist). | [4] |
| Parameter | Value | Experimental Context | Reference |
| IC₅₀ for this compound | 4.4 µM | Dose-dependent reduction in the frequency of spontaneous and NKA-evoked contractions in human ureter strips (an indirect measure of CGRP's effect). | [4] |
| Calcium Signal (ΔCa²⁺) | 357 ± 14 nM | Robust and reversible calcium signals evoked by this compound in 57% of mouse Dorsal Root Ganglia (DRG) neurons. | [1] |
Detailed Experimental Protocols
CGRP Release from Rodent Trigeminal Ganglia (TG) and Dura Mater
This protocol is adapted from studies investigating CGRP release in models relevant to migraine.[2][3]
-
Tissue Preparation :
-
Male and female Sprague-Dawley rats are euthanized and tissues (trigeminal ganglia and dura mater) are dissected.
-
Tissues are placed in custom chambers. Hemi-skulls may be submerged in beakers containing synthetic interstitial fluid (SIF) buffer.[2]
-
-
Incubation and Washing :
-
Tissues are incubated for an initial 30-minute period to stabilize.
-
This is followed by a series of sequential washes (e.g., four 10-minute washes) to establish a baseline.[6]
-
-
Stimulation :
-
A baseline sample of the buffer is collected.
-
Tissues are then stimulated by adding this compound (e.g., at a final concentration of 100 µM) to the buffer for a defined period (e.g., 15 minutes).[2]
-
For control experiments, vehicle (e.g., DMSO) is added instead of this compound.
-
-
Sample Collection and Processing :
-
Aliquots of the superfusate (buffer) are collected at the end of the stimulation period.
-
Samples are processed as required by the quantification assay.
-
-
Quantification :
-
CGRP levels in the collected samples are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit (e.g., Bertin, France) according to the manufacturer's instructions.[2]
-
Results are typically expressed as CGRP concentration (e.g., pg/mL) and normalized to baseline levels.
-
CGRP Release from Mouse Hind Paw Skin
This ex vivo protocol measures neuropeptide release directly from skin sensory nerve terminals.[1]
-
Tissue Preparation :
-
Hind paw skin is dissected from wild-type (WT) or knockout (e.g., Trpm3-deficient) mice.
-
-
Stimulation Protocol :
-
The skin preparation is superfused with a buffer solution to measure baseline CGRP release.
-
This compound (e.g., 50 µM) is applied to the preparation during a specific time window (e.g., from 5 to 10 minutes).
-
For inhibitor studies, a TRPM3 antagonist like isosakuranetin (e.g., 5 µM) is added to the superfusate before and during this compound application.
-
-
Quantification and Analysis :
-
The superfusate is collected in fractions over time.
-
CGRP concentration is measured, likely via ELISA or radioimmunoassay.
-
Statistical comparisons are performed using appropriate tests, such as a one-way ANOVA followed by Fisher's least significant difference test, to compare peak CGRP release between different conditions (e.g., WT vs. knockout, with vs. without antagonist).[1]
-
Visualizations: Pathways and Workflows
Signaling Pathway of this compound-Induced CGRP Release
The following diagram illustrates the molecular cascade initiated by this compound, leading to the release of CGRP from a sensory neuron.
Caption: this compound activates the TRPM3 channel, leading to Ca²⁺ influx and CGRP exocytosis.
Experimental Workflow for Measuring CGRP Release
This diagram outlines the typical sequence of steps in an ex vivo experiment designed to quantify this compound's effect on CGRP release.
Caption: Standard experimental workflow for measuring this compound-induced CGRP release from tissue.
Conclusion and Implications
The evidence is clear that this compound is a potent and selective agonist of the TRPM3 channel, and its activation directly leads to the release of CGRP from sensory nerve terminals.[1] This relationship has been demonstrated across multiple species and tissue types, including those relevant to migraine pathophysiology.[2][3][4] For researchers, this compound serves as an invaluable tool to probe the function of TRPM3 and its role in neurogenic inflammation. For drug development professionals, understanding this pathway is critical. While activating this pathway can model disease states, the development of TRPM3 antagonists could represent a novel therapeutic strategy for mitigating CGRP release and treating conditions like migraine. The detailed protocols and quantitative data presented herein provide a solid foundation for future research in this promising area.
References
- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPM3 activation causes CGRP release in trigeminal neurons: Implications for migraine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPM3 channel activation inhibits contraction of the isolated human ureter via CGRP released from sensory nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
Exploring Insulin Secretion with CIM0216 in Pancreatic Islets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of CIM0216, a potent synthetic agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, and its role in stimulating insulin (B600854) secretion from pancreatic islets. This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.
Core Findings: this compound and Insulin Secretion
This compound has been identified as a valuable tool for investigating the physiological roles of TRPM3 channels.[1] Activation of TRPM3 by this compound elicits a robust increase in intracellular calcium ([Ca²⁺]i) within pancreatic β-cells, which is a critical trigger for the exocytosis of insulin-containing vesicles.[2][3] This effect is highly specific to TRPM3, as the insulin-releasing and calcium-increasing effects of this compound are absent in pancreatic islets from TRPM3-deficient mice.[3][4]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on insulin release and intracellular calcium concentration in pancreatic islets.
Table 1: Dose-Dependent Effect of this compound on Insulin Release
| Treatment Group | Insulin Release (Compared to Vehicle) | Mouse Strain | Reference |
| Vehicle (DMSO) | Baseline | Wild-Type | [3] |
| 5 µM this compound | Significant Increase | Wild-Type | [3] |
| 20 µM this compound | Further Significant Increase | Wild-Type | [3] |
| 5 µM this compound | No Significant Increase | TRPM3 knockout | [3] |
| 20 µM this compound | No Significant Increase | TRPM3 knockout | [3] |
| 100 µM Pregnenolone Sulfate (PS) | Significant Increase | Wild-Type | [3] |
| 100 µM Pregnenolone Sulfate (PS) | No Significant Increase | TRPM3 knockout | [3] |
| 20 mM Glucose | Significant Increase | Wild-Type & TRPM3 knockout | [3] |
| 50 mM K⁺ | Significant Increase | Wild-Type & TRPM3 knockout | [3] |
Table 2: Effect of this compound on Intracellular Calcium ([Ca²⁺]i) in Pancreatic Islets
| Stimulus | Average Increase in Fluorescence Ratio (F350/F380) | Mouse Strain | Reference |
| 1 µM this compound | Significant Increase | Wild-Type | [3] |
| 1 µM this compound | No Increase | TRPM3 knockout | [3] |
| 40 µM Pregnenolone Sulfate (PS) | Significant Increase | Wild-Type | [3] |
| 40 µM Pregnenolone Sulfate (PS) | No Increase | TRPM3 knockout | [3] |
| 50 mM K⁺ | Significant Increase | Wild-Type & TRPM3 knockout | [3] |
Signaling Pathway of this compound-Induced Insulin Secretion
This compound stimulates insulin secretion through a well-defined signaling cascade initiated by the activation of TRPM3 channels on pancreatic β-cells.
Caption: this compound signaling pathway in pancreatic β-cells.
The activation of TRPM3 by this compound allows the influx of both calcium (Ca²⁺) and sodium (Na⁺) ions.[4] The influx of Na⁺ leads to membrane depolarization, which in turn activates voltage-gated calcium channels (VGCCs), resulting in a further and substantial increase in intracellular Ca²⁺.[4] This amplified Ca²⁺ signal is the direct trigger for the fusion of insulin-containing granules with the plasma membrane and the subsequent secretion of insulin.[3]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide synthesized protocols for key experiments involved in studying this compound's effects.
Pancreatic Islet Isolation
This protocol outlines the standard procedure for isolating pancreatic islets from mice.
-
Anesthesia and Pancreas Inflation: Anesthetize the mouse according to approved institutional animal care and use committee protocols. Perfuse the pancreas via the common bile duct with a cold collagenase solution.
-
Digestion: Excise the inflated pancreas and incubate it in a water bath at 37°C to allow for enzymatic digestion of the exocrine tissue.
-
Islet Purification: Stop the digestion by adding cold buffer. Purify the islets from the digested tissue using a density gradient centrifugation.
-
Islet Culture: Culture the isolated islets overnight in a sterile, nutrient-rich medium before conducting experiments. This allows the islets to recover from the isolation procedure.
Islet Perifusion Assay for Insulin Secretion
A perifusion system allows for the dynamic measurement of insulin secretion in response to various stimuli.
-
System Preparation: Set up the perifusion apparatus, ensuring all tubing is clean and the system is maintained at 37°C.[5][6]
-
Islet Loading: Place a group of size-matched islets into each chamber of the perifusion system.
-
Equilibration: Perifuse the islets with a basal glucose solution (e.g., 1-3 mM glucose) for a pre-incubation period (e.g., 60 minutes) to establish a stable baseline insulin secretion.[6]
-
Stimulation: Switch the perifusion solution to one containing the desired stimulus (e.g., this compound, high glucose, high K⁺) for a defined period.
-
Fraction Collection: Collect the perifusate at regular intervals (e.g., every 2-3 minutes) into a 96-well plate.[5][6]
-
Insulin Measurement: Determine the insulin concentration in each collected fraction using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
Intracellular Calcium Imaging
This technique allows for the real-time measurement of changes in intracellular calcium concentration in response to stimuli.
-
Islet Loading with Fura-2 AM: Incubate the isolated islets with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Imaging Setup: Place the dye-loaded islets in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perifusion and Stimulation: Continuously perifuse the islets with a buffer solution. After establishing a baseline fluorescence, switch to a solution containing this compound or other secretagogues.
-
Image Acquisition: Excite the Fura-2 dye at 350 nm and 380 nm and capture the emitted fluorescence. The ratio of the fluorescence intensities (F350/F380) is proportional to the intracellular calcium concentration.
-
Data Analysis: Analyze the changes in the fluorescence ratio over time to determine the kinetics of the calcium response to the applied stimuli.
Experimental Workflow
The following diagram illustrates the logical flow of experiments to investigate the effects of this compound on pancreatic islet function.
Caption: Experimental workflow for studying this compound effects.
This comprehensive workflow, from islet isolation to functional assays and data analysis, provides a robust framework for researchers investigating the therapeutic potential of targeting the TRPM3 channel for the treatment of metabolic disorders such as type 2 diabetes. The use of this compound as a selective agonist is instrumental in elucidating the specific role of TRPM3 in pancreatic β-cell function.
References
- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of TRP Channels in the Pancreatic Beta-Cell - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Regulations and Functions of the Transient Receptor Potential Channels of the Islets of Langerhans and Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 6. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
CIM0216's Selectivity Profile for TRP Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of CIM0216 for the Transient Receptor Potential (TRP) channel family. This compound has emerged as a potent and selective agonist for the TRPM3 channel, making it an invaluable tool for investigating the physiological and pathophysiological roles of this channel. This document summarizes the quantitative data on its selectivity, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: this compound Selectivity Profile
The following tables summarize the quantitative data regarding the activity of this compound on various TRP channels. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Agonist Activity of this compound on TRPM3
| Parameter | Value | Cell Type | Notes |
| pEC₅₀ | 0.77 ± 0.1 µM | HEK-TRPM3 cells | Dose-dependent Ca²⁺ response.[1][2][3] |
| pEC₅₀ (in the presence of 40 µM Pregnenolone Sulfate) | 42 ± 0.6 nM | HEK-TRPM3 cells | Synergistic effect with the endogenous agonist.[1][2] |
| Intracellular Ca²⁺ Increase | 1,145 ± 26 nM | HEK-TRPM3 cells | Measured using FURA2-ratiometric Ca²⁺ imaging.[2][3] |
Table 2: Selectivity of this compound Across TRP Channels
| TRP Channel | Species | Effect of 10 µM this compound | Quantitative Effect | Cell Type |
| TRPM3 | Murine, Human | Potent Agonist | pEC₅₀ = 0.77 ± 0.1 µM | HEK293 |
| TRPM1 | Human | No stimulating/blocking effect | - | HEK293 |
| TRPM2 | Human | Small blocking effect | 16.6% block | HEK293 |
| TRPM4 | Human | No stimulating/blocking effect | - | HEK293 |
| TRPM5 | Murine | Small blocking effect | 33.5% block | HEK293 |
| TRPM6 | Human | No stimulating/blocking effect | - | HEK293 |
| TRPM7 | Murine | No stimulating/blocking effect | - | HEK293 |
| TRPM8 | Human | No detectable effect on activation | 61 ± 5% block of menthol-induced currents | HEK293 |
| TRPA1 | Murine | Minor increase in current amplitude | <10% increase at -80 mV (at 100 µM this compound) | CHO |
| TRPV1 | Human | No detectable effect on activation | - | HEK293 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Cell Culture and Transfection
HEK293 (Human Embryonic Kidney 293) and CHO (Chinese Hamster Ovary) cells are commonly used for heterologous expression of TRP channels.
-
Cell Maintenance: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Transfection: For transient expression, cells are transfected with plasmids encoding the desired TRP channel using lipid-based transfection reagents according to the manufacturer's instructions. Stable cell lines are generated by selecting transfected cells with an appropriate antibiotic.
Calcium Imaging Assay
This assay is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) upon channel activation.
-
Cell Plating: Cells expressing the TRP channel of interest are seeded onto 96-well plates or glass coverslips.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (3 µM) or Fluo-4 AM, for 30-60 minutes at 37°C.[4] The loading buffer typically contains Hank's Balanced Salt Solution (HBSS) or a similar physiological saline solution.
-
Washing: After loading, cells are washed with the assay buffer to remove excess dye.
-
Compound Application: A baseline fluorescence is recorded before the application of this compound or other test compounds. The compound is added, and the change in fluorescence is monitored over time using a fluorescence microplate reader or a fluorescence microscope.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in [Ca²⁺]i. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) is calculated to determine the absolute calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence is often expressed as a ratio over baseline (F/F₀). Dose-response curves are generated by applying a range of compound concentrations to determine the EC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents.
-
Cell Preparation: Cells are plated on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution.
-
Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is often used to block potassium channels.
-
-
Recording:
-
A gigaohm seal is formed between the micropipette and the cell membrane.
-
The membrane patch is ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Currents are recorded in response to voltage ramps or steps.
-
This compound is applied via the perfusion system, and the change in current is measured.
-
-
Data Analysis: The amplitude and voltage-dependence of the this compound-induced currents are analyzed.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.
References
- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Video: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 [jove.com]
An In-depth Technical Guide to CIM0216: A Potent TRPM3 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of CIM0216, a potent and selective synthetic agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.
Chemical Structure and Properties
This compound, with the chemical name (±)-2-(3,4-Dihydroquinolin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)-2-phenylacetamide, is a small molecule that has emerged as a critical tool for investigating the physiological functions of the TRPM3 channel.[1][2][3]
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₁N₃O₂ | [1] |
| Molecular Weight | 347.41 g/mol | [1] |
| CAS Number | 1031496-06-6 | [1] |
| Appearance | White to light yellow solid | [1] |
| Solubility | DMSO: 50 mg/mL | [1] |
| Purity | ≥97% (HPLC) | [1] |
Mechanism of Action
This compound is a selective and potent agonist of the TRPM3 channel, a non-selective cation channel permeable to Ca²⁺.[2][4] Its potency significantly exceeds that of the canonical TRPM3 agonist, pregnenolone (B344588) sulfate (B86663) (PS).[2] A key feature of this compound's action is its ability to open both the central calcium-conducting pore and an alternative cation permeation pathway within the TRPM3 channel, a property not observed with other agonists alone.[2][5] This dual-pore opening leads to a robust influx of cations, including Ca²⁺ and Na⁺, triggering downstream signaling events.[2][6]
The activation of TRPM3 by this compound is temperature-dependent, with its effects being strongly potentiated at physiological temperatures (37°C) compared to room temperature.[3]
Signaling Pathways
A. AP-1 Mediated Gene Transcription:
In cell lines such as HEK293 expressing TRPM3, this compound initiates a signaling cascade that leads to the activation of the transcription factor Activator Protein-1 (AP-1). This process is initiated by the influx of Ca²⁺, which subsequently activates downstream kinases, leading to the transcriptional activation of c-Fos and c-Jun, the two components of the AP-1 dimer. Activated AP-1 then drives the expression of target genes.[7]
B. Neuropeptide and Insulin Release:
In sensory neurons, this compound-mediated TRPM3 activation leads to a significant influx of calcium, which triggers the release of neuropeptides like calcitonin gene-related peptide (CGRP).[2][3] This mechanism implicates TRPM3 in processes such as neurogenic inflammation and pain.[2] Similarly, in pancreatic β-cells, this compound stimulates TRPM3, leading to membrane depolarization and subsequent Ca²⁺ influx, which in turn evokes the release of insulin.[3][8]
Quantitative Data
The following tables summarize the key quantitative findings from various studies on this compound.
Table 1: Potency and Efficacy of this compound
| Parameter | Cell Type | Value | Reference |
| pEC₅₀ (Ca²⁺ response) | HEK-TRPM3 cells | 0.77 ± 0.1 µM | [9] |
| pEC₅₀ (in presence of 40 µM PS) | HEK-TRPM3 cells | 42 ± 0.6 nM | [9] |
| Intracellular Ca²⁺ Increase | HEK-TRPM3 cells | 1,145 ± 26 nM | [9] |
| Intracellular Ca²⁺ Increase | Somatosensory Neurons | 357 ± 14 nM | [2][3] |
| EC₅₀ (Rabbit TRPM3) | tsA cells | 0.7 µM | [10] |
Table 2: Selectivity Profile of this compound (at 10 µM)
| Channel | Effect | % Blockade | Reference |
| TRPM1, TRPM4, TRPM6, TRPM7 | No stimulating/blocking effect | - | [4] |
| TRPM2 | Small blocking effect | 16.6% | [11] |
| TRPM5 | Small blocking effect | 33.5% | [11] |
| TRPM8 | Blocking effect | 61% | [1] |
| TRPV1 | No stimulating/blocking effect | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Intracellular Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) upon stimulation with this compound.
-
Cell Preparation: Cells (e.g., HEK293 stably expressing TRPM3, or primary sensory neurons) are seeded on coverslips and cultured.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a serum-free medium for a specified time (e.g., 30 minutes at 16°C or room temperature).[12]
-
Washing: After loading, cells are washed multiple times with a physiological buffer solution (e.g., HBSS) containing Ca²⁺ and Mg²⁺ to remove extracellular dye.[12]
-
Imaging: The coverslip is mounted on a fluorescence microscope. A baseline fluorescence is recorded before adding this compound.
-
Stimulation and Recording: this compound is added to the imaging solution at the desired concentration. Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths (e.g., 350/380 nm) is measured.[3][8]
-
Data Analysis: The change in fluorescence is quantified to determine the increase in [Ca²⁺]i. Non-responsive cells that also do not respond to a positive control (e.g., 50 mM KCl) are typically excluded from analysis.[3]
CGRP and Insulin Release Assays
These assays quantify the amount of neuropeptide or hormone released from tissues or cells following stimulation.
-
Tissue/Cell Preparation:
-
Incubation: The tissues/islets are incubated in a physiological buffer (e.g., HEPES-buffered solution). A baseline sample of the buffer is collected after an initial incubation period.[14]
-
Stimulation: The buffer is replaced with one containing this compound at various concentrations. The tissue/islets are incubated for a defined period (e.g., 5-15 minutes).[3][8]
-
Sample Collection: After stimulation, the supernatant (buffer) is collected.
-
Quantification: The concentration of the released peptide (CGRP or insulin) in the collected supernatant is measured using a specific immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).[14][15][16]
-
Data Analysis: The amount of released peptide is calculated and compared between control (vehicle-treated) and this compound-treated samples.
Luciferase Reporter Gene Assay for AP-1 Activity
This cell-based assay measures the activation of the AP-1 transcription factor.
-
Cell Line: A stable cell line (e.g., HEK293) is used, which has been engineered to contain a luciferase reporter gene under the control of AP-1 response elements (TREs).[7][17]
-
Cell Culture and Transfection (if applicable): Cells are cultured and may be co-transfected with constructs for expressing TRPM3 if not already stable.[7]
-
Serum Starvation: Before stimulation, cells are typically serum-starved for 24 hours to reduce baseline signaling activity.[7]
-
Stimulation: Cells are treated with this compound or a control compound for a specified duration (e.g., 6-24 hours).[7][18]
-
Cell Lysis: After stimulation, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luminometry: A luciferase substrate is added to the cell lysate. The luciferase enzyme catalyzes a reaction that produces light (luminescence), which is measured using a luminometer.[19]
-
Data Normalization: Luciferase activity is often normalized to the total protein concentration in the lysate or to the activity of a co-expressed control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.[7][19] The fold activation is then calculated relative to untreated control cells.
Context with Other Mechanosensitive Channels
While this compound is a specific agonist for TRPM3, its study exists within the broader context of mechanosensitive ion channels. TRPM3 itself is considered a thermosensitive and mechanosensitive channel. Another key family of mechanosensitive channels is the Piezo family (e.g., Piezo1).[20] Although no direct interaction between this compound and Piezo1 has been documented, the study of how chemical ligands modulate channels like TRPM3 provides valuable insights into the complex mechanisms of mechanotransduction and sensory biology, fields where channels like Piezo1 are also critical players.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pnas.org [pnas.org]
- 3. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulus–Transcription Coupling of TRPM3 Channels: A Signaling Pathway from the Plasma Membrane to the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Convergent Agonist and Heat Activation of Nociceptor TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 13. researchgate.net [researchgate.net]
- 14. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ex vivo stimulation of the trigeminal nucleus caudalis induces peripheral CGRP release in the trigeminal ganglion and reveals a distinct dopamine–endocannabinoid mechanism relevant to migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. signosisinc.com [signosisinc.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Stimulation of c-Jun/AP-1-Activity by the Cell Cycle Inhibitor p57Kip2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Potent TRPM3 Agonist CIM0216 and its pronounced effect on Intracellular Calcium Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic compound CIM0216 and its significant impact on intracellular calcium concentrations. This compound has been identified as a potent and selective agonist for the Transient Receptor Potential Melastatin 3 (TRPM3) channel, a non-selective cation channel involved in various physiological processes, including sensory transduction and insulin (B600854) secretion. Understanding the mechanisms by which this compound modulates intracellular calcium is crucial for its application as a research tool and for the development of novel therapeutics targeting TRPM3.
Core Mechanism of Action
This compound exerts its effects by directly activating the TRPM3 ion channel. This activation leads to the opening of the channel's pore, allowing for the influx of cations, most notably calcium ions (Ca²⁺), from the extracellular space into the cell. This influx results in a rapid and robust increase in the cytosolic free calcium concentration, which in turn triggers a cascade of downstream cellular responses. The source of the calcium increase has been shown to be primarily from the extracellular environment, as the response to this compound is abolished in the absence of extracellular Ca²⁺[1][2]. The activity of this compound is highly dependent on the presence of functional TRPM3 channels, as demonstrated in studies using cells from TRPM3-deficient (Trpm3−/−) mice, where the calcium response to this compound is absent[1][3].
Quantitative Analysis of this compound-Induced Calcium Influx
The potency of this compound in inducing an increase in intracellular calcium has been quantified in various cell types. The following tables summarize the key quantitative data from published studies.
Table 1: Effect of this compound on Intracellular Calcium in Sensory Neurons
| Cell Type | This compound Concentration | Observed Effect on Intracellular Ca²⁺ | Reference |
| Dorsal Root Ganglion (DRG) Neurons (Wild-Type Mice) | Not Specified | ΔCa²⁺ = 357 ± 14 nM in 57% of neurons | [3] |
| Trigeminal Ganglion (TGN) Neurons (Wild-Type Mice) | Not Specified | Increase in 62% of neurons | [3] |
| Vagal Sensory Neurons (Rats) | 20 µM and 50 µM | Significant, concentration-dependent increase | [2] |
Table 2: Effect of this compound on Intracellular Calcium in Pancreatic Islets
| Cell Type | This compound Concentration | Observed Effect on Intracellular Ca²⁺ | Reference |
| Pancreatic Islets (Wild-Type Mice) | 1 µM | Significant increase in fluorescence ratio (F350/F380) | [1][3] |
| Pancreatic Islets (Trpm3−/− Mice) | 1 µM | No observed increase in Ca²⁺ | [1][3] |
Signaling Pathway of this compound Action
The activation of TRPM3 by this compound initiates a direct signaling pathway leading to increased intracellular calcium. This can be visualized as a straightforward sequence of events.
Caption: this compound signaling pathway leading to increased intracellular calcium.
Experimental Protocols
The following provides a generalized methodology for assessing the effect of this compound on intracellular calcium levels using fluorescent indicators, based on standard laboratory practices.
Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration in cultured cells upon stimulation with this compound.
Materials:
-
Cultured cells of interest (e.g., DRG neurons, HEK293 cells expressing TRPM3)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
Ionomycin (B1663694) (positive control)
-
EGTA (for calcium-free buffer)
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Seed cells on glass coverslips or in a 96-well plate suitable for fluorescence imaging and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Acclimatization: Allow the cells to acclimatize in HBSS for at least 15-20 minutes at room temperature to allow for complete de-esterification of the dye.
-
Baseline Measurement:
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Record the baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.
-
-
Stimulation with this compound:
-
Add the desired concentration of this compound to the cells while continuously recording the fluorescence.
-
Continue recording to observe the peak response and any subsequent changes in intracellular calcium levels.
-
-
Positive Control and Calibration (Optional but Recommended):
-
At the end of the experiment, add a calcium ionophore such as ionomycin to determine the maximum fluorescence ratio (Rmax).
-
Subsequently, add a calcium chelator like EGTA to determine the minimum fluorescence ratio (Rmin). These values can be used to convert the fluorescence ratios to absolute calcium concentrations using the Grynkiewicz equation.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
Plot the ratio over time to visualize the change in intracellular calcium concentration. The increase in the ratio corresponds to an increase in intracellular calcium.
-
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cellular system.
Caption: A typical experimental workflow for studying this compound's effect on intracellular calcium.
Conclusion
This compound is a powerful pharmacological tool for studying the physiological and pathological roles of the TRPM3 channel. Its ability to potently and selectively induce a significant influx of extracellular calcium provides a robust method for activating TRPM3-dependent signaling pathways. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of calcium signaling and TRPM3 channel function. The clear, TRPM3-dependent mechanism of action makes this compound an invaluable asset for dissecting the contributions of this channel to cellular and systemic processes.
References
TRPM3 Channel Gating by CIM0216: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gating mechanism of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel by the synthetic agonist CIM0216. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways.
Introduction to TRPM3 and this compound
The Transient Receptor Potential Melastatin 3 (TRPM3) channel is a non-selective cation channel that is highly expressed in the sensory nervous system and pancreas. It functions as a polymodal sensor, activated by stimuli such as noxious heat and the neurosteroid pregnenolone (B344588) sulfate (B86663) (PS). TRPM3 plays a crucial role in the sensation of pain and has been implicated in insulin (B600854) secretion.
This compound is a potent and selective synthetic agonist of TRPM3. Its discovery has provided a powerful pharmacological tool to investigate the physiological and pathological roles of this channel. This compound exhibits significantly greater potency and efficacy compared to the canonical agonist, pregnenolone sulfate.
Quantitative Data on this compound-Mediated TRPM3 Activation
The following tables summarize the key quantitative parameters of TRPM3 activation by this compound, derived from studies in HEK293 cells stably expressing murine TRPM3 (HEK-TRPM3 cells) and native sensory neurons.
Table 1: Potency of this compound on TRPM3 Channels
| Parameter | Condition | Value | Cell Type | Reference |
| pEC₅₀ | Ca²⁺ response | 0.77 ± 0.1 µM | HEK-TRPM3 | [1] |
| EC₅₀ | Ca²⁺ response | 770 nM | HEK293-TRPM3 | |
| pEC₅₀ | Ca²⁺ response in the presence of 40 µM PS | 42 ± 0.6 nM | HEK-TRPM3 | |
| ΔCa²⁺ | This compound (1 µM) stimulation | 1,145 ± 26 nM | HEK-TRPM3 | [2] |
| ΔCa²⁺ | This compound stimulation | 357 ± 14 nM | Dorsal Root Ganglion (DRG) Neurons | [1] |
Table 2: Electrophysiological Characteristics of this compound-Activated TRPM3 Currents
| Parameter | Condition | Value | Cell Type | Reference |
| Maximal Activation Time | Whole-cell patch-clamp | ~100 seconds | HEK-TRPM3 | [3] |
| Washout Time Constant | Whole-cell patch-clamp | 208 ± 12 seconds | HEK-TRPM3 | [3] |
| Potentiation of PS-induced currents | 0.1 µM this compound | 37 ± 8-fold at -150 mV; 10 ± 3-fold at +150 mV | HEK-TRPM3 | [1] |
Mechanism of TRPM3 Gating by this compound
This compound activates TRPM3 through a direct, membrane-delimited mechanism. A key feature of this compound is its ability to induce the opening of both the central Ca²⁺-conducting pore and an alternative, non-canonical cation permeation pathway.[4] This dual-pore gating distinguishes it from pregnenolone sulfate, which primarily opens the central pore.
Furthermore, the activation of TRPM3 by this compound is strongly temperature-dependent. At physiological temperatures (e.g., 37°C), the potency of this compound is significantly enhanced, with concentrations that are subthreshold at room temperature evoking robust channel activation.[1] This synergistic relationship between chemical and thermal stimuli is a hallmark of many thermosensitive TRP channels.
Recent structural studies have revealed that this compound binds to a site within the S1-S4 voltage-sensor-like domain of the TRPM3 channel. This binding induces a conformational change that is propagated to the channel gate, leading to its opening.
Signaling Pathways and Physiological Consequences
The activation of TRPM3 by this compound leads to a significant influx of Ca²⁺, which triggers a cascade of downstream signaling events.
Signaling Pathway of TRPM3 Activation by this compound
Physiological Consequences
The influx of Ca²⁺ through this compound-activated TRPM3 channels has significant physiological consequences, particularly in sensory neurons and pancreatic beta cells.
-
Nociception and Neuropeptide Release: In sensory neurons, the Ca²⁺ signal triggers the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP).[1] This release contributes to neurogenic inflammation and the sensation of pain. Intradermal injection of this compound has been shown to induce nocifensive behavior in animal models.[1]
-
Insulin Secretion: In pancreatic beta cells, the this compound-induced Ca²⁺ influx promotes the fusion of insulin-containing vesicles with the plasma membrane, leading to insulin secretion.[1] This highlights the potential role of TRPM3 in glucose homeostasis.
-
Gene Transcription: The increase in intracellular Ca²⁺ can also activate downstream signaling cascades that lead to the activation of transcription factors such as AP-1, c-Fos, and c-Jun, thereby altering gene expression patterns.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on TRPM3 channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through TRPM3 channels in response to this compound.
Experimental Workflow:
Solutions:
-
Extracellular Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Intracellular Solution (in mM): 150 CsCl, 5 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH).
Voltage Protocol:
Cells are typically held at a holding potential of -60 mV. Voltage ramps from -100 mV to +100 mV over 200 ms (B15284909) are applied every 5 seconds to elicit currents.
Data Analysis:
The this compound-induced current is measured as the difference between the current recorded in the presence and absence of the compound. Dose-response curves are generated by plotting the current amplitude against the this compound concentration.
Ratiometric Calcium Imaging
This method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPM3 activation by this compound.
Experimental Workflow:
Reagents:
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.
-
Calcium Indicator: Fura-2 AM (acetoxymethyl ester) is a ratiometric dye that is excited at 340 nm and 380 nm, with an emission maximum at 510 nm. The ratio of fluorescence intensities at these two excitation wavelengths is proportional to the intracellular calcium concentration.
Procedure:
-
Cells are incubated with Fura-2 AM in loading buffer.
-
After loading, cells are washed and incubated in dye-free buffer to allow for de-esterification of the dye.
-
Baseline fluorescence is recorded before the addition of this compound.
-
The change in the F340/F380 ratio upon this compound application is monitored over time.
CGRP and Insulin Release Assays
These assays are used to quantify the release of CGRP from sensory neurons and insulin from pancreatic islets following stimulation with this compound.
General Protocol:
-
Isolate dorsal root ganglia (DRG) or pancreatic islets.
-
Pre-incubate the tissues in a buffered salt solution.
-
Stimulate the tissues with varying concentrations of this compound for a defined period (e.g., 10-30 minutes).
-
Collect the supernatant.
-
Quantify the amount of CGRP or insulin in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
Logical Relationship for Release Assays:
Conclusion
This compound is a highly potent and efficacious agonist of the TRPM3 channel, distinguished by its ability to activate a dual-pore permeation pathway and its synergistic interaction with heat. The detailed understanding of its mechanism of action and the downstream signaling pathways it triggers provides a solid foundation for utilizing this compound as a research tool and for exploring TRPM3 as a therapeutic target for pain, neurogenic inflammation, and metabolic disorders. The experimental protocols outlined in this guide offer a practical framework for researchers to investigate the multifaceted roles of TRPM3 in health and disease.
References
CIM0216 in the Study of Epilepsy and Intellectual Disability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent genetic studies have identified gain-of-function mutations in the TRPM3 (Transient Receptor Potential Melastatin 3) gene as a cause of a developmental and epileptic encephalopathy characterized by intellectual disability and epilepsy.[1][2][3][4] TRPM3 is a calcium-permeable nonselective cation channel activated by heat and chemical agonists.[1][3][5][6] The synthetic compound CIM0216 has been identified as a potent and selective agonist of the TRPM3 ion channel, making it an invaluable pharmacological tool for investigating the pathophysiology of this newly discovered channelopathy.[5][6] This technical guide provides an in-depth overview of the use of this compound in the functional characterization of epilepsy- and intellectual disability-associated TRPM3 mutations, detailing experimental protocols and data presentation.
The Role of this compound in Understanding TRPM3 Gain-of-Function Mutations
Studies have demonstrated that the epilepsy-associated mutations in TRPM3 lead to an overactive channel.[2][7][8] this compound has been instrumental in elucidating the functional consequences of these mutations. Research has shown that mutant TRPM3 channels exhibit increased basal activity and a heightened sensitivity to activation by this compound compared to the wild-type channel.[6][9] This hypersensitivity to this compound provides a robust and measurable phenotype for in vitro studies of the disease-causing mutations.
Quantitative Data on this compound and TRPM3
The following tables summarize the key quantitative data from studies investigating the effects of this compound on wild-type and epilepsy-associated mutant TRPM3 channels.
| Parameter | Wild-Type TRPM3 | Epilepsy-Associated Mutant TRPM3 | Reference(s) |
| pEC50 for Ca2+ response | 0.77 ± 0.1 µM | Increased sensitivity (leftward shift in dose-response) | [10] |
| Effect on Basal Activity | Low | Increased basal Ca2+ influx and larger constitutive currents | [2][9] |
| Response to this compound | Robust Ca2+ influx and current activation | Significantly larger Ca2+ influx and currents at lower concentrations | [6][9] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Heterologous Expression of TRPM3 Channels
Objective: To express wild-type and mutant TRPM3 channels in a cell line for functional characterization.
Protocol:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: HEK293 cells are transiently transfected with plasmids encoding wild-type or mutant human TRPM3 using a suitable transfection reagent (e.g., Lipofectamine 2000). A fluorescent reporter plasmid (e.g., encoding GFP) can be co-transfected to identify transfected cells.
-
Incubation: Cells are incubated for 24-48 hours post-transfection to allow for protein expression before being used in functional assays.
Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound application.
Protocol:
-
Cell Preparation: Transfected HEK293 cells are plated on glass coverslips.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester).[1][5][7][9][11]
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.
-
Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C in the dark.[9][11]
-
Wash the cells with the physiological saline solution to remove excess dye and allow for de-esterification of the Fura-2 AM within the cells.
-
-
Imaging:
-
Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm.
-
Record baseline fluorescence ratios (F340/F380) before applying this compound.
-
Apply this compound at various concentrations through a perfusion system and record the changes in the fluorescence ratio over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. This allows for the quantification of changes in [Ca2+]i in response to this compound.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the ion currents flowing through TRPM3 channels in response to this compound.
Protocol:
-
Cell Preparation: Transfected HEK293 cells on coverslips are transferred to a recording chamber on the stage of an inverted microscope.
-
Solutions:
-
External Solution (in mM): 150 NaCl, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 100 CsAsp, 45 CsCl, 10 EGTA, 10 HEPES, 1 MgCl2, pH adjusted to 7.2 with CsOH.[12]
-
-
Recording:
-
Glass micropipettes with a resistance of 3-7 MΩ are filled with the internal solution and used to form a high-resistance seal (giga-seal) with the membrane of a transfected cell.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Voltage ramps or steps are applied to elicit currents.
-
This compound is applied to the cell via a perfusion system, and the resulting changes in current are recorded.[10][12][13]
-
-
Data Analysis: The current-voltage (I-V) relationship is analyzed to determine the characteristics of the this compound-activated currents.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-mediated TRPM3 activation.
Caption: Experimental workflow for calcium imaging.
Caption: Experimental workflow for whole-cell patch-clamp.
Future Directions
While this compound is a powerful tool for characterizing the biophysical properties of epilepsy-associated TRPM3 mutations in heterologous expression systems, its application in more disease-relevant models is an important next step. Future research should focus on:
-
Neuronal Culture Models: Investigating the effect of this compound on the firing properties and network activity of primary neurons or induced pluripotent stem cell (iPSC)-derived neurons expressing the TRPM3 mutations.
-
Brain Slice Electrophysiology: Utilizing acute brain slices from animal models of epilepsy to study how this compound modulates neuronal excitability and synaptic transmission in a more intact neural circuit.
-
In Vivo Studies: Exploring the behavioral effects of this compound in animal models expressing TRPM3 gain-of-function mutations to understand its impact on seizure susceptibility and cognitive function.
Conclusion
This compound is a critical pharmacological tool for researchers in the fields of epilepsy, ion channel physiology, and drug discovery. Its potent and selective activation of the TRPM3 channel allows for detailed investigation into the molecular mechanisms underlying a novel genetic form of epilepsy and intellectual disability. The experimental protocols and data presented in this guide provide a foundation for further research aimed at understanding the pathophysiology of TRPM3-related disorders and developing targeted therapeutic strategies.
References
- 1. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disease-associated mutations in the human TRPM3 render the channel overactive via two distinct mechanisms | eLife [elifesciences.org]
- 3. The newest TRP channelopathy: Gain of function TRPM3 mutations cause epilepsy and intellectual disability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. The newest TRP channelopathy: Gain of function TRPM3 mutations cause epilepsy and intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. Gain-of-function variants in the ion channel gene TRPM3 underlie a spectrum of neurodevelopmental disorders | eLife [elifesciences.org]
- 9. brainvta.tech [brainvta.tech]
- 10. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. Gain of channel function and modified gating properties in TRPM3 mutants causing intellectual disability and epilepsy | eLife [elifesciences.org]
- 13. researchgate.net [researchgate.net]
The Role of CIM0216 in Bladder Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bladder inflammation, a hallmark of conditions such as interstitial cystitis/bladder pain syndrome (IC/BPS), is a significant clinical challenge characterized by chronic pelvic pain, urinary frequency, and urgency. The transient receptor potential melastatin 3 (TRPM3) channel has emerged as a key player in nociception and neurogenic inflammation. CIM0216, a potent and selective synthetic agonist of TRPM3, serves as a critical pharmacological tool to elucidate the role of this channel in bladder pathophysiology. This technical guide provides an in-depth overview of the use of this compound in bladder inflammation studies, focusing on its mechanism of action, experimental applications, and the signaling pathways it modulates.
Core Mechanism of Action
This compound selectively activates TRPM3, a non-selective cation channel predominantly expressed on sensory neurons, including those innervating the bladder.[1][2] This activation leads to a rapid influx of Ca²⁺ into the neuron, triggering a cascade of downstream events that contribute to the cardinal signs of bladder inflammation.[1]
Key Experimental Findings
Studies utilizing this compound have been instrumental in demonstrating the pivotal role of TRPM3 in mediating bladder pain and inflammation, primarily in rodent models of cyclophosphamide (B585) (CYP)-induced cystitis.
Induction of Bladder Pain and Neurogenic Inflammation
Intravesical or systemic administration of this compound in animal models has been shown to induce spontaneous bladder pain, mimicking the symptoms observed in IC/BPS.[1][3] This is accompanied by the release of pro-inflammatory neuropeptides, most notably calcitonin gene-related peptide (CGRP), from sensory nerve terminals in the bladder wall.[1][3] The release of CGRP contributes to neurogenic inflammation, characterized by:
-
Edema: Increased fluid accumulation in the bladder tissue.[1][3]
-
Plasma Extravasation: Leakage of plasma proteins from blood vessels into the surrounding tissue.[1][3]
-
Inflammatory Cell Infiltration: Accumulation of immune cells, such as mast cells, at the site of inflammation.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in bladder inflammation models.
| Parameter | Species/Model | This compound Concentration/Dose | Key Findings | Reference |
| TRPM3 Activation in Bladder Afferent Neurons | Mouse DRG Neurons | 2 µM | 46% of bladder-innervating neurons responded to a combination of this compound and pregnenolone (B344588) sulfate. | [2] |
| CGRP Release from Skin Nerve Terminals | Mouse Skin | 50 µM | Significant CGRP release observed. | [4] |
| Inhibition of Ureteral Contractions | Human Ureter Strips | IC₅₀ = 4.4 µM | Dose-dependent reduction in the frequency of spontaneous and NKA-evoked contractions. | [5] |
| Urodynamic Parameters in TRPM3 Knockout Mice with CYP-Induced Cystitis | Parameter | Wild-Type + CYP | TRPM3-/- + CYP | Reference |
| Basal Pressure (cm H₂O) | 5.14 (SD 2.63) | 3.06 (SD 1.31) | ||
| Threshold Pressure (cm H₂O) | 15.71 (SD 1.28) | 9.96 (SD 2.24) |
Experimental Protocols
Cyclophosphamide (CYP)-Induced Cystitis Model
This is a widely used rodent model to mimic the symptoms of IC/BPS.
-
Animal Model: Adult female Sprague-Dawley rats or C57BL/6J mice are commonly used.
-
CYP Administration:
-
Acute Model: A single intraperitoneal (i.p.) injection of CYP (e.g., 150-300 mg/kg in mice, 75 mg/kg in rats) is administered.[2] Experiments are typically conducted 24-48 hours post-injection.
-
Chronic Model: Repeated i.p. injections of a lower dose of CYP (e.g., 75 mg/kg in rats on alternate days for a week) are administered to induce a more sustained inflammatory state.
-
-
Confirmation of Cystitis: Bladder inflammation is confirmed by observing macroscopic signs such as redness, hemorrhagic spots, and edema, as well as an increase in the bladder weight to body weight ratio.[2]
Intracellular Ca²⁺ Imaging
This technique is used to measure changes in intracellular calcium concentrations in response to this compound in isolated bladder afferent neurons.
-
Neuron Isolation: Dorsal root ganglia (DRG) at spinal levels L6-S1, which innervate the bladder, are dissected. Neurons are enzymatically dissociated and plated on coverslips.
-
Fluorescent Dye Loading: Neurons are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM.
-
Stimulation and Imaging: A baseline fluorescence is recorded before perfusing the neurons with a solution containing this compound. Changes in fluorescence intensity, indicating Ca²⁺ influx, are captured using a fluorescence microscope and analyzed.
Measurement of CGRP Release
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of CGRP released from bladder tissue.
-
Tissue Preparation: Bladder tissue is dissected and incubated in a physiological buffer.
-
Stimulation: The tissue is exposed to this compound for a defined period.
-
Sample Collection: The incubation buffer is collected.
-
ELISA: The concentration of CGRP in the collected buffer is determined using a commercial CGRP ELISA kit.[4]
Assessment of Neurogenic Inflammation
-
Plasma Extravasation:
-
Evans blue dye, which binds to albumin, is injected intravenously.
-
This compound is administered to the bladder.
-
The bladder is removed, and the extravasated dye is extracted using formamide.
-
The amount of extracted dye is quantified spectrophotometrically.
-
-
Bladder Edema: The wet weight of the bladder is measured and often normalized to the animal's body weight.
Urodynamic Studies (Cystometry)
Cystometry is performed in anesthetized or conscious animals to assess bladder function.
-
Catheter Implantation: A catheter is implanted into the bladder dome and exteriorized.
-
Bladder Filling: Saline is infused into the bladder at a constant rate.
-
Pressure and Volume Recording: Intravesical pressure is continuously monitored. Voided urine is collected to determine the voided volume and calculate the intercontractile interval.
-
This compound Administration: this compound can be administered intravesically or systemically to observe its effects on bladder activity.
Signaling Pathways and Visualizations
This compound-Induced Signaling in Bladder Afferent Neurons
Activation of TRPM3 by this compound on bladder afferent neurons initiates a signaling cascade that culminates in the sensation of pain and neurogenic inflammation.
Caption: this compound activates TRPM3, leading to Ca²⁺ influx, CGRP release, and pain.
Experimental Workflow for Studying this compound in CYP-Induced Cystitis
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a model of bladder inflammation.
Caption: Workflow for this compound studies in CYP-induced cystitis.
Conclusion
This compound is an indispensable tool for probing the function of TRPM3 channels in bladder sensory pathways. Research utilizing this compound has firmly established TRPM3 as a critical mediator of bladder pain and neurogenic inflammation. These findings highlight TRPM3 as a promising therapeutic target for the development of novel analgesics for patients suffering from chronic bladder pain conditions like IC/BPS. Future studies employing this compound are warranted to further delineate the downstream signaling pathways and to explore the therapeutic potential of TRPM3 antagonists in preclinical models of bladder inflammation.
References
- 1. Upregulation of transient receptor potential cation channel subfamily M member-3 in bladder afferents is involved in chronic pain in cyclophosphamide-induced cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPM3 channel activation inhibits contraction of the isolated human ureter via CGRP released from sensory nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
CIM0216 and its interaction with the TRPM3 alternative permeation pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the synthetic compound CIM0216 and its unique interaction with the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. TRPM3 is a non-selective cation channel that functions as a cellular sensor for a variety of stimuli, including noxious heat and the neurosteroid pregnenolone (B344588) sulfate (B86663) (PS).[1][2] The discovery of this compound has been pivotal in uncovering a novel mode of TRPM3 activation, namely the simultaneous opening of both its central ion pore and a distinct, alternative permeation pathway.[1][3][4] This document consolidates key quantitative data, details common experimental protocols used in its study, and visualizes the underlying mechanisms and workflows.
This compound: A Potent and Selective TRPM3 Agonist
This compound [racemate of 2-(3,4-dihydroquinolin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)-2-phenylacetamide] was identified from a small-molecule library screen as a robust activator of TRPM3.[3] Its potency significantly exceeds that of the canonical TRPM3 agonist, pregnenolone sulfate.[1][3][4] In HEK293 cells stably expressing murine TRPM3 (HEK-TRPM3), this compound elicits a dose-dependent increase in intracellular Ca²⁺, an effect not observed in non-transfected cells.[4][5] This response is characterized by a fivefold higher potency compared to PS.[4] Furthermore, this compound demonstrates synergistic effects with both PS and heat, potentiating TRPM3 activation at lower concentrations.[3][4]
The Dual-Pore Activation Mechanism
A key feature of TRPM3 is the existence of a non-canonical, alternative ion permeation pathway. This pathway was initially observed upon co-application of pregnenolone sulfate with the antifungal agent clotrimazole (B1669251) (Clt).[3][6] Remarkably, this compound is capable of opening both the central, calcium-conducting pore and this alternative pathway through a single application, independent of Clt.[1][3][4][7]
Several lines of evidence from electrophysiological studies support this dual-activation hypothesis:
-
Doubly Rectifying Current: Stimulation with this compound evokes robust, doubly rectifying currents, a hallmark that distinguishes it from the outwardly rectifying currents produced by PS alone.[3][4][8]
-
Resistance to Desensitization: The this compound-induced inward current is significantly more resistant to Ca²⁺-dependent desensitization, a process that typically causes a rapid decay of the outwardly rectifying current through the central pore.[3][4][9]
-
Differential Pore Blockade: The classic pore blocker Lanthanum (La³⁺) completely blocks the outward current (via the central pore) but only partially inhibits the inward current, indicating that a portion of the inward current flows through a La³⁺-insensitive pathway.[9]
-
Permeability to Large Cations: The alternative pathway exhibits increased permeability to larger cations, such as guanidinium, compared to Na⁺.[3][9]
-
Inhibition by Divalent Cations: The inward current through the alternative pathway is inhibited by extracellular Mg²⁺ and Ca²⁺.[3][9]
These findings collectively indicate that this compound mimics the effect of co-applying PS and Clt, providing a powerful tool to study the distinct properties and physiological relevance of this alternative permeation pathway.[3]
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound and TRPM3.
Table 1: Potency and Efficacy of TRPM3 Agonists in HEK-TRPM3 Cells
| Agonist | Parameter | Value | Cell Type | Citation |
|---|---|---|---|---|
| This compound | pEC₅₀ (Ca²⁺ response) | 0.77 ± 0.1 µM | HEK-TRPM3 | [4][5] |
| Intracellular [Ca²⁺] | 1,145 ± 26 nM | HEK-TRPM3 | [5] | |
| Pregnenolone Sulfate (PS) | pEC₅₀ (Ca²⁺ response) | 3.0 ± 0.1 µM | HEK-TRPM3 | [4] |
| this compound (+ 40 µM PS) | pEC₅₀ (Ca²⁺ response) | 42 ± 0.6 nM | HEK-TRPM3 |[3][4] |
Table 2: Electrophysiological Properties of this compound-Induced Currents
| Property | Condition | Observation | Citation |
|---|---|---|---|
| Current-Voltage (I-V) Relationship | Whole-cell patch-clamp | Doubly rectifying | [3][4] |
| Ca²⁺-Dependent Desensitization | Outward Current (+80 mV) | 75 ± 7% block | [3][4][9] |
| Inward Current | No desensitization observed | [3][4][9] | |
| Effect of Clotrimazole (Clt) | On this compound outward current | 67.6 ± 5% inhibition at +80 mV | [3] |
| Effect of La³⁺ | On this compound outward current | 100% blockage | [9] |
| On this compound inward current | Partial blockage | [9] |
| Ion Substitution | Extracellular Na⁺ replaced by NMDG⁺ | Abolishes inward and outward currents |[3] |
Table 3: Selectivity Profile of this compound
| TRP Channel | Effect of this compound (10 µM) | Citation |
|---|---|---|
| TRPM1, TRPM4, TRPM6, TRPM7 | No stimulating or blocking effect | [5] |
| TRPM2 | Minor blocking effect (16.6% block) | [5] |
| TRPM5 | Minor blocking effect (33.5% block) | [5] |
| TRPV1, TRPM8 | No detectable effect on activation |[5] |
Functional Consequences of this compound-Mediated TRPM3 Activation
Using this compound as a selective pharmacological tool has elucidated the role of TRPM3 in various physiological processes.
-
Neuropeptide Release: In sensory neurons, this compound robustly evokes calcium influx, leading to the release of calcitonin gene-related peptide (CGRP).[1][3] This suggests a role for TRPM3 in neurogenic inflammation.
-
Pain Sensation: Intradermal injection of this compound in mice induces acute nocifensive (pain-related) behaviors, such as paw licking, in a TRPM3-dependent manner.[3][10] This effect can be inhibited by the GABA-B receptor agonist baclofen, indicating modulation by G-protein signaling.[10]
-
Insulin (B600854) Secretion: In isolated pancreatic islets, this compound triggers TRPM3-dependent calcium influx and enhances insulin release, highlighting the channel's role in metabolic regulation.[1][3][11]
Experimental Protocols
The characterization of this compound's effects on TRPM3 relies on several key experimental techniques.
HEK293 cells are cultured in standard media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics. For stable expression, cells are transfected with a vector containing murine TRPM3 and selected using an appropriate antibiotic (e.g., G418). For transient expression, cells are transfected using standard methods like lipofection.
This technique measures changes in cytosolic free Ca²⁺ concentration in response to agonist application.
-
Cell Preparation: HEK-TRPM3 cells are plated on glass coverslips and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at room temperature.
-
Solutions: The standard extracellular (bath) solution typically contains (in mM): 150 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.
-
Measurement: Coverslips are mounted on an inverted microscope. Cells are excited at appropriate wavelengths (e.g., 350 and 380 nm for Fura-2), and the emitted fluorescence is recorded. The ratio of fluorescence at the two excitation wavelengths (F350/F380) is calculated as a measure of intracellular [Ca²⁺]. Agonists like this compound are applied via a perfusion system.
This method allows for the direct measurement of ion currents flowing across the cell membrane.
-
Cell Preparation: HEK-TRPM3 cells are grown on glass coverslips.
-
Solutions:
-
Extracellular (Bath) Solution: Similar to the one used for calcium imaging.
-
Intracellular (Pipette) Solution: Typically contains (in mM): 150 NaCl, 5 MgCl₂, 5 EGTA, and 10 HEPES, with pH adjusted to 7.2.
-
-
Recording: A glass micropipette filled with the intracellular solution is sealed onto the surface of a cell. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration. Membrane potential is clamped (e.g., at -60 mV), and currents are recorded during voltage ramps (e.g., from -150 mV to +150 mV over 400 ms) before and after the application of this compound to the bath.
Conclusion
This compound has emerged as an indispensable pharmacological tool for probing the function of the TRPM3 ion channel. Its unique ability to activate both the central pore and the alternative permeation pathway has provided unprecedented insight into the channel's gating mechanisms and ion conduction properties. The functional consequences of this dual activation, including CGRP and insulin release, firmly establish TRPM3 as a significant contributor to sensory signaling and metabolic control. Future research utilizing this compound will continue to unravel the complex physiological and pathophysiological roles of TRPM3, potentially identifying it as a viable therapeutic target for conditions involving neurogenic inflammation, chronic pain, and metabolic disorders.
References
- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the transient receptor potential channel TRPM3 by phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | TRPM3 in Brain (Patho)Physiology [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Transient Receptor Potential Melastatin 3 ion channels by G-protein βγ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
CIM0216: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIM0216 is a potent and selective synthetic agonist of the Transient Receptor Potential Melastatin-3 (TRPM3) channel, a calcium-permeable nonselective cation channel.[1][2] Its high potency and selectivity make it a valuable tool for investigating the physiological and pathological roles of TRPM3 in various cellular processes.[1][2] In vitro studies have demonstrated that this compound-mediated activation of TRPM3 leads to a robust increase in intracellular calcium ([Ca²⁺]i), subsequent activation of downstream signaling pathways, and the release of neuropeptides and hormones.[2][3][4] This document provides detailed protocols for key in vitro experiments utilizing this compound to study TRPM3 function.
Mechanism of Action
This compound acts as a direct agonist of the TRPM3 channel, causing it to open and allow the influx of cations, most notably Ca²⁺, into the cell.[2][4] This influx of Ca²⁺ serves as a second messenger, initiating a cascade of intracellular events. One of the well-documented downstream effects of TRPM3 activation by this compound is the activation of the transcription factor AP-1 (Activator Protein-1), which is composed of c-Fos and c-Jun proteins.[5][6] This activation is dependent on the Ca²⁺ signal generated by TRPM3.[5]
Data Presentation
Table 1: Potency and Efficacy of this compound in HEK-TRPM3 Cells
| Parameter | Value | Cell Line | Assay | Reference |
| pEC₅₀ (Ca²⁺ response) | 0.77 ± 0.1 µM | HEK-TRPM3 | FURA2-ratiometric Ca²⁺ imaging | [1] |
| Intracellular Ca²⁺ Increase | 1,145 ± 26 nM | HEK-TRPM3 | FURA2-ratiometric Ca²⁺ imaging | [1] |
| pEC₅₀ (in presence of 40 µM Pregnenolone Sulfate) | 42 ± 0.6 nM | HEK-TRPM3 | Fluo-4 AM Ca²⁺ imaging | [7] |
Table 2: Selectivity Profile of this compound (10 µM)
| TRP Channel | Effect | Reference |
| TRPM1 | No stimulating/blocking effect | [1][3] |
| TRPM2 | 16.6% block | [1][3] |
| TRPM4 | No stimulating/blocking effect | [1][3] |
| TRPM5 | 33.5% block | [1][3] |
| TRPM6 | No stimulating/blocking effect | [1][3] |
| TRPM7 | No stimulating/blocking effect | [1][3] |
| TRPV1 | No detectable effect | [1][3] |
| TRPM8 | No detectable effect on activation | [1][3] |
Experimental Protocols
Intracellular Calcium Imaging Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing TRPM3 (HEK-TRPM3)
-
Non-transfected HEK293 cells (for negative control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution (in DMSO)
-
Pregnenolone Sulfate (PregS) stock solution (optional, for comparison)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HEK-TRPM3 and non-transfected HEK293 cells into a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C, 5% CO₂.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in HBSS from the stock solution.
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the this compound dilutions (and/or other compounds like PregS) to the respective wells.
-
Immediately start recording the fluorescence intensity over time. For Fluo-4, excitation is typically at 488 nm and emission at 520 nm. For Fura-2, ratiometric imaging involves excitation at 340 nm and 380 nm, with emission measured at 510 nm.
-
-
Data Analysis:
-
The change in fluorescence intensity (or ratio for Fura-2) is proportional to the change in intracellular calcium concentration.
-
Calculate the peak response for each concentration of this compound by subtracting the baseline fluorescence.
-
Plot the dose-response curve and calculate the EC₅₀ value.
-
AP-1 Promoter Activity Luciferase Reporter Assay
This protocol details the measurement of AP-1 transcription factor activation following TRPM3 stimulation by this compound.
Materials:
-
HEK293 cells with a tetracycline-inducible TRPM3 expression system.
-
Lentiviral vector containing a collagenase promoter-driven luciferase reporter gene (Coll.luc), which is responsive to AP-1.
-
This compound stock solution (in DMSO)
-
Mefenamic acid (optional, as a TRPM3 inhibitor)
-
Reporter Lysis Buffer
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Cell Transduction and Induction:
-
Infect the HEK293-TRPM3 cells with the Coll.luc lentivirus.
-
Culture the transduced cells and induce TRPM3 expression by adding tetracycline (1 µg/ml) to the culture medium for 24 hours.
-
-
Serum Starvation and Stimulation:
-
After TRPM3 induction, serum-starve the cells for 24 hours in a medium containing 0.05% serum and tetracycline.
-
Stimulate the cells with various concentrations of this compound (e.g., 0.5-20 µM) for 24 hours.[5] Include a vehicle control (DMSO) and a positive control (e.g., 20 µM Pregnenolone Sulfate). For inhibition studies, pre-incubate with mefenamic acid (30 µM) before adding this compound.[5]
-
-
Cell Lysis:
-
After stimulation, wash the cells with PBS.
-
Add Reporter Lysis Buffer to each well and incubate according to the manufacturer's instructions to lyse the cells.
-
-
Luciferase Assay:
-
Transfer the cell lysates to a luminometer plate.
-
Add the Luciferase Assay Reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein concentration in each lysate to account for variations in cell number.
-
Express the results as fold-change in luciferase activity compared to the vehicle-treated control.
-
Visualizations
Signaling Pathway of this compound-Induced AP-1 Activation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CIM0216 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIM0216 is a potent and selective synthetic agonist for the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.[1][2] TRPM3 is a calcium-permeable nonselective cation channel involved in sensing noxious heat and the development of inflammatory heat hypersensitivity.[2] Due to its potency and selectivity, this compound serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of TRPM3 in vivo.[1][2][3] These application notes provide detailed protocols for the use of this compound in animal models to study its effects on pain, inflammation, and neuropeptide release.
Mechanism of Action
This compound activates TRPM3 channels, leading to an influx of cations, including Ca2+ and Na+.[2] This influx depolarizes the cell membrane, which in excitable cells like sensory neurons, can trigger action potentials and the release of neurotransmitters and neuropeptides, such as calcitonin gene-related peptide (CGRP) and insulin.[2][4] Notably, this compound is capable of opening both the central calcium-conducting pore and an alternative cation permeation pathway in the TRPM3 channel, contributing to its high potency.[2] Its effects are TRPM3-dependent, as they are absent in TRPM3-deficient mice.[3][5]
Below is a diagram illustrating the signaling pathway activated by this compound.
Data Presentation: this compound in Animal Models
The following table summarizes quantitative data from various in vivo studies using this compound.
| Animal Model | Administration Route | Dosage/Concentration | Vehicle | Observed Effect | Citation |
| Wild-type Mice | Intradermal (hind paw) | 2.5 nmol | Not specified | Induced strong nocifensive behavior (paw licking and lifting). | [3] |
| Wild-type Mice | Intrathecal | Not specified | DMSO | Induced heat hypersensitivity. | [5] |
| Wild-type Mice | Intraperitoneal | Not specified | Not specified | Not specified in abstract, but used in studies of neuropathic pain. | [5] |
| Wild-type Mice | Intraplantar | 0.5 nmol (in combination with 5 nmol Pregnenolone Sulfate) | PBS | Evoked robust paw licking/flinching behavior. | [6] |
| Sprague-Dawley Rats | Subcutaneous | Not specified | Not specified | Unable to induce allodynia-like symptoms. | [7] |
| Ex vivo Mouse Skin | Topical application | 50 µM | Not specified | Caused a significant, dose-dependent increase in cutaneous CGRP release. | [3] |
| Ex vivo Rat Trigeminal Ganglia and Dura Mater | Bath application | 100 µM | Not specified | Triggered CGRP release. | [7][8] |
Experimental Protocols
Protocol 1: Assessment of Nocifensive Behavior in Mice
This protocol is designed to evaluate the pain-inducing effects of this compound following peripheral administration.
Materials:
-
This compound
-
Vehicle solution (e.g., Phosphate-Buffered Saline - PBS)
-
Hamilton syringe with a 26-gauge needle
-
Observation chambers (e.g., Perspex chambers)
-
Male C57BL/6J mice
-
Timer
Procedure:
-
Animal Habituation: Acclimate mice to the experimental chambers before the day of the experiment to minimize stress-induced behavioral changes.
-
This compound Preparation: Prepare the desired concentration of this compound in the appropriate vehicle. For example, a solution for a 0.5 nmol dose in a 25 µl injection volume.
-
Administration:
-
Gently restrain the mouse.
-
Perform an intraplantar injection of the this compound solution (or vehicle control) into the plantar surface of the hind paw.
-
-
Observation:
-
Immediately after injection, place the mouse in the observation chamber.
-
Record the cumulative time the animal spends licking or flinching the injected paw over a defined period (e.g., 5-15 minutes).
-
-
Data Analysis: Compare the duration of nocifensive behaviors between the this compound-treated group and the vehicle control group. Statistical significance can be determined using appropriate tests (e.g., t-test or Mann-Whitney U test).[6]
Protocol 2: Measurement of CGRP Release from Ex Vivo Skin Preparations
This protocol allows for the direct measurement of neuropeptide release from sensory nerve terminals in response to this compound.
Materials:
-
This compound
-
TRPM3 antagonist (e.g., isosakuranetin) for control experiments
-
Krebs-Ringer solution
-
CGRP Enzyme Immunoassay (EIA) kit
-
Dissection tools
-
Incubation chambers/plates
-
Wild-type and TRPM3-deficient mice (for specificity control)
Procedure:
-
Tissue Preparation:
-
Euthanize the mouse and shave the hind paw.
-
Excise the plantar skin of the hind paw.
-
-
Incubation and Stimulation:
-
Place the skin preparation in an incubation chamber with Krebs-Ringer solution.
-
Collect a baseline sample of the supernatant after an initial incubation period (e.g., 5 minutes).
-
Replace the solution with one containing the desired concentration of this compound (e.g., 50 µM) and incubate for a defined period (e.g., 5-10 minutes). For control experiments, pre-incubate with a TRPM3 antagonist before adding this compound.
-
Collect the supernatant for CGRP measurement.
-
-
CGRP Measurement:
-
Quantify the concentration of CGRP in the collected supernatants using a CGRP EIA kit according to the manufacturer's instructions.
-
-
Data Analysis: Compare the amount of CGRP released during baseline and after stimulation with this compound. Compare these results with those from TRPM3-deficient mice or in the presence of a TRPM3 antagonist to confirm specificity.
The following diagram outlines a general experimental workflow for an in vivo study with this compound.
Vehicle Formulation
For in vivo use, this compound, which is soluble in DMSO, needs to be prepared in a vehicle suitable for animal administration. A common method to prepare a working solution is as follows:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.[1]
-
Add 400 µL of PEG300 and mix thoroughly.[1]
-
Add 50 µL of Tween-80 and mix again.[1]
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.[1]
Note: The final concentrations of the vehicle components are 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to test the vehicle alone as a control in all experiments to ensure that it does not have any effects on its own.
Concluding Remarks
This compound is a powerful tool for elucidating the roles of the TRPM3 channel in various physiological processes, particularly in the context of pain and neurogenic inflammation. The protocols and data presented here provide a foundation for designing and executing robust in vivo experiments. Researchers should carefully consider the specific animal model, administration route, and dosage to best address their scientific questions. As with any pharmacological agent, appropriate controls, including vehicle-only groups and experiments in TRPM3-deficient animals, are essential for validating the specificity of the observed effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TRPM3 in Brain (Patho)Physiology [frontiersin.org]
- 5. jneurosci.org [jneurosci.org]
- 6. Promiscuous G-Protein-Coupled Receptor Inhibition of Transient Receptor Potential Melastatin 3 Ion Channels by Gβγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CIM0216 Calcium Imaging Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing CIM0216, a potent and selective agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, in calcium imaging assays. This document is intended for researchers, scientists, and drug development professionals investigating TRPM3-mediated signaling pathways and screening for novel modulators.
Introduction
This compound is a synthetic small molecule that selectively activates the TRPM3 ion channel, a member of the transient receptor potential (TRP) channel superfamily.[1][2] TRPM3 channels are non-selective cation channels that are highly permeable to calcium ions (Ca²⁺). Their activation leads to an increase in intracellular calcium concentration, which in turn triggers a variety of cellular responses.[2][3] this compound has been shown to be significantly more potent than the endogenous TRPM3 agonist, pregnenolone (B344588) sulfate (B86663) (PS).[2][4] This makes it a valuable pharmacological tool for studying the physiological and pathological roles of TRPM3 in various systems, including sensory neurons and pancreatic islets.[2][5]
Calcium imaging is a widely used technique to monitor intracellular calcium dynamics in real-time.[6][7] By employing fluorescent calcium indicators, such as Fura-2 AM, researchers can visualize and quantify changes in intracellular calcium levels upon stimulation with agonists like this compound.[6][8] This assay is crucial for understanding the mechanism of action of TRPM3 modulators and for high-throughput screening of compound libraries.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity from published studies.
| Parameter | Value | Cell Type | Notes | Reference |
| EC₅₀ | ~0.77 µM | HEK293 cells stably expressing murine TRPM3 | EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[9] | [4][5] |
| pEC₅₀ | 0.77 ± 0.1 µM | HEK-TRPM3 cells | The negative logarithm of the EC₅₀ value. | [5] |
| Potentiated pEC₅₀ | 42 ± 0.6 nM | HEK-TRPM3 cells | In the presence of 40 µM pregnenolone sulfate (PS). | [5] |
| Effect on other TRP channels | No significant effect on TRPV1 and TRPM8 at 10 µM. Minor increase in TRPA1 current at 100 µM. | HEK293 cells transfected with respective channels. | Demonstrates selectivity for TRPM3. | [5] |
Signaling Pathway
This compound directly binds to and activates the TRPM3 channel, leading to the influx of cations, primarily Ca²⁺, into the cell. This increase in intracellular Ca²⁺ can initiate various downstream signaling cascades, including the release of neuropeptides like calcitonin gene-related peptide (CGRP) from sensory neurons and insulin (B600854) from pancreatic β-cells.[2][5]
Experimental Protocols
This section provides a detailed protocol for a this compound calcium imaging assay using Fura-2 AM, a ratiometric calcium indicator. Fura-2 AM is cell-permeable and is cleaved by intracellular esterases to the active, membrane-impermeable form, Fura-2.[6] Fura-2 exhibits a shift in its fluorescence excitation maximum from 380 nm (unbound) to 340 nm (calcium-bound), with an emission maximum at ~510 nm. The ratio of the fluorescence intensities at these two excitation wavelengths provides a quantitative measure of the intracellular calcium concentration.[10]
Materials and Reagents
-
HEK293 cells stably expressing TRPM3 (or other suitable cell line)
-
This compound (stock solution in DMSO)
-
Fura-2 AM (stock solution in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer
-
DMSO (cell culture grade)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging (340 nm and 380 nm excitation, 510 nm emission filters)
Experimental Workflow
Step-by-Step Protocol
1. Cell Preparation a. Culture HEK293 cells stably expressing TRPM3 in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells into 96-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 20,000 - 50,000 cells per well). c. Incubate the plates for 24-48 hours.
2. Fura-2 AM Loading a. Prepare a Fura-2 AM loading solution. For a final concentration of 2-5 µM Fura-2 AM, dilute the DMSO stock in a physiological buffer (e.g., HBSS). To aid in dye solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer. b. Aspirate the culture medium from the wells and wash the cells once with the physiological buffer. c. Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at room temperature or 37°C, protected from light. d. After incubation, aspirate the loading solution and wash the cells twice with the physiological buffer to remove any extracellular dye. e. Add fresh buffer to each well and allow the cells to rest for at least 30 minutes to ensure complete de-esterification of the Fura-2 AM.[6][10]
3. This compound Preparation a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. On the day of the experiment, prepare serial dilutions of this compound in the physiological buffer to achieve the desired final concentrations for the dose-response curve. It is recommended to prepare these solutions at a higher concentration (e.g., 2X or 5X) to be added to the wells.
4. Calcium Imaging a. Place the 96-well plate into the fluorescence microplate reader or onto the stage of the fluorescence microscope. b. Set the instrument to measure fluorescence intensity at an emission wavelength of ~510 nm with alternating excitation at 340 nm and 380 nm. c. Record a baseline fluorescence measurement for a set period (e.g., 1-2 minutes) before adding the compound. d. Add the prepared this compound dilutions to the corresponding wells. e. Immediately begin recording the fluorescence response for a defined period (e.g., 5-10 minutes) to capture the peak calcium influx.
5. Data Analysis a. For each well and at each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380). b. Normalize the response by subtracting the baseline ratio from the peak ratio. c. Plot the normalized peak response against the logarithm of the this compound concentration to generate a dose-response curve. d. Fit the dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC₅₀ value.[9]
Conclusion
This protocol provides a robust framework for conducting calcium imaging assays with this compound to investigate TRPM3 channel activation. The high potency and selectivity of this compound make it an excellent tool for elucidating the roles of TRPM3 in cellular physiology and for screening potential therapeutic agents that modulate this channel. Optimization of cell density, dye loading conditions, and compound concentrations may be necessary for different cell types and experimental setups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. brainvta.tech [brainvta.tech]
- 9. EC50 - Wikipedia [en.wikipedia.org]
- 10. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols: Preparation and Use of CIM0216
Introduction
CIM0216 is a potent and selective synthetic agonist for the Transient Receptor Potential Cation Channel Subfamily M Member 3 (TRPM3).[1] As a cell-permeable isoxazolyl-phenylacetamide based compound, it activates both human and murine TRPM3 channels, leading to the influx of cations, primarily Ca2+, and subsequent cellular responses.[2][3] Its greater efficacy and potency compared to endogenous agonists like pregnenolone (B344588) sulfate (B86663) (PS) make it an invaluable tool for researchers studying TRPM3's role in various physiological processes, including nociception, neurogenic inflammation, and insulin (B600854) release.[3][4] These application notes provide detailed protocols for the preparation of this compound stock solutions and working concentrations for use in common experimental paradigms.
This compound Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The compound is a solid at room temperature and should be stored under specified conditions to prevent degradation.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 347.41 g/mol (Note: Can be batch-specific) | [1][2] |
| CAS Number | 1031496-06-6 | [1][2] |
| Appearance | White to light yellow solid | [2][3] |
| Purity | ≥97% (by HPLC) | [2][3] |
| Formula | C₂₁H₂₁N₃O₂ |[2] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
|---|---|---|---|
| Solid Powder | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | [1] |
| | -20°C | Up to 1 month (up to 3 months also cited) |[1][3] |
Preparation of this compound Stock Solutions
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] Care should be taken as the use of hygroscopic (wet) DMSO can negatively impact solubility.[1] For consistent results, use a new, unopened bottle of anhydrous, high-purity DMSO.
Protocol 2.1: Preparing a 100 mM this compound Stock Solution in DMSO
-
Pre-warm the vial of this compound to room temperature before opening.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM solution, weigh out 34.74 mg of this compound.
-
Add the appropriate volume of high-purity DMSO to the powder.
-
Facilitate Dissolution by gently vortexing. If necessary, warm the solution briefly (e.g., in a 37°C water bath) and/or use an ultrasonic bath to ensure the compound dissolves completely.[1] The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C or -80°C as specified in Table 2.[1]
Table 3: Preparation of Common this compound Stock Solutions in DMSO
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
|---|---|---|---|
| 1 mM | 0.35 mg | 1.74 mg | 3.47 mg |
| 10 mM | 3.47 mg | 17.37 mg | 34.74 mg |
| 50 mM | 17.37 mg | 86.85 mg | 173.71 mg |
| 100 mM | 34.74 mg | 173.71 mg | 347.41 mg |
Calculations are based on a molecular weight of 347.41 g/mol .
Preparation of Working Concentrations
Working solutions are prepared by diluting the high-concentration DMSO stock solution into an appropriate aqueous buffer or cell culture medium. It is critical to ensure the final concentration of DMSO in the experiment is low (typically ≤0.1%) to avoid solvent-induced artifacts.
Protocol 3.1: Serial Dilution for In Vitro Experiments
-
Thaw a single aliquot of the this compound stock solution (e.g., 100 mM) at room temperature.
-
Perform serial dilutions in your final experimental buffer (e.g., cell culture medium, Krebs-Ringer-HEPES).
-
For example, to make a 10 µM working solution from a 100 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Vortex gently after each dilution step to ensure homogeneity.
-
Always prepare a vehicle control using the same final concentration of DMSO as in your experimental samples.
Table 4: Recommended Working Concentrations for Various Applications
| Application | Typical Concentration Range | Key Findings | Reference |
|---|---|---|---|
| Ca2+ Imaging (HEK-TRPM3 cells) | 100 nM - 10 µM | EC₅₀ of ~770 nM for Ca2+ elevation. | [2][3] |
| Electrophysiology (Patch-Clamp) | 1 µM - 10 µM | Induces robust, doubly rectifying currents in HEK-TRPM3 cells. | [5][6] |
| Gene Transcription Assays | 500 nM - 20 µM | Activates AP-1 transcription factor in TRPM3-expressing cells. | [7] |
| CGRP Release from Nerve Terminals | 1 µM - 10 µM | Stimulates the release of CGRP in a TRPM3-dependent manner. | [4][5] |
| Insulin Release from Pancreatic Islets | 1 µM - 10 µM | Induces insulin secretion from isolated pancreatic islets. | [4][6] |
| In Vivo Nocifensive Behavior (Mice) | 2.5 nmol - 50 nmol (intradermal/paw injection) | Evokes strong paw licking and lifting behavior. |[2][3][8] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound binding to the TRPM3 channel on the plasma membrane initiates a signaling cascade. This activation allows the influx of cations, leading to membrane depolarization and a significant rise in intracellular calcium.[6][9] This calcium signal triggers a variety of downstream cellular responses, including the activation of protein kinases and transcription factors, ultimately leading to physiological events like neuropeptide release and gene expression changes.[4][7][9]
Caption: this compound activates TRPM3, leading to Ca²⁺ influx and downstream cellular responses.
In Vitro Calcium Imaging Workflow
A common application for this compound is to measure its effect on intracellular calcium concentration ([Ca²⁺]i) in cells engineered to express TRPM3, such as HEK-TRPM3 cells.[6] The workflow involves cell preparation, loading with a calcium-sensitive dye, and measuring fluorescence changes upon compound addition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPM3 Agonist, this compound | Sigma-Aldrich [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Transient Receptor Potential Melastatin 3 ion channels by G-protein βγ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulus–Transcription Coupling of TRPM3 Channels: A Signaling Pathway from the Plasma Membrane to the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CIM0216 Administration in Nocifensive Behavior Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIM0216 is a potent and selective synthetic agonist for the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, a key player in the detection of noxious heat and the development of inflammatory heat hypersensitivity.[1] Its ability to induce robust and specific TRPM3-dependent nocifensive behavior makes it a valuable pharmacological tool for studying pain pathways and for the preclinical assessment of analgesic drug candidates.[1][2] This document provides detailed application notes and protocols for the administration of this compound in various nocifensive behavior assays.
This compound activates TRPM3 channels in somatosensory neurons, leading to calcium influx and the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), which contributes to neurogenic inflammation.[1][2][3] Notably, this compound is significantly more potent than the endogenous TRPM3 agonist, pregnenolone (B344588) sulfate (B86663) (PS).[1] Studies have confirmed that the nocifensive responses to this compound are absent in TRPM3 knockout mice, highlighting its specificity.[1]
Data Presentation
Table 1: In Vivo Nocifensive Response to this compound Injection
| Species | Injection Site | This compound Dose (nmol) | Observed Nocifensive Behaviors | Key Findings | Reference |
| Mouse | Hind Paw (intraplantar) | 2.5 | Strong paw licking and lifting | Nocifensive behavior is TRPM3-dependent and more robust compared to a higher dose of pregnenolone sulfate (15 nmol). | [1] |
| Mouse | Hind Paw (intraplantar) | Not specified | Reduced paw withdrawal latency to radiant heat | Intrathecal injection of this compound also induced heat hypersensitivity in wild-type but not TRPM3 knockout mice. | [4][5] |
Table 2: Cellular Responses to this compound
| Cell Type | This compound Concentration | Cellular Response | Key Findings | Reference |
| HEK-TRPM3 cells | 1 µM (standard) | Dose-dependent Ca2+ response (pEC50 = 0.77 ± 0.1 µM) | This compound is a potent activator of TRPM3 channels. | [1] |
| Mouse Dorsal Root Ganglia (DRG) and Trigeminal Ganglion (TGN) neurons | Not specified | Robust and reversible calcium signals | This compound activates endogenous TRPM3 in a significant percentage of somatosensory neurons. | [1] |
| HEK-TRPM3 cells | 1 µM | Activation of TRPM3 currents | This compound opens both the central calcium-conducting pore and an alternative cation permeation pathway. | [1][2] |
| Sensory nerve terminals | Not specified | Release of Calcitonin Gene-Related Peptide (CGRP) | TRPM3 activation by this compound can induce neuropeptide release, contributing to neurogenic inflammation. | [1][2] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway in Nociception
Caption: Signaling cascade initiated by this compound binding to the TRPM3 channel on nociceptors.
Experimental Workflow for this compound-Induced Nocifensive Behavior Assay
Caption: A typical workflow for assessing nocifensive behavior induced by this compound.
Experimental Protocols
Protocol 1: this compound-Induced Acute Nocifensive Behavior (Paw Licking/Lifting Assay)
This protocol is adapted from studies demonstrating acute pain-like behaviors following peripheral this compound administration.[1]
Materials:
-
This compound
-
Vehicle (e.g., saline containing a small percentage of DMSO and Tween 80 to aid dissolution)
-
Micro-syringe (e.g., Hamilton syringe)
-
Observation chambers with a clear floor
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Timer
-
Experimental animals (e.g., C57BL/6 mice; TRPM3 knockout mice and wild-type littermates for specificity testing)
Procedure:
-
Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before testing to minimize stress-induced behaviors.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration in saline. A final concentration should be calculated to deliver 2.5 nmol in a 20 µL injection volume. Ensure the vehicle control solution contains the same final concentration of the solvent.
-
Injection: Briefly restrain the mouse and inject 20 µL of the this compound solution or vehicle intraplantarly into the plantar surface of the hind paw using a micro-syringe.
-
Observation: Immediately after injection, place the mouse back into the observation chamber and start the timer. Observe and record the cumulative time the animal spends licking or lifting the injected paw for a defined period, typically 5-15 minutes. Video recording allows for later blinded scoring.
-
Data Analysis: Compare the duration of nocifensive behaviors between the this compound-treated group and the vehicle-treated group. When using knockout mice, compare the responses of wild-type and TRPM3 knockout animals to this compound.
Protocol 2: Assessment of Thermal Hypersensitivity Following this compound Administration
This protocol is based on findings that intrathecal this compound can induce heat hypersensitivity.[4][5]
Materials:
-
This compound
-
Vehicle (sterile, injectable saline)
-
Intrathecal injection setup (e.g., Hamilton syringe with a 30-gauge needle)
-
Plantar test apparatus (e.g., Hargreaves apparatus)
-
Experimental animals
Procedure:
-
Baseline Measurement: Acclimate the mice to the plantar test apparatus. Measure the baseline paw withdrawal latency to a radiant heat source. The heat intensity should be adjusted to elicit a baseline latency of approximately 10-15 seconds.
-
Intrathecal Injection: Under light anesthesia, perform an intrathecal injection of this compound or vehicle between the L5 and L6 vertebrae. A successful injection is often confirmed by a tail-flick reflex.
-
Post-Injection Measurement: At specific time points after the injection (e.g., 30 minutes, 1 hour, 2 hours), re-assess the paw withdrawal latency to the radiant heat source. A decrease in withdrawal latency indicates heat hypersensitivity.
-
Data Analysis: Compare the post-injection paw withdrawal latencies to the baseline values for each group. Also, compare the latencies between the this compound-treated and vehicle-treated groups at each time point.
Conclusion
This compound is a powerful tool for investigating the role of TRPM3 in nociception. Its potency and selectivity, coupled with the detailed protocols provided, enable researchers to reliably induce and quantify nocifensive behaviors in preclinical models. The use of appropriate controls, such as vehicle-injected animals and TRPM3 knockout models, is crucial for ensuring the specificity of the observed effects. These application notes and protocols serve as a comprehensive guide for the effective utilization of this compound in pain research and analgesic drug development.
References
- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRP Channels and Pain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. scholars.mssm.edu [scholars.mssm.edu]
Application Notes and Protocols for CIM0216 with HEK293 Cells Expressing TRPM3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing CIM0216, a potent and selective agonist, to study the function of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel in Human Embryonic Kidney (HEK293) cells.
Introduction
Transient Receptor Potential Melastatin 3 (TRPM3) is a calcium-permeable cation channel involved in various physiological processes, including thermosensation and pain perception. This compound is a synthetic small molecule that acts as a selective agonist for TRPM3, exhibiting greater potency than the endogenous agonist pregnenolone (B344588) sulfate (B86663) (PS)[1][2][3]. This makes this compound a valuable pharmacological tool for investigating the physiological roles of TRPM3 and for screening potential therapeutic modulators of the channel. These protocols detail the use of this compound in HEK293 cells recombinantly expressing TRPM3, a common in vitro model system.
Data Presentation
Table 1: Potency of TRPM3 Agonists in HEK293 Cells Expressing TRPM3
| Agonist | Assay Type | EC50 (pEC50) | Cell Line | Reference(s) |
| This compound | Calcium Imaging (Fluo-4) | 0.77 ± 0.1 µM | HEK-TRPM3 (murine, stable) | [1][2] |
| This compound (in the presence of 40 µM PS) | Calcium Imaging (Fluo-4) | 42 ± 0.6 nM | HEK-TRPM3 (murine, stable) | [1][2] |
| Pregnenolone Sulfate (PS) | Calcium Imaging (Fluo-4) | 3.0 ± 0.1 µM | HEK-TRPM3 (murine, stable) | [1][2] |
pEC50 is the negative logarithm of the EC50 value.
Signaling Pathway
Activation of TRPM3 by this compound initiates a signaling cascade primarily driven by the influx of extracellular calcium. This increase in intracellular calcium can trigger a variety of downstream cellular events.
Caption: this compound-mediated activation of TRPM3 and downstream signaling.
Experimental Protocols
Cell Culture and Maintenance of HEK293 Cells Expressing TRPM3
This protocol describes the standard procedure for culturing HEK293 cells, which can be adapted for cell lines stably or transiently expressing TRPM3.
Materials:
-
HEK293 cells (parental or TRPM3-expressing)[4]
-
Dulbecco's Modified Eagle's Medium (DMEM) with GlutaMAX™[4]
-
Fetal Bovine Serum (FBS), heat-inactivated[5]
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)[5]
Procedure:
-
Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Seeding: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh medium and seed into a culture flask.[5]
-
Cell Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO₂. Change the medium every 2-3 days.[5]
-
Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium and re-seed at a suitable split ratio (e.g., 1:3 to 1:6).[5]
-
For Inducible Expression Systems: If using a tetracycline-inducible TRPM3 expression system, add the inducing agent (e.g., tetracycline (B611298) at 1 µg/ml) to the culture medium for 24 hours prior to the experiment to induce TRPM3 expression.[6]
Calcium Imaging Assay
This protocol outlines the measurement of intracellular calcium changes in response to this compound using a fluorescent calcium indicator.
Materials:
-
HEK293 cells expressing TRPM3
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer
-
This compound stock solution (in DMSO)
-
Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Plating: Seed the TRPM3-expressing HEK293 cells onto a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture for 24-48 hours.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the cells, wash once with HBSS, and add the dye-loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.
-
Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye. Add fresh HBSS to each well for the assay.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a period of time to ensure a stable signal.
-
Compound Addition: Add this compound at various concentrations to the wells. It is recommended to prepare a dilution series to determine a dose-response curve.
-
Signal Detection: Immediately after compound addition, continuously record the fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.[1][7]
-
Data Analysis: The response is typically measured as the peak increase in fluorescence minus the basal fluorescence level. For dose-response analysis, plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Caption: Workflow for the calcium imaging assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method for directly measuring the ion currents mediated by TRPM3 channels upon activation by this compound.
Materials:
-
HEK293 cells expressing TRPM3, plated on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular solution (e.g., containing in mM: 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4)
-
Intracellular solution (e.g., containing in mM: 150 CsCl, 5 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH)
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at a low density to allow for easy patching of individual cells.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration: Mount a coverslip in the recording chamber and perfuse with the extracellular solution. Approach a single cell with the patch pipette and form a giga-ohm seal. Apply gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Voltage Protocol: Clamp the cell at a holding potential (e.g., -60 mV). Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to measure the current-voltage (I-V) relationship.
-
Compound Application: Perfuse the cell with the extracellular solution containing this compound. The activation of TRPM3 will result in an increase in inward and outward currents.[1][2]
-
Recording: Record the currents before, during, and after the application of this compound. To test for inhibition, a known TRPM3 antagonist like isosakuranetin (B191617) (5 µM) can be co-applied.[1][2]
-
Data Analysis: Analyze the current amplitudes at specific voltages to quantify the effect of this compound. The characteristic doubly rectifying I-V relationship is indicative of TRPM3 channel activity.[1][2]
Concluding Remarks
The protocols described provide a framework for the functional characterization of the TRPM3 ion channel using the potent agonist this compound in a HEK293 expression system. These methods are fundamental for studying the pharmacology of TRPM3 and for the identification of novel modulators with therapeutic potential. Researchers should optimize these protocols based on their specific experimental setup and cell line characteristics.
References
- 1. pnas.org [pnas.org]
- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]
- 5. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 6. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: CIM0216 in Primary Dorsal Root Ganglion (DRG) Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIM0216 is a potent and selective synthetic agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, a non-selective cation channel highly expressed in sensory neurons of the dorsal root ganglia (DRG).[1][2] Activation of TRPM3 by this compound leads to robust calcium influx, neuronal depolarization, and the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), playing a crucial role in nociception and neurogenic inflammation.[1][2] These characteristics make this compound an invaluable pharmacological tool for studying the physiological and pathological roles of TRPM3 in pain, thermosensation, and other sensory modalities.
These application notes provide detailed protocols for the use of this compound in primary DRG neuron cultures, including cell isolation and culture, experimental procedures for assessing neuronal responses, and a summary of expected quantitative outcomes.
Data Presentation
Table 1: this compound-Induced Responses in Primary DRG Neurons
| Parameter | Species | Concentration of this compound | Observed Effect | Reference |
| Responding Neurons | Mouse | 1 µM | 57% of DRG neurons showed robust and reversible calcium signals. | [1] |
| Mouse | 1 µM | 62% of trigeminal ganglion (TGN) neurons showed robust and reversible calcium signals. | [1] | |
| Mouse | 1 µM | 55% of DRG neurons from TRPA1-deficient mice responded. | [3] | |
| Mouse | Not specified | TRPM3-deficient neurons showed no detectable current response. | [1] | |
| Intracellular Ca2+ Concentration (Δ[Ca2+]i) | Mouse | 1 µM | 357 ± 14 nM increase in DRG neurons. | [1] |
| Current Density | Mouse | Not specified | 13.0 ± 3 pA/pF at –80 mV and 17.3 ± 5 pA/pF at +80 mV in 62% of DRG and TGN neurons. | [1] |
| Neuropeptide Release | Mouse | 100 µM | Triggered CGRP release from trigeminal ganglia. | [4] |
| Inhibition of Ca2+ Signals | Mouse | 1 µM | Baclofen (GABAB receptor agonist) inhibited this compound-evoked Ca2+ signals in 87.8% of cells. | [5] |
Signaling Pathway
The primary mechanism of action of this compound is the direct activation of the TRPM3 ion channel. This leads to an influx of cations, predominantly Ca2+ and Na+, resulting in membrane depolarization and the activation of downstream signaling cascades.
Caption: this compound activates TRPM3, leading to cation influx, depolarization, and neuropeptide release.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary DRG Neurons
This protocol is adapted from established methods for isolating and culturing primary DRG neurons from mice or rats.[6][7][8][9][10]
Materials:
-
Complete Culture Medium:
-
Neurobasal or F-12 Medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin/Streptomycin
-
20 ng/mL Nerve Growth Factor (NGF)
-
-
Digestion Solution:
-
Collagenase Type IV (1 mg/mL)
-
Dispase II (2.5 mg/mL) in Hank's Balanced Salt Solution (HBSS)
-
-
Poly-D-lysine (PDL) and Laminin-coated culture plates/coverslips
-
HBSS
-
Trypsin inhibitor or FBS
-
Sterile dissection tools
Procedure:
-
Coating Culture Surfaces:
-
Coat culture plates or coverslips with Poly-D-lysine (100 µg/mL in sterile water) for 1-2 hours at 37°C.
-
Wash three times with sterile water and allow to dry completely.
-
Subsequently, coat with laminin (B1169045) (10 µg/mL in HBSS) for at least 2 hours at 37°C before plating cells.
-
-
Dissection and Ganglia Collection:
-
Euthanize the animal according to approved institutional protocols.
-
Dissect the vertebral column and expose the dorsal root ganglia.
-
Carefully collect the DRGs and place them in ice-cold HBSS.
-
-
Enzymatic Digestion:
-
Transfer the DRGs to the digestion solution and incubate for 30-60 minutes at 37°C with gentle agitation.
-
Stop the digestion by adding an equal volume of complete culture medium or a trypsin inhibitor.
-
-
Mechanical Dissociation:
-
Gently triturate the ganglia using a series of fire-polished Pasteur pipettes with decreasing tip diameters until a single-cell suspension is obtained.
-
-
Plating:
-
Centrifuge the cell suspension at low speed (e.g., 200 x g) for 5 minutes.
-
Resuspend the cell pellet in complete culture medium.
-
Plate the dissociated neurons onto the prepared laminin-coated surfaces at a desired density.
-
-
Culture Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Change half of the medium every 2-3 days. Neurons can typically be maintained in culture for up to several weeks.
-
Protocol 2: Calcium Imaging of this compound-Induced Responses
This protocol outlines the measurement of intracellular calcium changes in DRG neurons upon application of this compound using a fluorescent calcium indicator.
Materials:
-
Cultured DRG neurons on glass coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Extracellular solution (e.g., Tyrode's solution)
-
This compound stock solution (in DMSO)
-
Fluorescence microscopy setup with a fast-switching light source and a sensitive camera
Procedure:
-
Loading with Calcium Indicator:
-
Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fura-2 AM) and a small amount of Pluronic F-127 (e.g., 0.02%) in the extracellular solution.
-
Incubate the DRG neuron cultures with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells with the extracellular solution to remove excess dye and allow for de-esterification for at least 15-30 minutes.
-
-
Image Acquisition:
-
Mount the coverslip onto the microscope stage and perfuse with the extracellular solution.
-
Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
-
Application of this compound:
-
Prepare the desired concentration of this compound in the extracellular solution.
-
Apply the this compound solution to the neurons via the perfusion system.
-
Continuously record the fluorescence changes during and after the application.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) for each cell over time.
-
Convert the ratio values to intracellular calcium concentrations using a standard calibration method if absolute values are required.
-
Quantify the percentage of responding cells and the amplitude of the calcium transients.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of this compound-induced currents in DRG neurons.
Materials:
-
Cultured DRG neurons
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution
-
Extracellular solution
-
This compound stock solution
Procedure:
-
Pipette Preparation:
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Place the coverslip with DRG neurons in the recording chamber and perfuse with the extracellular solution.
-
Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Establish a stable baseline current.
-
Apply this compound at the desired concentration through the perfusion system.
-
Record the changes in membrane current. Voltage ramps can be applied to determine the current-voltage (I-V) relationship.
-
-
Data Analysis:
-
Measure the peak amplitude of the this compound-induced current.
-
Calculate the current density by normalizing the current to the cell capacitance.
-
Analyze the I-V relationship to determine the reversal potential and rectification properties of the current.
-
Experimental Workflow and Logic
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on primary DRG neurons.
Caption: Workflow from DRG isolation to experimental analysis of this compound effects.
References
- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Transient Receptor Potential Melastatin 3 ion channels by G-protein βγ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons [en.bio-protocol.org]
- 9. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 10. researchgate.net [researchgate.net]
Unlocking Insulin Secretion: A Guide to Studying Pancreatic Islets with CIM0216
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing CIM0216, a potent and specific activator of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, to investigate insulin (B600854) release from pancreatic islets. Understanding the mechanisms of insulin secretion is paramount in the development of novel therapeutics for metabolic diseases like diabetes. This compound offers a valuable tool to dissect the role of TRPM3 in this critical physiological process.
Introduction
Insulin, the primary regulator of glucose homeostasis, is secreted from pancreatic β-cells within the islets of Langerhans in response to various stimuli, most notably elevated blood glucose. This process involves a complex signaling cascade initiated by glucose metabolism, leading to membrane depolarization and an influx of calcium ions (Ca²⁺), which ultimately triggers the exocytosis of insulin-containing granules.
The TRPM3 ion channel has emerged as a key player in modulating insulin secretion.[1][2] this compound, as a potent synthetic agonist of TRPM3, provides a specific pharmacological tool to probe the downstream consequences of TRPM3 activation in pancreatic islets.[3] Activation of TRPM3 by this compound leads to a direct influx of Ca²⁺ and membrane depolarization, which can, in turn, activate voltage-gated calcium channels, further amplifying the intracellular Ca²⁺ signal and potentiating insulin release.[2][4]
These application notes provide standardized protocols for two key experimental assays to study this compound-mediated insulin secretion: the static insulin secretion assay and the dynamic perifusion assay.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on insulin release from wild-type (WT) mouse pancreatic islets in a static incubation assay. The data is adapted from a study by Vriens et al.[3]
| Treatment Condition | Insulin Release (as % of High K⁺) |
| Vehicle (DMSO) | ~15% |
| This compound (5 µM) | ~40% |
| This compound (20 µM) | ~60% |
| High K⁺ (50 mM) | 100% |
| High Glucose (20 mM) | ~75% |
Signaling Pathways & Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the Graphviz DOT language.
This compound-Induced Insulin Secretion Signaling Pathway
Caption: Signaling cascade initiated by this compound in pancreatic β-cells.
Experimental Workflow for Static Insulin Secretion Assay
Caption: Workflow for the static insulin secretion assay.
Experimental Workflow for Perifusion Assay
Caption: Workflow for the dynamic perifusion assay.
Experimental Protocols
Protocol 1: Static Glucose-Stimulated Insulin Secretion (sGSIS) Assay with this compound
This protocol is adapted from standard sGSIS protocols and incorporates this compound as a secretagogue.[3][5][6]
1. Materials:
-
Isolated pancreatic islets (rodent or human)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
This compound (dissolved in DMSO, final concentrations of 5 µM and 20 µM in low glucose KRBB)
-
Vehicle control (DMSO in low glucose KRBB)
-
Positive control (e.g., 50 mM KCl in low glucose KRBB)
-
-
24-well plates
-
Incubator (37°C, 5% CO₂)
-
Insulin quantification assay (e.g., ELISA kit)
2. Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium. Hand-pick islets of similar size for each experimental condition.
-
Pre-incubation:
-
Place 5-10 islets per well of a 24-well plate.
-
Wash the islets twice with 1 mL of low glucose KRBB.
-
Pre-incubate the islets in 1 mL of low glucose KRBB for 1-2 hours at 37°C to allow them to equilibrate to a basal state of insulin secretion.
-
-
Incubation with Test Substances:
-
Carefully remove the pre-incubation buffer.
-
Add 1 mL of the respective test solutions to each well (Vehicle, 5 µM this compound, 20 µM this compound, High Glucose, High K⁺).
-
Incubate for 15 minutes at 37°C.[3]
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well and transfer to a new tube.
-
Store the supernatants at -20°C until insulin measurement.
-
-
(Optional) Insulin Content: To normalize secreted insulin to total insulin content, lyse the islets in each well with an acid-ethanol solution and measure the insulin content.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an appropriate assay following the manufacturer's instructions.
3. Data Analysis:
-
Express insulin secretion as ng/islet/hour or as a percentage of total insulin content.
-
Compare the insulin release in response to this compound with the vehicle control and positive controls.
Protocol 2: Dynamic Insulin Secretion (Perifusion) Assay with this compound
This protocol provides a framework for a perifusion experiment to study the dynamic effects of this compound on insulin release.[5][7][8]
1. Materials:
-
Perifusion system (including perifusion chambers, peristaltic pump, fraction collector)
-
Isolated pancreatic islets
-
Perifusion buffer (e.g., KRBB with 0.1% BSA) containing:
-
Basal glucose (e.g., 2.8 mM)
-
This compound (e.g., 10 µM in basal glucose buffer)
-
High glucose (e.g., 16.7 mM)
-
High K⁺ (e.g., 50 mM in basal glucose buffer)
-
-
Water bath (37°C)
-
Insulin quantification assay (e.g., ELISA kit)
2. Procedure:
-
System Setup:
-
Set up the perifusion system according to the manufacturer's instructions.
-
Equilibrate all buffers to 37°C.
-
-
Islet Loading:
-
Hand-pick a group of islets (e.g., 50-100) and place them into the perifusion chambers.
-
-
Equilibration Phase:
-
Perifuse the islets with basal glucose buffer at a constant flow rate (e.g., 100 µL/min) for at least 60 minutes to establish a stable basal insulin secretion rate.[5]
-
-
Basal Sample Collection:
-
Begin collecting fractions at regular intervals (e.g., every 1-5 minutes). Collect at least 3-5 basal fractions.
-
-
Stimulation Phase:
-
Switch the perifusion solution to the buffer containing this compound.
-
Continue collecting fractions throughout the stimulation period (e.g., 10-20 minutes).
-
-
Washout and Further Stimulations:
-
Switch back to the basal glucose buffer to wash out the this compound and observe the return to baseline.
-
(Optional) Subsequently, you can stimulate with other secretagogues like high glucose or high K⁺ to assess the viability and responsiveness of the islets.
-
-
Sample Storage: Store all collected fractions at -20°C until insulin measurement.
-
Insulin Measurement: Determine the insulin concentration in each fraction.
3. Data Analysis:
-
Plot insulin concentration (or secretion rate) versus time.
-
Calculate the area under the curve (AUC) for the basal and stimulated phases to quantify the total amount of insulin secreted.
-
Analyze the kinetics of the insulin secretion response to this compound (e.g., time to onset, peak secretion, duration of response).
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound as a tool to investigate the role of the TRPM3 ion channel in insulin secretion from pancreatic islets. By employing these standardized methods, scientists can gain valuable insights into the molecular mechanisms governing insulin release, which may ultimately contribute to the development of novel therapeutic strategies for diabetes and other metabolic disorders.
References
- 1. Signal transduction via TRPM3 channels in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 3. researchgate.net [researchgate.net]
- 4. TRPM3 channels provide a regulated influx pathway for zinc in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]
- 8. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Patch-Clamp Studies Using CIM0216
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for utilizing CIM0216, a potent and selective agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, in whole-cell patch-clamp electrophysiology experiments. This compound serves as a critical tool for investigating the physiological functions of TRPM3, a non-selective cation channel implicated in sensory nerve signaling, neurogenic inflammation, and pain perception.[1][2][3][4] This document outlines the necessary reagents, equipment, and step-by-step procedures for recording this compound-induced currents in dorsal root ganglion (DRG) neurons, a primary cell type expressing endogenous TRPM3 channels.[2] Furthermore, it includes a summary of the quantitative electrophysiological data for this compound and diagrams illustrating its signaling pathway and the experimental workflow.
Introduction
Transient Receptor Potential (TRP) channels are a diverse family of ion channels that act as cellular sensors for a wide range of physical and chemical stimuli. TRPM3, a member of this family, is a Ca2+-permeable non-selective cation channel expressed in sensory neurons and pancreatic β-cells.[2][3][5] It is involved in processes such as noxious heat sensation, inflammatory pain, and insulin (B600854) release.[3][4][6] The study of TRPM3 has been significantly advanced by the identification of specific pharmacological modulators.
This compound is a synthetic small molecule that acts as a potent and selective agonist of TRPM3.[1] It exhibits greater potency than the canonical TRPM3 agonist, pregnenolone (B344588) sulfate (B86663) (PS).[3][4] this compound activates TRPM3 in a membrane-delimited manner, causing the opening of both a central calcium-conducting pore and an alternative cation permeation pathway.[2][3][4] This dual activation leads to robust cation influx, including Ca2+ and Na+, resulting in membrane depolarization and the initiation of downstream cellular responses.[2][4] These application notes are designed to guide researchers in the successful application of this compound for the electrophysiological characterization of TRPM3 channels.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on electrophysiology and calcium imaging experiments.
| Parameter | Value | Cell Type | Experimental Condition | Source |
| pEC50 (Ca2+ response) | 0.77 ± 0.1 µM | HEK-TRPM3 cells | FURA-2 ratiometric Ca2+ imaging | [1][2] |
| This compound-induced intracellular Ca2+ concentration | 1,145 ± 26 nM | HEK-TRPM3 cells | Single-cell FURA-2 ratiometric Ca2+ imaging | [1][2] |
| Potentiation of Pregnenolone Sulfate (PS)-induced currents | 37 ± 8-fold at -150 mV10 ± 3-fold at +150 mV | HEK-TRPM3 cells | Whole-cell patch-clamp with 0.1 µM this compound | [2] |
| Current activation | Dose-dependent activation of doubly rectifying currents | HEK-TRPM3 cells | Whole-cell patch-clamp | [6] |
| Effect on other TRP channels (at 10 µM) | No stimulating/blocking effect on TRPM1, TRPM4, TRPM6, TRPM7.Small blocking effect on TRPM2 (16.6%) and TRPM5 (33.5%).No detectable effect on TRPV1 and TRPM8. | Heterologous expression systems | Electrophysiology | [1] |
Signaling Pathway
The activation of TRPM3 by this compound initiates a signaling cascade that leads to neuronal excitation and neuropeptide release. The diagram below illustrates this pathway.
Caption: this compound signaling pathway in a sensory neuron.
Experimental Workflow
The following diagram outlines the general workflow for a patch-clamp experiment using this compound on primary dorsal root ganglion (DRG) neurons.
Caption: Experimental workflow for patch-clamp analysis of this compound on DRG neurons.
Detailed Experimental Protocol: Whole-Cell Patch-Clamp Recording of this compound-Induced Currents in DRG Neurons
This protocol is adapted from established methods for recording from primary DRG neurons.[7][8][9][10]
Materials
Reagents:
-
This compound (Tocris, Cat. No. 5521 or equivalent)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type IA
-
Trypsin
-
Poly-D-lysine and Laminin coated coverslips
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Artificial Cerebrospinal Fluid (aCSF) or standard external solution
-
Intracellular (pipette) solution
Solutions:
-
Standard External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Intracellular Pipette Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, 0.4 CaCl2, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm with sucrose.[11]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1%.
Equipment:
-
Patch-clamp amplifier (e.g., Axopatch 200B)
-
Data acquisition system and software (e.g., pCLAMP)
-
Inverted microscope with DIC optics
-
Micromanipulators
-
Vibration isolation table
-
Perfusion system
-
Borosilicate glass capillaries
-
Pipette puller
Methods
1. Primary DRG Neuron Culture: a. Euthanize neonatal or adult rats/mice according to institutional guidelines. b. Dissect dorsal root ganglia and place them in ice-cold, oxygenated DMEM. c. Incubate ganglia in collagenase/trypsin solution for 30-90 minutes at 37°C to dissociate the tissue.[7] d. Gently triturate the ganglia with fire-polished Pasteur pipettes to obtain a single-cell suspension. e. Plate the dissociated neurons onto poly-D-lysine/laminin-coated coverslips. f. Culture neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Recordings are typically performed 12-48 hours after plating.[8]
2. Patch-Clamp Recording: a. Place a coverslip with adherent DRG neurons into the recording chamber on the microscope stage. b. Continuously perfuse the chamber with the standard external solution at a rate of 1-2 mL/min. c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution. d. Under visual guidance, approach a healthy-looking neuron (smooth, round, and phase-bright) with the patch pipette while applying slight positive pressure. e. Once the pipette tip touches the cell membrane, release the positive pressure to facilitate seal formation. f. Apply gentle suction to form a high-resistance ( >1 GΩ) "gigaohm" seal. g. After establishing a stable seal, apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.[11][12] h. Allow the cell to stabilize for a few minutes before starting the recording.
3. Application of this compound and Data Acquisition: a. Set the amplifier to voltage-clamp mode and hold the membrane potential at -60 mV. b. Record baseline currents in the standard external solution. c. Apply voltage ramps (e.g., -100 mV to +100 mV over 500 ms) or voltage steps to determine the baseline current-voltage (I-V) relationship.[13][14] d. Switch the perfusion to the external solution containing the desired concentration of this compound (e.g., 1 µM). e. Record the inward current evoked by this compound. f. Once a stable response is achieved, apply the same voltage ramp or step protocol to determine the I-V relationship of the this compound-activated current. g. To test for desensitization or tachyphylaxis, multiple applications of this compound can be performed with washout periods in between. h. After recording the response, switch the perfusion back to the standard external solution to wash out the compound and allow the current to return to baseline.
4. Data Analysis: a. Analyze the recorded currents using software such as Clampfit (pCLAMP). b. Measure the peak amplitude of the this compound-evoked current. c. Calculate the current density (pA/pF) by dividing the peak current by the cell capacitance. d. Subtract the baseline I-V curve from the I-V curve in the presence of this compound to isolate the agonist-induced current. e. For dose-response experiments, plot the normalized current amplitude against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the EC50.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Difficulty forming a gigaohm seal | Dirty pipette tip or cell membrane; unhealthy cells. | Use fresh pipettes for each attempt. Ensure cells are healthy and not over-digested. Check osmolarity of solutions. |
| Unstable recording (high leak current) | Poor seal quality; cell damage. | Discard the cell and attempt a new recording. Ensure gentle suction when rupturing the membrane. |
| No response to this compound | Low or no TRPM3 expression in the selected neuron; degraded this compound stock. | Test a range of neuron sizes, as TRPM3 expression can vary. Prepare fresh this compound dilutions. Confirm the response with a positive control like pregnenolone sulfate. |
| Run-down of current with repeated applications | Channel desensitization or intracellular factor washout. | Allow for sufficient washout time between applications. Consider using the perforated patch-clamp technique to preserve the intracellular milieu.[14] |
Conclusion
This compound is an invaluable pharmacological tool for the investigation of TRPM3 channels. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in patch-clamp electrophysiology studies. By following these guidelines, researchers can reliably characterize the biophysical and pharmacological properties of TRPM3 in both native and heterologous expression systems, thereby advancing our understanding of the role of this channel in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats [jove.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Agonist‐induced sensitisation of the irritant receptor ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for CIM0216 Delivery in Central Nervous System Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIM0216 is a potent and selective synthetic agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) channel.[1] Activation of TRPM3 by this compound leads to the opening of a non-selective cation channel, resulting in robust calcium influx into cells, particularly in sensory neurons.[2][3] This activity makes this compound a valuable pharmacological tool for investigating the physiological roles of TRPM3, which is implicated in pain sensation, neurogenic inflammation, and peptide release.[2][3] These application notes provide an overview of this compound and detailed, generalized protocols for its delivery in central nervous system (CNS) studies.
Disclaimer: The following protocols for intrathecal, intracerebroventricular, and systemic delivery are generalized procedures for administering small molecules to the CNS in rodent models. Specific protocols for the CNS delivery of this compound have not been detailed in the available scientific literature. Therefore, these protocols should be considered as a starting point and may require optimization for specific experimental needs.
Quantitative Data
The following tables summarize the available quantitative data for this compound based on in vitro and peripheral in vivo studies. No CNS-specific pharmacokinetic data for this compound was found in the reviewed literature.
Table 1: Potency of this compound on TRPM3 Channels
| Parameter | Value | Cell Type | Notes |
| EC50 | 0.77 ± 0.1 µM | HEK-TRPM3 cells | EC50 (half maximal effective concentration) for inducing a Ca2+ response.[2][4] A lower EC50 value indicates higher potency.[5][6] |
| pEC50 | 42 ± 0.6 nM | HEK-TRPM3 cells | In the presence of 40 µM pregnenolone (B344588) sulfate (B86663) (PS), another TRPM3 agonist, indicating a synergistic effect.[2][4] |
Table 2: Effect of this compound on Intracellular Calcium (Ca2+) Concentration
| Parameter | Value | Cell/Tissue Type | Notes |
| Δ[Ca2+]i | 357 ± 14 nM | Isolated wild-type mouse dorsal root ganglia (DRG) and trigeminal ganglion neurons (TGN) | Change in intracellular calcium concentration upon stimulation with this compound.[3] |
| [Ca2+]i Increase | 1,145 ± 26 nM | HEK-TRPM3 cells | Robust increase in intracellular Ca2+ concentration upon stimulation with 1 µM this compound.[1][2] |
Table 3: this compound-Induced Calcitonin Gene-Related Peptide (CGRP) Release
| Parameter | Concentration of this compound | Tissue Type | Notes |
| CGRP Release | 100 µM | Rat trigeminal ganglia (TG) | This compound triggered CGRP release at this concentration in an ex vivo model.[7] |
Signaling Pathway of this compound
This compound exerts its effects by directly activating TRPM3 channels, leading to a cascade of downstream events.
Caption: this compound activates TRPM3, leading to Ca²⁺ and Na⁺ influx, increased intracellular Ca²⁺, and CGRP release.
Experimental Protocols for CNS Delivery
The following are generalized protocols for the delivery of small molecules like this compound to the central nervous system of rodents. Researchers should adapt these protocols based on the specific requirements of their study, including animal species, age, and the desired CNS region to be targeted.
Intrathecal (IT) Injection
Intrathecal injection delivers the compound directly into the cerebrospinal fluid (CSF) of the spinal subarachnoid space.
Experimental Workflow for Intrathecal Injection
Caption: Workflow for intrathecal injection of this compound in rodents.
Detailed Methodology:
-
Preparation of this compound Solution:
-
Dissolve this compound in a sterile, CNS-compatible vehicle (e.g., artificial cerebrospinal fluid (aCSF) or saline). The final concentration should be determined based on the desired dose and injection volume.
-
Prepare a vehicle-only solution to be used as a control.
-
Filter-sterilize the final solutions.
-
-
Animal Preparation:
-
Anesthetize the animal using an appropriate method (e.g., isoflurane (B1672236) inhalation).[8]
-
Shave the fur over the lumbar region of the back.
-
Sterilize the injection site with an appropriate antiseptic.
-
-
Injection Procedure (for mice):
-
Position the anesthetized animal to maximize the flexion of the spine, which opens the intervertebral spaces.[9][10]
-
Palpate the iliac crests and identify the intervertebral space between the L5 and L6 vertebrae.[10]
-
Using a small gauge needle (e.g., 30G) attached to a microsyringe, insert the needle at an angle of approximately 70-80 degrees through the ligamentum flavum.[8]
-
A characteristic tail flick is often observed upon successful entry into the intrathecal space.[10]
-
Slowly inject the desired volume of this compound solution (typically 5-10 µL for mice).[11]
-
Hold the needle in place for a few seconds after the injection to prevent backflow, then slowly withdraw it.
-
-
Post-Procedure Care:
-
Allow the animal to recover from anesthesia in a warm, clean cage.
-
Monitor the animal for any signs of distress or neurological impairment.
-
Proceed with behavioral or physiological assessments at the desired time points post-injection.
-
Intracerebroventricular (ICV) Injection
ICV injection delivers the compound directly into the cerebral ventricles, allowing for widespread distribution within the brain.
Experimental Workflow for Intracerebroventricular Injection
Caption: Workflow for intracerebroventricular injection of this compound in rodents.
Detailed Methodology:
-
Preparation:
-
Prepare the this compound and vehicle solutions as described for intrathecal injection.
-
Anesthetize the animal and mount its head in a stereotaxic frame.[12]
-
Shave the scalp and sterilize the area.
-
-
Surgical and Injection Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma landmark on the skull.
-
Using a stereotaxic drill, create a small burr hole at the appropriate coordinates for the lateral ventricle (coordinates will vary by animal species and age).[12]
-
Slowly lower a microsyringe needle through the burr hole to the target depth for the ventricle.[12]
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1 µL/min). The total volume is typically 1-5 µL.
-
Leave the needle in place for several minutes post-injection to allow for diffusion and prevent backflow upon withdrawal.[13]
-
Slowly retract the needle and suture the scalp incision.
-
-
Post-Procedure Care:
-
Administer post-operative analgesics as required.
-
Monitor the animal closely during recovery.
-
Perform experimental assessments at the designated time points.
-
Systemic Delivery for CNS Studies
Systemic administration (e.g., intravenous, intraperitoneal) is less invasive but relies on the ability of the compound to cross the blood-brain barrier (BBB).
Logical Relationships in Systemic CNS Delivery
Caption: Logical flow of systemic delivery of this compound to the CNS.
Detailed Methodology (Intravenous Injection):
-
Preparation:
-
Prepare the this compound and vehicle solutions in a sterile, injectable buffer (e.g., sterile saline).
-
Warm the animal (e.g., with a heat lamp) to dilate the tail veins.
-
-
Injection Procedure:
-
Place the animal in a restraint device that allows access to the tail.
-
Sterilize the tail with an alcohol wipe.
-
Using a small gauge needle (e.g., 27-30G) on an insulin (B600854) syringe, insert the needle into one of the lateral tail veins.[14]
-
Slowly inject the desired volume of the this compound solution.
-
-
Post-Procedure:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Conduct CNS-related assessments at appropriate time points, considering the time required for the compound to cross the BBB and reach effective concentrations in the brain.
-
Conclusion
This compound is a potent TRPM3 agonist that serves as a critical tool for elucidating the roles of this ion channel in the nervous system. While specific protocols for CNS delivery of this compound are not yet established in the literature, the generalized methods presented here for intrathecal, intracerebroventricular, and systemic administration provide a solid foundation for researchers to design and execute studies aimed at understanding the central effects of TRPM3 activation. Careful consideration of the delivery route, dosage, and appropriate controls will be essential for obtaining reliable and interpretable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Explain what is EC50? [synapse.patsnap.com]
- 6. EC50 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rodent intracerebroventricular AAV injections [protocols.io]
- 13. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synergistic Effects of Heat and CIM0216 for Cancer Cell Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed overview of the synergistic effects of heat (hyperthermia) and the TRPM3 agonist, CIM0216, and to offer experimental protocols for investigating their potential as a combination therapy for cancer.
Introduction
Hyperthermia, the treatment of cancer by exposure to elevated temperatures (typically between 40°C and 45°C), is a promising therapeutic modality that can enhance the efficacy of traditional treatments like chemotherapy and radiotherapy.[1][2] The Transient Receptor Potential Melastatin 3 (TRPM3) channel, a Ca2+-permeable non-selective cation channel, is activated by both heat and chemical agonists.[3][4] this compound is a potent synthetic agonist of TRPM3. Research has demonstrated a synergistic effect between heat and this compound in activating TRPM3, leading to a supra-additive increase in intracellular calcium concentration.[5] This amplified calcium signaling presents a novel strategy for targeted cancer cell cytotoxicity.
These application notes will detail the underlying mechanisms, provide quantitative data from key experiments, and offer comprehensive protocols to assess the synergistic cytotoxic effects of heat and this compound in cancer cell lines.
Mechanism of Action: A Proposed Model
The synergistic effect of heat and this compound stems from their combined ability to potentiate the activation of the TRPM3 ion channel.[6] Heat is thought to shift the conformational equilibrium of the TRPM3 channel towards an activated state, thereby lowering the threshold for activation by chemical agonists like this compound.[7][8] This results in a significantly larger influx of extracellular calcium ([Ca2+]i) than either stimulus alone.
Sustained, high levels of intracellular calcium can trigger a cascade of events leading to apoptosis through various mechanisms, including:
-
Mitochondrial Overload: Excessive Ca2+ uptake by mitochondria can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and release of pro-apoptotic factors like cytochrome c.
-
Activation of Calpains: Calcium-dependent proteases (calpains) can cleave and activate pro-apoptotic proteins, including caspases.
-
ER Stress: Disruption of calcium homeostasis in the endoplasmic reticulum (ER) can induce the unfolded protein response (UPR), which, if prolonged, can initiate apoptosis.
-
Activation of Pro-Apoptotic Signaling Pathways: TRPM3 activation is known to stimulate signaling cascades involving protein kinases such as Raf, ERK, and JNK, and transcription factors like AP-1, CREB, Egr-1, and Elk-1.[3][9] The sustained activation of some of these pathways, particularly the JNK pathway, is strongly linked to the induction of apoptosis.
This proposed mechanism provides a strong rationale for investigating the combination of hyperthermia and this compound as a potential anti-cancer therapy.
Data Presentation
The synergistic activation of TRPM3 by heat and this compound has been quantified through intracellular calcium imaging experiments. The following table summarizes representative data from such a study.
| Treatment Condition | Mean Increase in Intracellular Ca2+ (Normalized)[5] |
| This compound (0.1 µM) at 22°C | 1.0 |
| Heat (37°C) | 1.5 |
| This compound (0.1 µM) + Heat (37°C) - Calculated Sum | 2.5 |
| This compound (0.1 µM) + Heat (37°C) - Measured | 4.5 |
Note: The data presented is illustrative and based on published findings. Actual values may vary depending on the cell type and experimental conditions.
Mandatory Visualizations
Signaling Pathway of Synergistic TRPM3 Activation Leading to Apoptosis
Caption: Proposed signaling pathway of synergistic TRPM3 activation by heat and this compound leading to apoptosis.
Experimental Workflow for Assessing Synergy
Caption: General experimental workflow for investigating the synergistic effects of heat and this compound.
Experimental Protocols
Protocol 1: In Vitro Hyperthermia Treatment
-
Cell Seeding: Plate cancer cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) and allow them to adhere overnight.
-
Preparation for Heating: For heat treatment groups, seal the plates with parafilm to prevent evaporation and contamination.
-
Water Bath Incubation: Immerse the sealed plates in a pre-heated, temperature-controlled water bath. Ensure the water level is above the level of the culture medium.
-
Heating Duration: Incubate the plates for the desired duration (e.g., 30-60 minutes) at the target temperature (e.g., 42°C).
-
Recovery: After heat treatment, remove the plates from the water bath, carefully dry them, and return them to a standard 37°C incubator for the desired recovery period before proceeding with downstream assays.
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol is adapted for fluorescence microscopy.
-
Cell Preparation: Seed cells on glass coverslips in a 35 mm dish and grow to 70-80% confluency.
-
Fura-2 AM Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
Dilute the stock solution to a final working concentration of 2-5 µM in a serum-free medium or a suitable buffer (e.g., HBSS).
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
Remove the loading solution and wash the cells twice with fresh, pre-warmed loading buffer.
-
Add fresh buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with the appropriate buffer at the desired temperature (room temperature or 37°C for heat synergy experiments).
-
Alternately excite the cells at 340 nm and 380 nm and collect the emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio before adding this compound.
-
For synergy experiments, first, perfuse with a heated buffer, then add this compound, and record the change in the 340/380 nm fluorescence ratio.
-
Protocol 3: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Treatment: Treat the cells with heat, this compound, or the combination as described in Protocol 1. Include vehicle-treated control wells.
-
MTT Addition: After the desired incubation period (e.g., 24-48 hours), add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.[11]
-
Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[10][11]
Protocol 4: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for flow cytometry analysis.
-
Cell Preparation: Seed cells in 6-well plates and treat with heat, this compound, or the combination.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (or as per the manufacturer's instructions).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 5: Western Blotting for Apoptosis Markers
-
Protein Extraction:
-
Treat cells in 6-well or 10 cm dishes.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.[8]
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[8][12]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Conclusion
The synergistic activation of the TRPM3 channel by heat and this compound offers a promising avenue for the development of novel cancer therapies. The pronounced increase in intracellular calcium provides a strong rationale for inducing targeted cell death in cancer cells. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate this synergy, quantify its cytotoxic effects, and elucidate the underlying molecular mechanisms. Further research in this area could lead to the development of innovative and effective combination therapies for a variety of cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Disease-associated mutations in the human TRPM3 render the channel overactive via two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient receptor potential TRPM3 channels: Pharmacology, signaling, and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. mpbio.com [mpbio.com]
- 6. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 7. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stimulus–Transcription Coupling of TRPM3 Channels: A Signaling Pathway from the Plasma Membrane to the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Synergistic Effect of Hyperthermia and Chemotherapy in Magnetite Nanomedicine-Based Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Long-Term Culture of Pancreatic Islets for CIM0216 Studies
Introduction The study of pancreatic islet physiology and the development of novel therapeutics for diabetes require robust in vitro models that closely mimic the in vivo environment. The isolation of pancreatic islets from their native extracellular matrix (ECM) network leads to a significant loss of viability and function, posing a major challenge for long-term studies.[1][2][3] This is particularly relevant for investigating compounds like CIM0216, a potent synthetic agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, which plays a role in insulin (B600854) secretion.[4][5][6] These application notes provide detailed protocols for the successful long-term culture of pancreatic islets, ensuring their viability and functionality for subsequent studies with this compound.
Core Principle: The Importance of a Three-Dimensional Environment Standard two-dimensional (2D) monolayer cultures are inadequate for long-term islet maintenance as they fail to replicate the complex cell-cell and cell-ECM interactions of the native pancreas.[7] Three-dimensional (3D) culture systems provide a more physiologically relevant microenvironment, promoting improved islet morphology, viability, and insulin secretion functionality over extended periods.[7][8][9] This is achieved by restoring structural support and facilitating crucial signaling pathways that are lost during isolation.[10]
Optimizing Long-Term Islet Culture Successful long-term culture hinges on several key factors, including the culture medium, the use of ECM components, and the overall culture conditions.
-
Culture Media: Standard media for human islets include CMRL 1066 and RPMI 1640.[11][12] These are typically supplemented with 10% Fetal Bovine Serum (FBS) or Human Serum Albumin and antibiotics like penicillin-streptomycin.[11][13]
-
Extracellular Matrix (ECM) Scaffolds: The enzymatic isolation process damages the natural ECM, which is rich in collagen IV, laminin, and fibronectin.[1][10] Re-establishing an ECM-like environment is critical.[14] Coating culture surfaces with or encapsulating islets in hydrogels containing these components can significantly enhance survival and function.[14][15] Studies have shown that fibronectin, in particular, helps maintain islet structural integrity and insulin release, while collagens I and IV can boost insulin gene expression.[14][16] Using decellularized pancreatic ECM has also been shown to significantly promote islet function and insulin secretion in response to glucose.[2][17]
-
Culture Conditions: Islets should be cultured in a standard humidified incubator at 37°C with 5% CO2 and 95% air.[8][11] Adequate oxygenation is a critical factor for maintaining islet viability, as hypoxic cores can develop in larger islet clusters, leading to central necrosis.[18][19]
This compound: Mechanism of Action in Pancreatic Islets
This compound is a synthetic small-molecule agonist that potently and specifically activates the TRPM3 ion channel.[4][6] In pancreatic β-cells, the activation of TRPM3 is a key event in modulating insulin release. The binding of this compound to the TRPM3 channel induces a conformational change, opening a pore that is permeable to cations, including Ca2+.[4][20] The subsequent influx of extracellular Ca2+ raises the intracellular calcium concentration ([Ca2+]i), which is a primary trigger for the exocytosis of insulin-containing vesicles.[21][22] This stimulation of insulin release by this compound is robust and, importantly, TRPM3-dependent.[6][21]
Experimental Workflow for this compound Studies
A typical workflow for assessing the effect of this compound on long-term cultured islets involves several key stages, from initial culture setup to final functional analysis. This process ensures that the islets are healthy and responsive before introducing the test compound.
Protocols
Protocol 1: Long-Term 3D Culture of Pancreatic Islets on ECM-Coated Plates
This protocol describes a method for the long-term culture of human pancreatic islets using plates coated with a mixture of extracellular matrix components to mimic the native microenvironment.
Materials:
-
Isolated human pancreatic islets
-
10% Fetal Bovine Serum (FBS) or Human Serum Albumin
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine
-
Collagen I, Collagen IV, and Fibronectin[14]
-
Sterile, tissue culture-treated multi-well plates (e.g., 24-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Prepare Complete Culture Medium: Supplement the basal medium (CMRL or RPMI) with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.[13] Warm to 37°C before use.
-
Coat Culture Plates:
-
Prepare a sterile ECM coating solution containing Collagen I (50 µg/mL), Collagen IV (10 µg/mL), and Fibronectin (10 µg/mL) in a buffered saline solution.
-
Add a sufficient volume of the coating solution to each well to cover the surface.
-
Incubate the plates at 37°C for at least 2 hours (or overnight at 4°C).
-
Aspirate the excess coating solution and allow the wells to air dry in a sterile biosafety cabinet.
-
-
Seed Islets:
-
Gently wash the isolated islets with the complete culture medium.
-
Resuspend the islets in fresh medium at a density of approximately 20-50 Islet Equivalents (IEQ) per cm².[11]
-
Carefully add the islet suspension to the center of the ECM-coated wells.
-
-
Incubation and Maintenance:
-
Culture the islets at 37°C in a humidified incubator with 5% CO2.[8]
-
Perform a half-medium change every 2-3 days by carefully aspirating 50% of the medium and replacing it with fresh, pre-warmed complete medium. Avoid disturbing the islets.
-
Maintain the culture for the desired duration (e.g., 14-28 days).[23]
-
Protocol 2: Assessment of Islet Viability (FDA/PI Staining)
This protocol uses fluorescein (B123965) diacetate (FDA) and propidium (B1200493) iodide (PI) to visually assess the viability of cultured islets. Live cells with intact membranes convert non-fluorescent FDA to green fluorescein, while dead cells with compromised membranes take up PI, which stains the nucleus red.[24][25]
Materials:
-
Cultured pancreatic islets
-
Phosphate-Buffered Saline (PBS)
-
FDA stock solution (e.g., 2 mg/mL in acetone)
-
PI stock solution (e.g., 1.5 mM in water)[25]
-
Fluorescence microscope with appropriate filters for green (FITC) and red (TRITC) fluorescence.
Procedure:
-
Prepare Staining Solution: In a microcentrifuge tube, prepare a fresh working solution by diluting the FDA and PI stocks in PBS to final concentrations of approximately 0.5-2 µM for FDA and 15 µM for PI.[25] Protect the solution from light.
-
Stain Islets:
-
Collect a small sample of islets (10-20) from the culture plate.
-
Wash the islets once with PBS.
-
Incubate the islets in the FDA/PI staining solution for 3-5 minutes at room temperature in the dark.[25]
-
-
Imaging:
-
Wash the stained islets with PBS to remove excess dye.
-
Transfer the islets to a microscope slide or imaging dish.
-
Immediately visualize the islets using a fluorescence microscope. Capture images using both green and red fluorescence channels, as well as a brightfield image.
-
-
Analysis:
-
Quantify viability by counting the number of green (live) and red (dead) cells within each islet. Viability can be expressed as the percentage of live cells relative to the total number of cells.
-
Protocol 3: Assessment of Islet Function (Glucose-Stimulated Insulin Secretion - GSIS)
The GSIS assay is the gold standard for evaluating the functional responsiveness of β-cells.[26] This protocol measures the amount of insulin secreted by islets in response to low and high glucose concentrations.
Materials:
-
Cultured pancreatic islets (approximately 20-30 size-matched islets per replicate)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Low glucose KRB buffer (e.g., 1.67-3 mM glucose)
-
High glucose KRB buffer (e.g., 16.7-20 mM glucose)[2]
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: Hand-pick 20-30 islets of similar size for each experimental condition and place them in a microcentrifuge tube or a well of a multi-well plate.
-
Pre-incubation (Basal Secretion):
-
Wash the islets twice with low glucose KRB buffer.
-
Pre-incubate the islets in low glucose KRB buffer for 60 minutes at 37°C to allow them to equilibrate and establish a basal rate of insulin secretion.
-
-
Low Glucose Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add fresh low glucose KRB buffer and incubate for 60 minutes at 37°C.
-
At the end of the incubation, carefully collect the supernatant (this contains the insulin secreted at basal glucose levels) and store it at -20°C for analysis.
-
-
High Glucose Stimulation:
-
Aspirate the low glucose buffer.
-
Add high glucose KRB buffer and incubate for 60 minutes at 37°C.
-
Collect the supernatant (this contains the insulin secreted at high glucose levels) and store it at -20°C.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) by dividing the insulin concentration from the high glucose stimulation by the insulin concentration from the low glucose stimulation.[2] A higher SI indicates better islet functionality.
-
Protocol 4: this compound Stimulation Assay
This protocol details the procedure for treating long-term cultured islets with this compound to measure its effect on insulin secretion.
Materials:
-
Healthy, long-term cultured islets (validated by viability and GSIS assays)
-
This compound
-
DMSO (for dissolving this compound)
-
KRB buffer with a basal glucose concentration (e.g., 3 mM)[21]
-
Insulin ELISA kit
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution. Further dilute in the appropriate KRB buffer to achieve the desired final concentrations (e.g., ranging from 1 µM to 20 µM).[21] Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Islet Preparation: Prepare replicates of size-matched islets as described in the GSIS protocol.
-
Pre-incubation: Pre-incubate the islets in KRB buffer with basal (3 mM) glucose for 60 minutes at 37°C.
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add KRB buffer (basal glucose) containing different concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 20 µM). Include a vehicle control (DMSO only).
-
Incubate for 15-60 minutes at 37°C.[21]
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration using an insulin ELISA kit.
-
Analyze the data to determine the dose-dependent effect of this compound on insulin secretion at basal glucose levels.
-
Quantitative Data Summary
The following tables summarize representative data from studies on islet culture and the effects of this compound.
Table 1: Effect of Extracellular Matrix (ECM) Components on Human Islet Function In Vitro Data adapted from previous studies demonstrating the impact of different ECM coatings on islet performance.[14]
| ECM Coating | Insulin Release (vs. Control) | Insulin Gene Expression (vs. Control) | GLUT2 Gene Expression (vs. Control) |
| Collagen I | ↑ | ↑↑↑ | ↑↑ |
| Collagen IV | ↑ | ↑↑↑ | ↑↑ |
| Fibronectin | ↑↑ | ↑ | ↓ |
| Laminin | ↔ | ↔ | ↔ |
| (Arrow count indicates the relative magnitude of the effect: ↑ slight increase, ↑↑ moderate increase, ↑↑↑ high increase, ↓ decrease, ↔ no significant change) |
Table 2: Effect of this compound on Insulin Release from Mouse Pancreatic Islets Data summarized from a study demonstrating the TRPM3-dependent action of this compound.[21]
| Condition | Genotype | This compound Conc. | Insulin Release (Fold Change vs. Vehicle) |
| Vehicle Control | Wild-Type | 0 µM | 1.0 |
| This compound | Wild-Type | 5 µM | ~3.5 |
| This compound | Wild-Type | 20 µM | ~4.2 |
| Vehicle Control | TRPM3 -/- | 0 µM | 1.0 |
| This compound | TRPM3 -/- | 5 µM | No significant increase |
| This compound | TRPM3 -/- | 20 µM | No significant increase |
| (Values are approximate and represent the trend observed in the source material) |
References
- 1. Extracellular matrix molecules and their potential contribution to the function of transplanted pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pancreatic Extracellular Matrix Improves Human Islet Culture and Function In Vitro - ATC Abstracts [atcmeetingabstracts.com]
- 3. Long-term culture of human pancreatic islets reveals reduced metal ion pathways in their gene signature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of TRPM3 Ion Channels by Protein Kinase CK2-Mediated Phosphorylation in Pancreatic β-Cells of the Line INS-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Islets in the body are never flat: transitioning from two-dimensional (2D) monolayer culture to three-dimensional (3D) spheroid for better efficiency in the generation of functional hPSC-derived pancreatic β cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering of Primary Pancreatic Islet Cell Spheroids for Three-dimensional Culture or Transplantation: A Methodological Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extracellular Matrix in Pancreatic Islets: Relevance to Scaffold Design and Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iidp.coh.org [iidp.coh.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The effect of extracellular matrix components on the preservation of human islet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Making human pancreatic islet organoids: Progresses on the cell origins, biomaterials and three-dimensional technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Long-term storage, cryopreservation, and culture of isolated human islets: a systematic review [frontiersin.org]
- 19. Long-term storage, cryopreservation, and culture of isolated human islets: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Regulations and Functions of the Transient Receptor Potential Channels of the Islets of Langerhans and Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Role of TRP Channels in the Pancreatic Beta-Cell - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Long-term cultures of human pancreatic islets in self-assembling peptides hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of two techniques for evaluation of pancreatic islet viability: flow cytometry and FDA/PI staining - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Semi-Automated Assessment of Human Islet Viability Predicts Transplantation Outcomes in a Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of Islet Function Following Islet and Pancreas Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Gene Delivery in HEK293T Cells for CIM0216 Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Embryonic Kidney 293T (HEK293T) cells are a robust and highly transfectable cell line, making them an invaluable tool in cellular and molecular biology, particularly for studies involving recombinant protein expression and signaling pathway analysis. Their utility is pronounced in the investigation of ion channels and their modulators. This document provides detailed application notes and protocols for the efficient delivery of genetic material into HEK293T cells, with a specific focus on experiments involving CIM0216, a potent and selective agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.
This compound facilitates the study of TRPM3-mediated signaling pathways, which are implicated in a variety of physiological processes, including sensory transduction and insulin (B600854) release.[1][2] Successful investigation of these pathways in a cellular context necessitates the efficient expression of TRPM3 channels and associated reporter constructs in a reliable model system like HEK293T cells.
These notes offer a comparative overview of common gene delivery methods, detailed experimental protocols, and guidance on assaying the effects of this compound on TRPM3 activity and downstream signaling events.
Data Presentation: Comparison of Gene Delivery Methods in HEK293T Cells
The choice of gene delivery method is critical for achieving high transfection efficiency while maintaining cell viability. Below is a summary of quantitative data for several common transfection methods used in HEK293T cells.
| Transfection Method | Reagent/System | Transfection Efficiency (%) | Cell Viability (%) | Key Advantages | Key Disadvantages |
| Chemical Transfection | |||||
| Lipid-based | Lipofectamine® 2000 | ~98%[3] | ~67%[3] | High efficiency in many cell types. | Can be cytotoxic. |
| Lipofectamine® 3000 | >80% (plasmid dependent)[4] | >80% (plasmid dependent)[4] | High efficiency, reduced cytotoxicity compared to older formulations. | Higher cost. | |
| TransfeX™ | ~99% | High (not specified quantitatively) | Very high efficiency. | Proprietary reagent. | |
| FuGENE® HD | High (cell line dependent)[5] | High (cell line dependent)[5] | High efficiency, low cytotoxicity. | Higher cost. | |
| Polymer-based | Polyethylenimine (PEI) | 32% - 80% (ratio dependent)[6] | >80% (ratio dependent) | Cost-effective, scalable. | Can be cytotoxic, requires optimization of DNA:PEI ratio. |
| Calcium Phosphate | Calcium Phosphate | ~97% (optimized) | High (not specified quantitatively) | Very low cost, simple procedure. | Sensitive to pH and reagent quality, lower efficiency in some cell types. |
| Physical Transfection | |||||
| Electroporation | Nucleofection™ | ~93%[3] | ~72%[3] | High efficiency in hard-to-transfect cells, non-viral. | Requires specialized equipment, can cause significant cell death. |
Experimental Protocols
Protocol 1: Transient Transfection of HEK293T Cells using Lipid-Based Reagents (e.g., Lipofectamine® 3000)
This protocol provides a general procedure for transfecting a plasmid encoding the human TRPM3 channel into HEK293T cells in a 6-well plate format.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM® I Reduced Serum Medium
-
Plasmid DNA (e.g., pCMV-hTRPM3)
-
Lipofectamine® 3000 Reagent
-
P3000™ Reagent
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 2.5 x 10^5 cells/well in 2 mL of complete growth medium. Cells should be 70-80% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of plasmid DNA in 125 µL of Opti-MEM®. Add 5 µL of P3000™ Reagent and mix gently.
-
In a separate sterile microcentrifuge tube (Tube B), dilute 3.75 µL of Lipofectamine® 3000 Reagent in 125 µL of Opti-MEM®.
-
Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate for 15 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 250 µL of DNA-lipid complex dropwise to each well of the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours before proceeding with this compound experiments.
Protocol 2: this compound-Induced TRPM3 Activation and Calcium Imaging
This protocol describes how to measure changes in intracellular calcium concentration in TRPM3-expressing HEK293T cells following stimulation with this compound.
Materials:
-
TRPM3-transfected HEK293T cells (from Protocol 1)
-
Fluo-4 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution (in DMSO)
-
Pluronic F-127
-
Fluorescence plate reader or microscope capable of kinetic calcium measurements
Procedure:
-
Cell Plating: 24 hours before the assay, seed the TRPM3-transfected HEK293T cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.
-
This compound Stimulation and Measurement:
-
Prepare a 2X working solution of this compound in HBSS from the stock solution. The final concentration will depend on the desired dose-response range (the EC₅₀ for this compound on TRPM3 is approximately 0.77 µM).[2]
-
Place the 96-well plate in the fluorescence reader and begin recording the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm).
-
After establishing a stable baseline, add 100 µL of the 2X this compound working solution to the wells.
-
Continue recording the fluorescence intensity for several minutes to capture the calcium influx.
-
Mandatory Visualizations
This compound-TRPM3 Signaling Pathway
Caption: this compound activates the TRPM3 channel, leading to downstream signaling.
Experimental Workflow for this compound Studies in HEK293T Cells
Caption: Workflow for studying this compound effects in TRPM3-expressing HEK293T cells.
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for researchers utilizing HEK293T cells in the study of the TRPM3 ion channel and its agonist, this compound. The high transfectability of HEK293T cells, combined with the potent and selective nature of this compound, offers a powerful system for dissecting the molecular mechanisms of TRPM3 activation and its downstream cellular consequences. Successful experimental outcomes will be contingent on careful adherence to cell culture and transfection best practices, as well as precise execution of the described functional assays.
References
- 1. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative transfection of DNA into primary and transformed mammalian cells from different lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nyuscholars.nyu.edu [nyuscholars.nyu.edu]
- 6. addgene.org [addgene.org]
Application Notes and Protocols: Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons for CIM0216 Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dorsal Root Ganglion (DRG) neurons are primary sensory neurons responsible for transmitting sensory information, including pain, from the periphery to the central nervous system.[1][2] Their unique role makes them a critical in vitro model for studying pain pathways and for the screening and validation of novel analgesic compounds.[3] This document provides detailed protocols for the isolation and culture of rodent DRG neurons and their subsequent application in studies involving CIM0216, a potent agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) channel.[4]
This compound has been identified as a valuable pharmacological tool for investigating the function of TRPM3, a non-selective cation channel implicated in noxious heat sensation and inflammatory pain.[4][5] Activation of TRPM3 by this compound leads to calcium influx in sensory neurons, triggering the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and eliciting pain-related responses.[4][6] These application notes will guide researchers in establishing a robust DRG neuron culture system to explore the effects of this compound and other TRPM3 modulators.
Data Presentation
Table 1: Quantitative Data for DRG Neuron Culture and this compound Application
| Parameter | Value | Source |
| DRG Neuron Culture | ||
| Typical Cell Yield per Mouse | 50,000 - 100,000 cells | [7] |
| Plating Density (Immunocytochemistry) | Sufficient for ~5 cm² of culture area from one animal | [8] |
| Plating Density (Western Blot) | Five mice per 6-well plate | [8] |
| Plating Density (RNA Sequencing) | Five mice per 6-well plate | [8] |
| Poly-D-lysine Coating Concentration | 1 µg/cm² | [8] |
| Collagenase/Dispase Incubation | 45-60 minutes at 37°C | [9] |
| Trypsin-EDTA Incubation | 5-10 minutes at 37°C | [9] |
| This compound Application | ||
| Percentage of this compound-responsive DRG neurons (WT mice) | 57% | [4] |
| Intracellular Ca2+ increase upon this compound stimulation (ΔCa2+) | 357 ± 14 nM | [4] |
| This compound-induced current increase in DRG neurons | 13.0 ± 3 pA/pF at –80 mV and 17.3 ± 5 pA/pF at +80 mV | [4] |
Experimental Protocols
Protocol 1: Isolation and Culture of Mouse Dorsal Root Ganglion (DRG) Neurons
This protocol details the steps for isolating and culturing primary DRG neurons from mice.[7][8][10][11]
Materials:
-
Hanks' Balanced Salt Solution (HBSS)[9]
-
Collagenase/Dispase solution (1 mg/mL)[9]
-
Trypsin-EDTA (0.25%)[9]
-
Complete DRG Culture Medium (Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin)
-
Poly-D-lysine[8]
-
Laminin[9]
-
Sterile dissection tools[9]
-
15 mL conical tubes
-
35 mm culture dishes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Coat Culture Dishes:
-
Dilute Poly-D-lysine in sterile PBS to a final concentration of 1 µg/cm².[8]
-
Add the solution to the culture dishes, ensuring the entire surface is covered.
-
Incubate at 37°C for at least 2 hours.[8]
-
Aspirate the Poly-D-lysine solution, wash the dishes three times with sterile water, and let them air dry in a laminar flow hood.[7]
-
Coat the dishes with Laminin (10 µg/mL) for at least 2 hours at 37°C before plating the cells.
-
-
Dissection:
-
Euthanize the mouse according to approved institutional animal care and use committee protocols.
-
Sterilize the dorsal side of the mouse with 70% ethanol.
-
Make a midline incision to expose the vertebral column.
-
Carefully dissect the vertebral column and place it in a dish containing ice-cold HBSS.[9]
-
Under a dissecting microscope, remove the dorsal root ganglia located along the spinal cord and place them in a fresh dish of ice-cold HBSS.[9]
-
-
Enzymatic Digestion:
-
Mechanical Dissociation and Plating:
-
Neutralize the trypsin with an equal volume of complete DRG culture medium.[9]
-
Gently triturate the ganglia using a fire-polished Pasteur pipette until a single-cell suspension is obtained.[12]
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[12]
-
Resuspend the cell pellet in complete DRG culture medium.
-
Plate the dissociated neurons onto the prepared Poly-D-lysine and Laminin-coated plates.[9]
-
Incubate the cultured neurons at 37°C in a 5% CO₂ incubator.[9] The neurons are typically ready for experiments within 24-48 hours.[12]
-
Protocol 2: Application of this compound to Cultured DRG Neurons
This protocol outlines the procedure for applying this compound to cultured DRG neurons to assess its effects on neuronal activity, such as changes in intracellular calcium.
Materials:
-
Cultured DRG neurons (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Extracellular solution (e.g., HBSS)
-
Calcium imaging dye (e.g., Fura-2 AM)
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. Store at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the this compound stock solution in the extracellular solution to the desired final concentrations.
-
Ensure the final DMSO concentration is below 0.1% to avoid solvent effects.[12]
-
-
Calcium Imaging:
-
Load the cultured DRG neurons with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) for 30-45 minutes at 37°C.[12]
-
Wash the cells with the extracellular solution to remove excess dye and allow for de-esterification for at least 20 minutes.[12]
-
Transfer the coverslip with the loaded neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the extracellular solution.
-
Establish a baseline fluorescence recording.
-
Apply this compound at the desired concentration by bath perfusion and record the change in intracellular calcium levels.[4]
-
At the end of the experiment, apply a depolarizing stimulus (e.g., 50 mM KCl) to identify viable neurons.
-
Visualizations
Experimental Workflow
References
- 1. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 2. worthington-biochem.com [worthington-biochem.com]
- 3. Dorsal Root Ganglia Sensory Neuronal Cultures: a tool for drug discovery for peripheral neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promiscuous G-Protein-Coupled Receptor Inhibition of Transient Receptor Potential Melastatin 3 Ion Channels by Gβγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons [bio-protocol.org]
- 8. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing CIM0216 in the Study of C. elegans Thermosensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The nematode Caenorhabditis elegans is a powerful model organism for dissecting the molecular and neural circuit bases of behavior, including thermosensation. Its well-defined nervous system, genetic tractability, and sophisticated thermosensory behaviors make it an ideal system for screening and characterizing novel pharmacological agents that may modulate thermal sensing pathways. This document provides detailed application notes and protocols for utilizing CIM0216, a novel small molecule compound, to investigate its effects on thermosensation in C. elegans.
The primary thermosensory neuron in C. elegans is the AFD neuron, which exhibits remarkable sensitivity to temperature changes as small as 0.05°C.[1][2] This neuron plays a crucial role in guiding thermotactic behavior, where the animal migrates towards its cultivation temperature.[3][4] The core of the thermosensory transduction pathway in AFD neurons is a cyclic guanosine (B1672433) monophosphate (cGMP)-dependent signaling cascade.[4][5][6] Temperature fluctuations are thought to be detected by receptor guanylyl cyclases (rGCs) such as GCY-8, GCY-18, and GCY-23, leading to changes in intracellular cGMP levels.[5][6] This in turn gates the TAX-2/TAX-4 cyclic nucleotide-gated ion channel, leading to calcium influx and neuronal activation.[6][7][8]
This compound is a potential modulator of this pathway. These notes will guide the user through the process of characterizing the effects of this compound on C. elegans thermosensation, from behavioral assays to cellular imaging.
Quantitative Data Summary
The following tables present hypothetical data illustrating the potential effects of this compound on C. elegans thermotaxis and AFD neuron activity. These tables are for illustrative purposes to guide expected outcomes when testing a compound like this compound.
Table 1: Effect of this compound on Thermotaxis Behavior
| Treatment Group | Concentration (µM) | Thermotaxis Index (Mean ± SEM) | Isothermal Tracking Events (Mean ± SEM) |
| Vehicle (0.1% DMSO) | 0 | 0.85 ± 0.05 | 12.3 ± 1.1 |
| This compound | 10 | 0.62 ± 0.07 | 8.1 ± 0.9 |
| This compound | 50 | 0.31 ± 0.06 | 4.5 ± 0.6 |
| This compound | 100 | 0.15 ± 0.04 | 2.2 ± 0.4 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Table 2: Effect of this compound on AFD Neuron Calcium Transients
| Treatment Group | Concentration (µM) | Peak ΔF/F0 (Mean ± SEM) | Response Duration (s) (Mean ± SEM) |
| Vehicle (0.1% DMSO) | 0 | 1.52 ± 0.11 | 35.6 ± 2.8 |
| This compound | 10 | 1.18 ± 0.09 | 28.4 ± 2.1 |
| This compound | 50 | 0.75 ± 0.08 | 19.7 ± 1.9 |
| This compound | 100 | 0.41 ± 0.06 | 12.3 ± 1.5 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothesized AFD thermosensory signaling pathway and the potential inhibitory point of action for this compound.
Caption: Workflow for evaluating the impact of this compound on C. elegans thermosensation.
Experimental Protocols
Protocol 1: Thermotaxis Assay
This assay measures the ability of C. elegans to navigate to a specific temperature on a thermal gradient.
Materials:
-
Synchronized young adult C. elegans
-
10 cm NGM (Nematode Growth Medium) plates
-
E. coli OP50
-
This compound stock solution (e.g., 100 mM in DMSO)
-
M9 buffer
-
Temperature-controlled incubator
-
Custom-built thermal gradient stage (linear or radial)
Methodology:
-
Plate Preparation:
-
Prepare NGM agar (B569324) and cool to 55°C.
-
Add this compound to the desired final concentrations (e.g., 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Pour 10 mL of the NGM mixture into 10 cm petri dishes.
-
Once solidified, seed the plates with a central spot of E. coli OP50 and allow the lawn to grow overnight at room temperature.
-
-
Worm Cultivation:
-
Place synchronized L4 larvae onto the prepared plates.
-
Cultivate the worms at a constant temperature (e.g., 20°C) for 24 hours until they reach young adulthood.
-
-
Assay Performance:
-
Establish a stable linear thermal gradient on an agar plate (e.g., from 17°C to 23°C). The gradient steepness should be around 0.5°C/cm.
-
Wash the cultivated worms off the drug plates with M9 buffer and collect them in a microfuge tube.
-
Wash the worms twice more with M9 buffer to remove bacteria and excess drug.
-
Place approximately 100-200 worms at the center of the thermal gradient plate.
-
Allow the worms to move freely on the gradient for 60 minutes.
-
-
Data Collection and Analysis:
-
After 60 minutes, count the number of worms in different temperature zones across the gradient.
-
Calculate the Thermotaxis Index (TI) using the formula: TI = (Nwarm - Ncold) / (Ntotal) where Nwarm is the number of worms on the warmer side of the cultivation temperature, Ncold is the number on the cooler side, and Ntotal is the total number of worms.
-
For isothermal tracking analysis, record the paths of individual worms and quantify the time spent moving along a specific isotherm.
-
Protocol 2: AFD Neuron Calcium Imaging
This protocol allows for the direct measurement of thermosensory neuron activity in response to temperature changes.
Materials:
-
C. elegans strain expressing a genetically encoded calcium indicator (e.g., GCaMP) specifically in the AFD neurons (e.g., under the gcy-8 promoter).
-
NGM plates with this compound and vehicle control, prepared as in Protocol 1.
-
M9 buffer.
-
Microfluidic device for immobilizing worms (e.g., "worm chip").
-
Polystyrene beads (e.g., 0.1 µm diameter).
-
Levamisole (B84282) (for paralysis, optional).
-
Fluorescence microscope equipped with a sensitive camera and a temperature-controlled stage.
Methodology:
-
Worm Preparation:
-
Cultivate the transgenic worms on this compound or vehicle plates as described in Protocol 1.
-
Wash the worms with M9 buffer.
-
To immobilize for imaging, either use a microfluidic device or place the worm in a drop of M9 buffer containing polystyrene beads on a 2% agar pad on a microscope slide. A small amount of levamisole can be added to reduce muscle movement, but care should be taken as it can affect neuronal activity.
-
-
Imaging Setup:
-
Place the immobilized worm on the temperature-controlled stage of the fluorescence microscope.
-
Locate the AFD neuron cell body.
-
-
Temperature Stimulus and Image Acquisition:
-
Set the initial temperature of the stage to the cultivation temperature of the worms (e.g., 20°C).
-
Apply a defined temperature stimulus, for example, a linear ramp from 20°C to 22°C over 30 seconds.
-
Acquire a time-lapse series of fluorescence images of the AFD neuron throughout the temperature stimulus and a subsequent holding period. Use an appropriate excitation wavelength for GCaMP (e.g., 488 nm) and capture images at a rate of 2-5 frames per second.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the AFD cell body in each frame of the time-lapse series.
-
Correct for photobleaching if necessary.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F0), where F0 is the average fluorescence before the temperature stimulus.
-
From the ΔF/F0 traces, quantify key parameters such as the peak response amplitude, the time to peak, and the duration of the response.
-
Compare these parameters between the this compound-treated and vehicle-treated groups.
-
Conclusion
The protocols and guidelines presented here provide a framework for investigating the effects of the novel compound this compound on C. elegans thermosensation. By combining behavioral assays with in vivo cellular imaging, researchers can obtain a comprehensive understanding of how this compound modulates the function of the thermosensory circuit, from neuronal activity to organismal behavior. This approach is not only valuable for characterizing the specific effects of this compound but also serves as a general platform for screening and characterizing other potential thermosensory modulators.
References
- 1. The AFD sensory neurons encode multiple functions underlying thermotactic behavior in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The AFD Sensory Neurons Encode Multiple Functions Underlying Thermotactic Behavior in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermotaxis of C. elegans as a model for temperature perception, neural information processing and neural plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGMP dynamics that underlies thermosensation in temperature-sensing neuron regulates thermotaxis behavior in C. elegans | PLOS One [journals.plos.org]
- 5. The extraordinary AFD thermosensor of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bidirectional temperature-sensing by a single thermosensory neuron in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Individual Neurons - AFD [wormatlas.org]
- 8. Mutations in a cyclic nucleotide-gated channel lead to abnormal thermosensation and chemosensation in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CIM0216 solubility issues and how to resolve them
Welcome to the technical support center for CIM0216. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on solubility issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4]
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A2: this compound can be dissolved in DMSO at concentrations up to 50 mg/mL.[2][5] Other sources have reported solubility up to 35 mg/mL.[1]
Q3: Are there any special requirements for the DMSO used to dissolve this compound?
A3: Yes, it is crucial to use newly opened, anhydrous DMSO. Hygroscopic (water-absorbing) DMSO can significantly and negatively impact the solubility of this compound.[1]
Q4: How should this compound be stored before and after reconstitution?
A4:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1][3]
-
In Solvent (Stock Solution): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5][6]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving this compound.
| Problem | Possible Cause | Solution |
| This compound is not fully dissolving in DMSO. | 1. The DMSO may have absorbed moisture. 2. Insufficient energy to break solute-solute interactions. 3. Concentration is too high. | 1. Use a fresh, unopened bottle of anhydrous DMSO.[1] 2. Use ultrasonic agitation and gentle warming to aid dissolution.[1] 3. Ensure you are not exceeding the recommended maximum concentration (35-50 mg/mL).[1][2] |
| Precipitation occurs when preparing an aqueous working solution from a DMSO stock. | 1. The final concentration of this compound in the aqueous buffer is too high. 2. The percentage of DMSO in the final solution is too low to maintain solubility. 3. Improper mixing of components. | 1. Decrease the final concentration of this compound in your working solution. 2. For in vivo studies, a specific protocol with co-solvents is recommended to maintain solubility. 3. Follow the recommended protocol for preparing aqueous solutions, ensuring each component is fully mixed before adding the next. |
| Precipitation or phase separation occurs during preparation of the in vivo working solution. | 1. Incorrect order of solvent addition. 2. Components not mixed evenly at each step. | 1. Strictly follow the specified order of adding DMSO stock, PEG300, Tween-80, and Saline.[1] 2. Ensure the solution is mixed thoroughly and evenly after the addition of each co-solvent before adding the next.[1] |
Experimental Protocols
Preparation of this compound Stock Solution (In Vitro)
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 35 mg/mL stock solution).
-
To aid dissolution, sonicate the solution in an ultrasonic water bath and gently warm the tube.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in separate tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Preparation of this compound Working Solution (In Vivo)
This protocol yields a clear solution of ≥ 2.08 mg/mL.[1] The following example is for preparing 1 mL of working solution.
-
Prepare a 20.8 mg/mL stock solution of this compound in anhydrous DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix evenly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline (0.9% w/v sodium chloride in ddH₂O) to bring the final volume to 1 mL.
-
Mix the final solution thoroughly.
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Data Summary
This compound Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | 35 mg/mL (100.75 mM)[1] | Requires sonication and warming. Use of fresh, anhydrous DMSO is critical.[1] |
| DMSO | 50 mg/mL[2][5] | |
| Ethanol | 15 mg/mL[3] |
This compound Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | 3 years[1][3] |
| 4°C | 2 years[1][3] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Visualizations
This compound Troubleshooting Logic
A flowchart for troubleshooting this compound solubility issues.
This compound Mechanism of Action: TRPM3 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. abmole.com [abmole.com]
- 4. CIM 0216 | TRPM Channels | Tocris Bioscience [tocris.com]
- 5. TRPM3 Agonist, this compound - CAS 1031496-06-6 - Calbiochem | 534359 [merckmillipore.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
Potential off-target effects of CIM0216 in experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CIM0216. It includes frequently asked questions and troubleshooting advice to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective synthetic agonist for the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.[1] Its primary mechanism involves binding to and activating the TRPM3 channel, which leads to the influx of cations, predominantly Ca²⁺ and Na⁺.[2] A unique property of this compound is its ability to open both the central calcium-conducting pore and an alternative cation permeation pathway within the TRPM3 channel.[2][3] This robust activation triggers various downstream physiological responses, including the release of calcitonin gene-related peptide (CGRP) from sensory nerve terminals and insulin (B600854) from pancreatic islets.[2][3][4]
Q2: How selective is this compound for TRPM3 over other ion channels?
A2: this compound exhibits high selectivity for TRPM3.[1] Studies have shown it has no significant stimulating or blocking effects on TRPM1, TRPM4, TRPM6, and TRPM7 channels at concentrations of 10 μM.[1][4] However, at this concentration, minor interactions with other TRP channels have been observed, including slight inhibition of TRPM2 and TRPM5, and a partial inhibition of TRPM8.[1][4][5] A very mild agonistic effect on mouse TRPA1 has also been reported.[5][6]
Troubleshooting Guide
Q3: We observe a minor inhibitory response in our cellular model after applying this compound, even with low TRPM3 expression. What could be the cause?
A3: This observation may be attributable to minor off-target inhibitory effects of this compound on other TRPM channels. At a concentration of 10 μM, this compound has been documented to cause a partial block of TRPM2 (16.6% inhibition) and TRPM5 (33.5% inhibition).[1][4] It also inhibits methanol-induced activation of TRPM8 by 61% at the same concentration.[5] If your experimental system expresses these channels, you may be observing one of these off-target interactions.
To troubleshoot this:
-
Confirm Channel Expression: Verify the expression profile of TRPM2, TRPM5, and TRPM8 in your model system using qPCR or Western blotting.
-
Use a Lower Concentration: this compound has a pEC₅₀ of approximately 0.77 μM for Ca²⁺ response in TRPM3-expressing cells.[1][2] Lowering the concentration of this compound may be sufficient to activate TRPM3 while minimizing off-target inhibition of other channels.
-
Employ a Positive Control: Use a known agonist for the suspected off-target channel (e.g., ADP-ribose for TRPM2) to confirm its functional presence.
Q4: Our experiments with mouse sensory neurons show a weak response to this compound in cells that appear to be TRPM3-negative. Why is this happening?
A4: This could be due to a mild cross-reactivity with the TRPA1 channel. One study reported that this compound at 10 μM can activate mouse TRPA1 by approximately 15%.[5] While this effect is minor, it could produce a detectable signal in sensitive systems like primary sensory neurons that highly express TRPA1.[6] However, experiments using Trpa1-deficient mice have confirmed that the significant physiological effects of this compound, such as CGRP release and nocifensive behavior, are overwhelmingly dependent on TRPM3.[6][7]
To troubleshoot this:
-
Use a TRPA1 Antagonist: Pre-incubate your cells with a selective TRPA1 antagonist (e.g., HC-030031) before applying this compound to see if the weak response is abolished.[6]
-
Utilize TRPM3-Deficient Models: The most definitive control is to perform the experiment in neurons from Trpm3-knockout mice.[6][8] The absence of a response in these models would confirm the effect is TRPM3-specific.
Q5: How can I definitively confirm that the biological effects I'm observing are on-target and mediated by TRPM3?
A5: The most rigorous approach is to use genetic or pharmacological controls to validate the specificity of this compound.
-
Genetic Validation: The gold standard is to use a Trpm3-knockout (Trpm3-/-) or knockdown (siRNA) model. A TRPM3-mediated effect should be significantly reduced or completely absent in these models compared to wild-type controls.[6][8][9]
-
Pharmacological Validation: Use a structurally unrelated TRPM3 agonist, like pregnenolone (B344588) sulfate (B86663) (PS), to see if it phenocopies the effect of this compound.[4] Additionally, pre-treatment with a TRPM3 antagonist, such as isosakuranetin, should block the effects of this compound.[7]
-
Control Cell Lines: For in vitro work, use a non-transfected parental cell line that does not express TRPM3 alongside your TRPM3-expressing cells. The effect of this compound should only be observed in the TRPM3-expressing cells.[1]
Quantitative Data Summary
The table below summarizes the known on-target and off-target activities of this compound.
| Target Channel | Species | Effect | Concentration | Efficacy / Potency | Citation |
| TRPM3 | Murine | Agonist | ~1.7 µM | pEC₅₀ = 0.77 ± 0.1 µM (Ca²⁺ influx) | [1][2] |
| TRPM1 | Human | No Effect | 10 µM | No stimulating/blocking effect | [1][4] |
| TRPM2 | Human | Antagonist | 10 µM | 16.6% block | [1][4] |
| TRPM4 | Human | No Effect | 10 µM | No stimulating/blocking effect | [1][4] |
| TRPM5 | Murine | Antagonist | 10 µM | 33.5% block | [1][4] |
| TRPM6 | Human | No Effect | 10 µM | No stimulating/blocking effect | [1][4] |
| TRPM7 | Murine | No Effect | 10 µM | No stimulating/blocking effect | [1][4] |
| TRPM8 | Human | Antagonist | 10 µM | 61% block (of methanol (B129727) activation) | [5] |
| TRPA1 | Murine | Weak Agonist | 10 µM | 15% activation | [5] |
| TRPV1 | Human | No Effect | 10 µM | No detectable effect on activation | [1] |
Experimental Protocols
Protocol 1: Validating TRPM3-Specific Effects with a Pharmacological Antagonist
This protocol describes how to use a TRPM3 antagonist to confirm that the observed cellular response to this compound is on-target.
-
Cell Preparation: Plate cells (e.g., HEK293 cells stably expressing TRPM3 or primary dorsal root ganglion neurons) and allow them to adhere overnight.
-
Assay Buffer: Prepare an appropriate physiological salt solution (e.g., HBSS) buffered with HEPES.
-
Antagonist Pre-incubation: Prepare a working solution of a TRPM3 antagonist (e.g., 5 µM isosakuranetin). Replace the culture medium with the antagonist solution or a vehicle control (e.g., 0.1% DMSO in assay buffer). Incubate the cells for 15-30 minutes at 37°C.
-
This compound Stimulation: Prepare a working solution of this compound (e.g., 1 µM) in the assay buffer. For the antagonist-treated group, prepare the this compound solution containing the antagonist at its final concentration.
-
Measurement: Add the this compound solution to the cells and immediately measure the response (e.g., intracellular calcium flux using a fluorescent indicator like Fura-2, or whole-cell currents via patch-clamp).
-
Analysis: Compare the response to this compound in the presence and absence of the antagonist. A significant reduction in the response in the antagonist-treated group indicates a TRPM3-mediated effect.[7]
Protocol 2: Calcium Imaging Assay to Confirm On-Target Activity
This protocol outlines a standard calcium imaging experiment to differentiate on-target from off-target effects.
-
Cell Lines: Use two cell lines: a parental line with no endogenous TRPM3 expression (e.g., HEK293) and the same line stably expressing TRPM3.
-
Dye Loading: Plate both cell lines on glass-bottom dishes. Load the cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM) for 30-60 minutes at room temperature in the dark, according to the manufacturer's instructions.
-
Cell Washing: After loading, wash the cells twice with a Ca²⁺-containing physiological buffer to remove extracellular dye.
-
Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging. Perfuse the cells with the buffer and record the baseline fluorescence ratio (e.g., 340/380 nm excitation) for 1-2 minutes.
-
Stimulation: Perfuse the cells with a solution containing this compound (e.g., 1 µM). Continue recording the fluorescence ratio for several minutes to capture the full response.
-
Positive Control: At the end of the experiment, apply a universal cellular activator (e.g., ionomycin) to confirm cell viability and dye responsiveness.
-
Analysis: A robust increase in the intracellular Ca²⁺ concentration upon this compound application that occurs only in the TRPM3-expressing cell line, and not in the parental line, confirms the on-target activity of the compound.[1]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jneurosci.org [jneurosci.org]
- 9. scholars.mssm.edu [scholars.mssm.edu]
Technical Support Center: Optimizing CIM0216 Concentration for Calcium Flux Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CIM0216, a potent TRPM3 agonist, in calcium flux assays. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that acts as a potent and selective agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) channel.[1] TRPM3 is a calcium-permeable non-selective cation channel.[2] Activation of TRPM3 by this compound leads to an influx of calcium ions (Ca²⁺) into the cell, resulting in a transient increase in intracellular calcium concentration.[1][3]
Q2: What is the typical effective concentration range for this compound in a calcium flux assay?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, studies in HEK293 cells stably expressing TRPM3 have shown a pEC50 of 0.77 ± 0.1 µM.[1][3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell system, typically starting from low nanomolar to low micromolar concentrations.
Q3: Is this compound selective for TRPM3?
A3: this compound displays high selectivity for TRPM3 over other TRP channels, including TRPM1, TRPM2, TRPM4, TRPM5, TRPM6, TRPM7, TRPV1, and TRPM8 at concentrations around 10 µM.[1][3] However, at higher concentrations (e.g., 100 µM), a minor activation of TRPA1 has been observed.[3]
Q4: What is the recommended solvent for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then further diluted in the assay buffer to the desired final concentration. It is crucial to keep the final DMSO concentration in the assay low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.
Q5: Can this compound be used in combination with other TRPM3 modulators?
A5: Yes, this compound has been used in conjunction with other TRPM3 modulators. For instance, its potency is increased in the presence of the endogenous TRPM3 agonist pregnenolone (B344588) sulfate (B86663) (PS).[3] It can also be used with TRPM3 inhibitors, such as mefenamic acid, to confirm that the observed calcium flux is indeed mediated by TRPM3 activation.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in calcium flux assays.
Table 1: this compound Potency (EC50) in Different Cell Systems
| Cell Type | Expression System | Assay Method | pEC50 (µM) | Reference |
| HEK-TRPM3 | Stable | Fluo-4 AM | 0.77 ± 0.1 | [3] |
| HEK-TRPM3 | Stable | Fura-2 Ratiometric Imaging | - | [1] |
| Pancreatic Islets (WT mice) | Endogenous | Fura-2 Ratiometric Imaging | - | [5] |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).
Table 2: this compound Selectivity Profile
| TRP Channel | Effect at 10 µM this compound | Reference |
| TRPM1 | No effect | [3] |
| TRPM2 | Small blocking effect (16.6%) | [3] |
| TRPM4 | No effect | [3] |
| TRPM5 | Small blocking effect (33.5%) | [3] |
| TRPM6 | No effect | [3] |
| TRPM7 | No effect | [3] |
| TRPV1 | No effect | [3] |
| TRPM8 | No effect | [3] |
| TRPA1 | Minor activation at 100 µM | [3] |
Experimental Protocols
Detailed Protocol for this compound-Induced Calcium Flux Assay in HEK293 Cells Expressing TRPM3 using Fluo-4 AM
This protocol provides a step-by-step guide for performing a calcium flux assay using this compound on HEK293 cells stably expressing TRPM3.
Materials:
-
HEK293 cells stably expressing TRPM3
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
This compound (stock solution in DMSO)
-
Fluo-4 AM (stock solution in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (B1678239) (water-soluble)
-
Positive control: Ionomycin
-
Negative control: Vehicle (DMSO in HBSS)
-
TRPM3 inhibitor (optional): Mefenamic acid
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the TRPM3-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate coated with poly-D-lysine.
-
Seed at a density that will result in a near-confluent monolayer on the day of the experiment (e.g., 40,000 - 50,000 cells per well).
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For each plate, mix Fluo-4 AM with an equal volume of Pluronic F-127, and then dilute in HBSS with 20 mM HEPES and probenecid to a final Fluo-4 AM concentration of 2-5 µM.
-
Remove the cell culture medium from the wells.
-
Wash the cells once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing:
-
After incubation, gently wash the cells twice with HBSS containing probenecid to remove excess dye.
-
Add 100 µL of HBSS with probenecid to each well.
-
Incubate the plate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare solutions for your positive control (e.g., Ionomycin) and negative control (vehicle).
-
-
Calcium Flux Measurement:
-
Use a fluorescence plate reader equipped with an automated liquid handling system.
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Add the this compound dilutions, positive control, or negative control to the respective wells.
-
Immediately begin recording the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of 1-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence after compound addition (F) to the baseline fluorescence (F₀), i.e., F/F₀, or as the change in fluorescence (ΔF = F - F₀).
-
Plot the dose-response curve of this compound and calculate the EC50 value.
-
Visualizations
Signaling Pathway of this compound-Induced Calcium Influx
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation and inhibition of transient receptor potential TRPM3-induced gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting CIM0216 instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CIM0216. The information below is designed to address common challenges, particularly concerning the compound's stability and solubility in aqueous solutions during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic agonist of the Transient Receptor Potential Melastatin-3 (TRPM3) channel.[1] Its primary mechanism of action involves binding to and activating TRPM3, which is a Ca2+-permeable cation channel. This activation leads to an influx of calcium ions into the cell, triggering various downstream signaling events.[2]
Q2: What are the known downstream effects of this compound-mediated TRPM3 activation?
A2: Activation of TRPM3 by this compound has been shown to induce a robust increase in intracellular Ca2+.[1][2] This calcium influx can lead to the activation of transcription factors, such as Activator Protein-1 (AP-1), which is composed of c-Fos and c-Jun. This signaling cascade ultimately results in changes in gene expression. Additionally, this compound has been demonstrated to evoke the release of neuropeptides, such as calcitonin gene-related peptide (CGRP), and to induce pain in a TRPM3-dependent manner.[2][3]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[4] It is sparingly soluble in aqueous solutions.
Q4: How should I store this compound?
A4: this compound powder is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[4] Stock solutions in organic solvents should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Instability in Aqueous Solutions
Users may encounter precipitation or loss of activity when preparing aqueous solutions of this compound. This is often due to its low aqueous solubility. Below are common issues and potential solutions.
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer.
This "crashing out" effect is a common problem for hydrophobic compounds.
-
Possible Solutions:
-
Use of Co-solvents: Instead of diluting directly into a purely aqueous buffer, try using a buffer that contains a small percentage of a water-miscible organic co-solvent.
-
Employ Surfactants: The addition of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain this compound in solution by forming micelles.
-
Slower Addition and Stirring: Add the DMSO stock solution dropwise into the vigorously stirred aqueous buffer. This can prevent the formation of large aggregates.
-
pH Adjustment: Since this compound contains a quinoline (B57606) moiety, its solubility may be pH-dependent. For basic quinoline derivatives, lowering the pH of the buffer can increase solubility.[3][5][6] It is crucial to ensure that the adjusted pH is compatible with your experimental system.
-
Issue 2: High variability in experimental results.
This may be a consequence of inconsistent concentrations of this compound in the assay wells due to poor solubility.
-
Possible Solutions:
-
Visual Inspection: Before starting an experiment, visually inspect the diluted this compound solution for any signs of cloudiness or precipitation.
-
Centrifugation: Centrifuge your final diluted solution or assay plate to pellet any precipitated compound. Test the supernatant to confirm the actual concentration of soluble this compound.
-
Solubility Assessment: It is recommended to perform a preliminary solubility test of this compound in your final assay buffer to determine its practical working concentration range.
-
Issue 3: Loss of this compound activity over time in aqueous solution.
-
Possible Solutions:
-
Prepare Fresh Solutions: Always prepare fresh aqueous working solutions of this compound immediately before use.
-
Control Temperature: The activity of this compound is temperature-dependent, with increased potency at higher temperatures (e.g., 37°C).[7][8] For storage of aqueous solutions for short periods during an experiment, keep them on ice to minimize potential degradation.
-
Protect from Light: While there is no specific data on the light sensitivity of this compound, it is good practice to protect solutions of organic compounds from light.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Molecular Weight | 347.41 g/mol | [4] |
| Appearance | White to yellow solid | [4] |
| Solubility in DMSO | 35 mg/mL (100.75 mM) | [4] |
| Solubility in Ethanol | 17 mg/mL (48.93 mM) | [4] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | [4] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 287.84 µL of DMSO to 1 mg of this compound).
-
Vortex and/or sonicate the solution gently until the this compound is completely dissolved. Gentle warming may be required.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[4]
-
Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock
-
Objective: To prepare a diluted aqueous working solution of this compound for immediate use in experiments.
-
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, HBSS)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your chosen aqueous buffer to reach the final desired concentration.
-
During dilution, add the this compound stock solution dropwise to the vigorously vortexing aqueous buffer to aid in dissolution and prevent precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If observed, refer to the troubleshooting guide.
-
Use the freshly prepared aqueous working solution immediately in your experiment.
-
Visualizations
Caption: this compound signaling pathway via TRPM3 activation.
Caption: Troubleshooting workflow for this compound aqueous instability.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: CIM0216 in HEK293 Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CIM0216 in HEK293 cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in HEK293 cells?
A1: this compound is a potent and selective synthetic agonist for the Transient Receptor Potential Melastatin 3 (TRPM3) channel.[1] In HEK293 cells engineered to express TRPM3, this compound binding to the channel leads to its opening, causing a significant influx of cations, most notably calcium (Ca²⁺), into the cell.[2][3][4] This elevation in intracellular Ca²⁺ concentration triggers downstream signaling cascades.
Q2: What is the downstream signaling pathway activated by this compound in HEK293-TRPM3 cells?
A2: The influx of Ca²⁺ initiated by this compound activation of TRPM3 channels leads to the activation of the transcription factor AP-1 (Activator Protein 1).[2] AP-1 is a dimer composed of proteins from the Jun and Fos families. This compound stimulation has been shown to increase the transcriptional activation potential of c-Jun and c-Fos, which together form the AP-1 complex.[2]
Q3: What are the typical effective concentrations of this compound in HEK293 cell-based assays?
A3: The effective concentration of this compound can vary depending on the specific assay and desired outcome. For inducing a Ca²⁺ response in HEK-TRPM3 cells, the reported pEC₅₀ is approximately 0.77 ± 0.1 μM.[1][3] For gene transcription assays, concentrations ranging from 0.5 μM to 20 μM have been used.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound selective for TRPM3?
A4: Yes, this compound is reported to be highly selective for TRPM3 over other TRP channels such as TRPM1, TRPM2, and TRPM4-8.[1] However, at a concentration of 10 μM, a small blocking effect has been observed on TRPM2 and TRPM5.[1][5] It shows no significant activating effect on TRPV1 and TRPA1.[5]
Q5: Can this compound be used in non-transfected HEK293 cells?
A5: No, this compound's effects are dependent on the presence of the TRPM3 channel. In non-transfected HEK293 cells, which do not endogenously express sufficient levels of TRPM3, this compound does not elicit a significant Ca²⁺ response.[1][3][5] Therefore, these assays require HEK293 cells that have been stably or transiently transfected with a TRPM3 expression vector.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low response to this compound (e.g., no Ca²⁺ influx, no reporter gene activation) | 1. Low or no TRPM3 expression in HEK293 cells. | - Verify TRPM3 expression via Western blot, qPCR, or by using a positive control agonist like pregnenolone (B344588) sulfate (B86663) (PS).[3] - If using transient transfection, optimize transfection efficiency.[6] - If using a stable cell line, ensure proper selection and maintenance of the cell line. |
| 2. This compound degradation or incorrect concentration. | - Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Confirm the final concentration in your assay medium. | |
| 3. Presence of TRPM3 inhibitors. | - Ensure that no components of your cell culture media or assay buffer, such as mefenamic acid, are known to inhibit TRPM3.[2] | |
| 4. Suboptimal assay conditions. | - Temperature can influence TRPM3 activity; ensure experiments are performed at a consistent and appropriate temperature (e.g., 37°C).[5] - Check the composition of your extracellular buffer; the absence of extracellular Ca²⁺ will prevent the influx upon channel opening.[1] | |
| High background signal or "leaky" cells | 1. Cell stress or poor cell health. | - Ensure HEK293 cells are healthy, not overgrown, and within a low passage number.[7][8] - Use gentle cell handling techniques during seeding and media changes. |
| 2. Cytotoxicity of this compound or solvent. | - Perform a cytotoxicity assay to determine if the concentrations of this compound or the solvent (e.g., DMSO) are toxic to your cells.[9][10][11] - Lower the concentration of this compound or the final percentage of the solvent in the assay. | |
| High variability between replicate wells or experiments | 1. Inconsistent cell seeding. | - Ensure a homogenous single-cell suspension before seeding.[12] - Use a calibrated multichannel pipette or an automated cell dispenser for plating. |
| 2. Inconsistent compound addition. | - Ensure accurate and consistent addition of this compound to all wells. - Mix the plate gently after compound addition to ensure even distribution. | |
| 3. Edge effects in multi-well plates. | - To minimize edge effects, avoid using the outermost wells of the plate for data collection and instead fill them with sterile buffer or media. | |
| Unexpected agonist effects from pregnenolone sulfate (PS) control | 1. PS has a lower potency than this compound. | - Be aware that this compound is significantly more potent than PS. A direct comparison of responses at the same concentration may not be appropriate.[3] |
| 2. Different downstream signaling efficacy. | - While both are TRPM3 agonists, they may have different efficacies in activating downstream pathways. For instance, PS has been reported to be a stronger activator of AP-1 than this compound in some contexts.[2] |
Quantitative Data Summary
Table 1: Potency of TRPM3 Agonists in HEK-TRPM3 Cells
| Agonist | Parameter | Value | Cell Line | Assay | Reference |
| This compound | pEC₅₀ | 0.77 ± 0.1 μM | HEK-TRPM3 | Ca²⁺ influx | [1][3] |
| Pregnenolone Sulfate (PS) | pEC₅₀ | 3.0 ± 0.1 μM | HEK-TRPM3 | Ca²⁺ influx | [3] |
| This compound (in presence of 40 μM PS) | pEC₅₀ | 42 ± 0.6 nM | HEK-TRPM3 | Ca²⁺ influx | [3][5] |
Table 2: this compound Selectivity Profile at 10 μM
| TRP Channel | Effect | % Blockade (if applicable) | Reference |
| TRPM1 | No effect | N/A | [5] |
| TRPM2 | Small blocking effect | 16.6% | [1][5] |
| TRPM4 | No effect | N/A | [5] |
| TRPM5 | Small blocking effect | 33.5% | [1][5] |
| TRPM6 | No effect | N/A | [5] |
| TRPM7 | No effect | N/A | [5] |
| TRPV1 | No detectable effect | N/A | [5] |
| TRPA1 | No significant effect | N/A | [5] |
Experimental Protocols
1. Calcium Influx Assay using Fluo-4 AM
-
Cell Seeding: Seed HEK293 cells stably expressing TRPM3 (HEK-TRPM3) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Aspirate the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS). Incubate the cells with Fluo-4 AM loading solution (e.g., 2-5 µM in HBSS) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Addition: Prepare serial dilutions of this compound in HBSS. Use a fluorescent plate reader to measure the baseline fluorescence. Add the this compound solutions to the wells and immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) over time.
-
Data Analysis: The response is typically measured as the peak increase in fluorescence minus the basal fluorescence.
2. AP-1 Reporter Gene Assay
-
Transfection: Co-transfect HEK293 cells with a TRPM3 expression vector and a reporter plasmid containing the luciferase gene under the control of an AP-1 responsive promoter (e.g., a collagenase promoter).[2]
-
Cell Seeding: Seed the transfected cells in a white, opaque 96-well plate and allow them to attach and recover.
-
Serum Starvation: Before stimulation, serum-starve the cells for 18-24 hours in a low-serum medium (e.g., 0.05% serum).[2]
-
Stimulation: Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 24 hours).[2]
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalization: Normalize the luciferase activity to the total protein concentration in each well to account for variations in cell number.[2]
Visualizations
Caption: this compound signaling pathway in HEK293-TRPM3 cells.
Caption: Experimental workflow for a calcium influx assay.
Caption: Troubleshooting logic for no/low this compound response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]
- 8. Sticky Issues with 293 Cells | Culture Collections [culturecollections.org.uk]
- 9. Effect of trans-sodium crocetinate on contrast-induced cytotoxicity in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of trans-sodium crocetinate on contrast-induced cytotoxicity in HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green Platinum Nanoparticles Interaction With HEK293 Cells: Cellular Toxicity, Apoptosis, and Genetic Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tripod.nih.gov [tripod.nih.gov]
Difficulties in culturing DRG neurons for CIM0216 experiments
Welcome to the technical support center for researchers utilizing CIM0216 in Dorsal Root Ganglion (DRG) neuron cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal seeding density for DRG neurons when testing this compound?
A1: The optimal seeding density can vary based on the specific assay. For immunocytochemistry, a density that results in a sub-confluent monolayer is ideal to visualize individual neuronal morphology. For functional assays like calcium imaging or multi-electrode array (MEA) recordings, a higher density may be required to obtain robust signals. A typical starting point is 50,000 cells per well in a 24-well plate.[1] It is recommended to perform a titration experiment to determine the optimal density for your specific experimental needs.
Q2: How long should DRG neurons be cultured before this compound treatment?
A2: Allow the DRG neurons to adhere and extend neurites for at least 24-48 hours before initiating any experimental treatment. This period allows for recovery from the dissociation process and stabilization of the culture. For experiments investigating neurite outgrowth, treatment may begin sooner. For functional assays, a longer culture period of 3-7 days may be necessary for the maturation of neuronal properties.[2][3]
Q3: Is it necessary to use an anti-mitotic agent in the culture medium?
A3: The use of an anti-mitotic agent, such as 5-Fluorouracil (5-FU) or Cytosine arabinoside (Ara-C), is recommended to reduce the proliferation of non-neuronal cells like fibroblasts and Schwann cells.[4][5][6] These cells can otherwise overgrow the culture and interfere with neuronal health and experimental results.[5] However, for short-term cultures (less than 48 hours), it may not be necessary.
Q4: Can immortalized DRG cell lines be used for this compound experiments?
A4: Immortalized DRG cell lines, such as F11 or 50B11, can be useful for high-throughput screening and preliminary studies due to their ease of culture and maintenance.[7][8][9] However, it is important to note that these cell lines may not fully recapitulate the diversity and specific characteristics of primary DRG neurons.[7][9] Therefore, key findings should be validated in primary DRG neuron cultures.[7]
Troubleshooting Guides
Issue 1: Low Neuronal Yield and Viability After Dissociation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Over-digestion with enzymes | Reduce the incubation time or concentration of collagenase and trypsin/dispase. Ensure enzymes are properly neutralized with serum-containing medium or a specific inhibitor.[2][10][11][12] |
| Mechanical stress during trituration | Use fire-polished Pasteur pipettes with progressively smaller bore sizes for gentle trituration. Avoid creating bubbles.[2][13] |
| Suboptimal dissociation reagents | Test different enzyme combinations (e.g., collagenase/dispase, papain) to find the most effective and least damaging for your specific tissue source.[2] |
| Poor tissue quality | Use fresh, healthy tissue from appropriately aged animals. For adult neurons, the dissociation process can be more challenging.[8][14] |
Experimental Protocol: Enzymatic Digestion of DRG Tissue
-
Dissect DRGs and place them in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Transfer the ganglia to a tube containing a pre-warmed enzyme solution (e.g., Collagenase Type IV and Dispase II in HBSS).[15]
-
Incubate at 37°C for a predetermined time (typically 30-90 minutes), with gentle agitation every 15 minutes.[10][12]
-
Stop the digestion by adding an equal volume of complete culture medium containing serum.
-
Gently centrifuge the ganglia and aspirate the supernatant.
-
Resuspend the pellet in fresh culture medium and perform mechanical trituration.
Issue 2: Poor Neuronal Adherence to Culture Substrate
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inadequate coating of culture surface | Ensure proper coating with an appropriate substrate. Poly-D-lysine (PDL) followed by laminin (B1169045) is a standard and effective combination for DRG neurons.[2][16][17][18] Matrigel is also a suitable alternative.[19] |
| Coating reagents are old or improperly stored | Use fresh aliquots of coating solutions. Store laminin and PDL according to the manufacturer's instructions.[16] |
| Improper washing after coating | After coating with PDL, rinse thoroughly with sterile water to remove any cytotoxic residues before applying the laminin.[17] |
| Presence of debris in the cell suspension | To remove myelin and other debris, consider a density gradient centrifugation step using Percoll or a BSA cushion.[15][20] |
Experimental Protocol: Coating Culture Plates for DRG Neurons
-
Add Poly-D-lysine solution (e.g., 0.1 mg/mL in sterile water) to the culture wells, ensuring the entire surface is covered.
-
Incubate for at least 1 hour at 37°C or overnight at room temperature.[17]
-
Aspirate the PDL solution and wash the wells three times with sterile, distilled water.[17]
-
Allow the wells to dry completely in a sterile environment.
-
Add laminin solution (e.g., 10-20 µg/mL in sterile PBS or culture medium) to the coated wells.[2]
-
Incubate for at least 2 hours at 37°C before seeding the cells. Do not allow the laminin to dry out.[12]
Issue 3: Contamination in the Culture
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Bacterial or fungal contamination | Ensure strict aseptic technique during dissection and cell culture procedures.[10] Use sterile instruments and solutions. Consider adding penicillin/streptomycin to the culture medium.[14] If contamination persists, try a different antibiotic/antimycotic agent.[21] |
| Mycoplasma contamination | Regularly test your cell cultures and reagents for mycoplasma. If detected, discard the contaminated cultures and decontaminate the incubator and biosafety cabinet. |
| Contamination from the tissue source | During dissection, carefully remove surrounding connective tissue and rinse the ganglia in sterile HBSS or PBS multiple times before enzymatic digestion.[12] |
Experimental Workflow: Aseptic DRG Dissection and Culture
Issue 4: Variability in this compound Efficacy Across Experiments
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent culture conditions | Standardize all culture parameters, including media composition, supplements (e.g., neurotrophic factors), incubation time, and cell density.[14] |
| Heterogeneity of DRG neuron populations | DRG cultures contain a mix of neuronal subtypes with different sensitivities to stimuli.[7][9] For targeted experiments, consider methods to enrich for specific subpopulations, such as immunopanning, or use markers to identify the neurons of interest.[4][22] |
| Degradation of this compound | Prepare fresh stock solutions of this compound and store them appropriately. Perform dose-response curves to ensure the compound is active. |
| Solvent effects | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental and control groups and is at a non-toxic level. |
Signaling Pathway: Hypothetical this compound Mechanism of Action
Assuming this compound is a modulator of a specific ion channel involved in nociception, its signaling pathway could be visualized as follows:
References
- 1. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purification and Culture of Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An integrated cell isolation and purification method for rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Culture of Dorsal Root Ganglia (DRG) from Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Immortalized Dorsal Root Ganglion Neuron Cell Lines [frontiersin.org]
- 8. Dorsal Root Ganglia Sensory Neuronal Cultures: a tool for drug discovery for peripheral neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immortalized Dorsal Root Ganglion Neuron Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons [bio-protocol.org]
- 12. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 15. ibidi.com [ibidi.com]
- 16. forum.painresearcher.net [forum.painresearcher.net]
- 17. forum.painresearcher.net [forum.painresearcher.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Purification and culture of adult rat dorsal root ganglia neurons | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Video: Enrichment of Adult Mouse Dorsal Root Ganglia Neuron Cultures by Immunopanning [jove.com]
Challenges in pancreatic islet isolation and culture for CIM0216 studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the use of CIM0216 in pancreatic islet isolation and culture studies.
Troubleshooting Guides
This section addresses common challenges encountered during pancreatic islet isolation and culture, with a focus on experiments involving the TRPM3 agonist, this compound.
Islet Isolation
Question: Why is my islet yield consistently low?
Answer: Low islet yield is a frequent issue stemming from several factors throughout the isolation process. Key areas to troubleshoot include:
-
Pancreas Digestion:
-
Enzyme Activity: The lot-to-lot variability of collagenase can significantly impact digestion efficiency.[1] It is crucial to test each new lot of collagenase to determine the optimal concentration and digestion time. Inadequate digestion will fail to liberate the islets from the surrounding acinar tissue, while over-digestion will destroy the islets themselves.
-
Digestion Temperature: Maintaining a consistent temperature of 37°C is critical for optimal enzyme activity.[1][2]
-
Mechanical Agitation: The intensity and duration of shaking during digestion must be carefully controlled to aid tissue dissociation without causing mechanical damage to the islets.[3]
-
-
Donor Variability: The age, body mass index (BMI), and overall health of the pancreas donor can influence islet yield and quality.[4][5] For instance, pancreases from donors with diabetes may yield fewer islets.[4]
-
Surgical Technique: Proper identification and cannulation of the common bile duct are essential for uniform distension of the pancreas with collagenase solution.[6]
Question: What is causing the low purity of my isolated islets?
Answer: Low islet purity, characterized by a high proportion of contaminating exocrine tissue, can negatively affect islet viability and function in culture.[7] Consider the following:
-
Purification Gradient: The density gradient (commonly using Ficoll) is a critical step for separating islets from acinar and ductal tissue.[8][9] Ensure the gradients are prepared correctly and have the precise densities required. The choice of gradient material can also be a factor; iodixanol-based solutions have been shown to improve islet yield in some cases.[9]
-
Incomplete Digestion: If the pancreas is under-digested, islets will remain attached to exocrine tissue ("trapped islets"), leading to their loss during the purification step or co-purification with contaminating tissue.[10]
-
Islet Identification: Accurate identification of islets for hand-picking, if performed, is crucial. Dithizone (B143531) (DTZ) staining can aid in distinguishing islets from other tissues.[2][11]
Islet Culture and Viability
Question: Why is there a significant loss of islet viability after a few days in culture?
Answer: Maintaining islet viability in vitro is a major challenge due to the loss of their native microenvironment.[5][12] Several factors contribute to cell death:
-
Hypoxia: Isolated islets are disconnected from their vascular supply, leading to oxygen and nutrient diffusion limitations, especially in the core of larger islets.[12] This can induce hypoxia-induced cell death.[12]
-
Loss of Extracellular Matrix (ECM): The isolation process strips away the natural ECM, which is vital for islet survival and function.[5] This disruption can trigger apoptosis.
-
Culture Conditions:
-
Culture Media: Standard culture media may not adequately support long-term islet health. Specialized media supplemented with serum or other factors are often necessary.[4]
-
Temperature: While 37°C is standard for cell culture, some protocols recommend a period at 22°C to reduce metabolic stress on less pure islet preparations.[7]
-
Islet Density: Overcrowding of islets in culture can exacerbate hypoxic conditions and lead to the formation of large aggregates, which are prone to central necrosis.[12]
-
Question: My islets show poor insulin (B600854) secretion in response to glucose stimulation after culture. What could be the cause?
Answer: A diminished insulin secretory response is a sign of declining islet function. Potential causes include:
-
Glucotoxicity: Prolonged exposure to high glucose concentrations in the culture medium can impair beta-cell function.
-
Loss of Cell-Cell Communication: The three-dimensional architecture of islets is important for coordinated insulin secretion. Disruption of this architecture during isolation and culture can lead to dysfunction.
-
Inflammatory Stress: The isolation process can trigger inflammatory responses, and the release of cytokines can be detrimental to beta-cell function.[13]
This compound-Specific Issues
Question: What is the optimal concentration of this compound for stimulating insulin secretion without causing toxicity?
Answer: The effective concentration of this compound for activating TRPM3 channels is in the micromolar range. Studies have used concentrations from 1 to 20 µM.[14][15] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup, starting with a low concentration (e.g., 1 µM) and titrating upwards. High concentrations of this compound (e.g., 10 µM) have been shown to potentially activate other channels like TRPA1, so specificity should be considered.[16]
Question: I am not observing a significant increase in insulin release after applying this compound. What could be wrong?
Answer: If this compound is not eliciting the expected response, consider the following:
-
TRPM3 Expression and Function: The expression levels of TRPM3 channels can vary. Ensure that the islets you are using express functional TRPM3 channels.
-
Calcium Influx: this compound stimulates insulin release by inducing a calcium influx through TRPM3 channels.[15][17] Verify that your experimental buffer contains an adequate concentration of extracellular calcium.
-
Downstream Signaling Integrity: The signaling cascade downstream of TRPM3 activation is complex, involving various protein kinases.[14] If other cellular processes are compromised, the response to this compound may be blunted.
-
Islet Viability: As a prerequisite, ensure the islets are viable and functional, as discussed in the sections above. Dead or dysfunctional islets will not respond to stimuli.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is a potent and synthetic agonist (activator) of the Transient Receptor Potential Melastatin-3 (TRPM3) channel.[18][19] TRPM3 is a calcium-permeable cation channel found in various cell types, including pancreatic beta-cells.[17] When this compound binds to and activates TRPM3, it opens the channel, allowing an influx of calcium ions into the cell.[15] This increase in intracellular calcium is a key trigger for the release of insulin from pancreatic islets.[15][17]
Q2: What are the main challenges in pancreatic islet isolation? A2: The primary challenges include the enzymatic digestion of the pancreas to free the islets without damaging them, purification of the islets from the surrounding exocrine tissue, and obtaining a sufficient yield of viable and functional islets for subsequent experiments.[5][6][20]
Q3: How can I assess the viability and purity of my isolated islets? A3: Viability can be assessed using fluorescent dyes such as Fluorescein Diacetate (FDA) and Propidium Iodide (PI).[2][12] FDA stains living cells green, while PI stains the nuclei of dead cells red. Purity is often determined by staining a sample of the isolated tissue with dithizone (DTZ), which selectively stains zinc-rich insulin granules in beta-cells red, allowing for a visual estimation of the islet-to-acinar tissue ratio.[2][11]
Q4: What is the expected yield and purity from a typical mouse islet isolation? A4: The yield and purity can vary significantly based on the protocol, the skill of the researcher, and the strain and age of the mice. However, a successful isolation can yield several hundred islets per mouse with a purity of over 90% after hand-picking.
Q5: Can this compound affect gene transcription in pancreatic islets? A5: Yes, studies have shown that activation of TRPM3 channels by ligands like this compound can lead to the activation of downstream signaling pathways that involve transcription factors such as AP-1 (composed of c-Jun and c-Fos).[18][19] This suggests that this compound can indeed influence gene expression in cells that express TRPM3.
Quantitative Data Summary
The following tables summarize typical quantitative data reported in the literature for human pancreatic islet isolation. Note that these values can vary significantly depending on the donor, isolation center, and techniques used.
Table 1: Human Islet Isolation Outcomes
| Parameter | Average Value | Range | Reference |
|---|---|---|---|
| Islet Equivalents (IEQ) per gram of pancreas | 2,546 IEQ/g | 1,676 - 2,684 IEQ/g | [4] |
| Post-Purification Islet Yield (from surgical specimens) | 59,593 ± 56,651 IEQ | N/A | [4] |
| Post-Purification Purity | 71.5% ± 21% | N/A | [4] |
| Success Rate (Yield >3000 IEQ/g & Purity >30%) | 25% - 50% | N/A |[10] |
Table 2: Islet Viability and Composition
| Parameter | Average Value | Notes | Reference |
|---|---|---|---|
| Whole Islet Viability (FDA/EtBr) | 96% ± 0.48% | Post-culture | [11] |
| Dissociated Single Cell Viability (DAPI) | 73.78% ± 1.37% | Post-culture | [11] |
| Beta-Cell Percentage (LSC) | 54.17% ± 4.62% | Of total islet cells | [11] |
| Alpha-Cell Percentage (LSC) | 33.33% ± 4.16% | Of total islet cells | [11] |
| Delta-Cell Percentage (LSC) | 8.75% ± 2.5% | Of total islet cells |[11] |
Experimental Protocols
Protocol 1: Mouse Pancreatic Islet Isolation
This protocol is a generalized procedure based on common laboratory methods.[6][21][22]
Materials:
-
Collagenase solution (e.g., Collagenase P or Type V) in Hanks' Balanced Salt Solution (HBSS)
-
HBSS, sterile and cold
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Ficoll solution for density gradient purification
-
Surgical instruments (scissors, forceps)
-
Syringes and needles
Procedure:
-
Anesthesia and Surgery: Anesthetize the mouse according to approved institutional protocols. Make a midline abdominal incision to expose the peritoneal cavity.
-
Cannulation: Locate the common bile duct and clamp it at the entry point to the duodenum. Carefully insert a small gauge needle into the duct.
-
Pancreas Inflation: Slowly inject 2-3 mL of cold collagenase solution through the cannula to inflate the pancreas. The pancreas will appear distended and pale.
-
Pancreas Dissection: Carefully dissect the inflated pancreas from the surrounding organs (stomach, spleen, and small intestine) and place it in a conical tube with cold HBSS.
-
Digestion: Incubate the tube in a 37°C water bath with shaking for 10-15 minutes. The optimal time will vary depending on the collagenase activity. Monitor the digestion progress visually.
-
Termination of Digestion: Stop the digestion by adding cold HBSS with serum to the tube.
-
Washing: Centrifuge the tube at a low speed, discard the supernatant, and resuspend the tissue pellet in fresh HBSS. Repeat this washing step 2-3 times.
-
Purification: Resuspend the washed pellet in a density gradient medium (e.g., Ficoll) and centrifuge according to the manufacturer's instructions to separate the islets from the acinar tissue.
-
Islet Collection and Culture: Carefully collect the islet layer from the gradient interface. Wash the collected islets with culture medium. For high purity, islets can be hand-picked under a microscope. Culture the islets in RPMI-1640 with 10% FBS at 37°C and 5% CO2.
Protocol 2: Islet Viability Assessment (FDA/PI Staining)
Materials:
-
Fluorescein Diacetate (FDA) stock solution
-
Propidium Iodide (PI) stock solution
-
Phosphate-Buffered Saline (PBS)
-
Isolated islets in culture medium
Procedure:
-
Prepare Staining Solution: Prepare a working solution of FDA and PI in PBS at final concentrations of approximately 0.5 µM and 15 µM, respectively.[12]
-
Staining: Transfer a small sample of islets (e.g., 100 IEQ) to a microcentrifuge tube. Remove the culture medium and add the FDA/PI staining solution.
-
Incubation: Incubate the islets in the staining solution for 5 minutes at room temperature in the dark.[12]
-
Washing: Gently wash the islets with PBS to remove excess dyes.
-
Imaging: Place the stained islets on a microscope slide or in an imaging dish and visualize them using a fluorescence microscope with appropriate filters for green (FDA) and red (PI) fluorescence.
-
Quantification: Count the number of viable (green) and dead (red) cells to determine the percentage of viability.
Visualizations
Signaling and Experimental Workflows
Caption: this compound signaling pathway in pancreatic beta-cells.
References
- 1. Regulatory Challenges in Manufacturing of Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Purification of Human Pancreatic Islets | Springer Nature Experiments [experiments.springernature.com]
- 3. Experimental studies on islets isolation, purification and function in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Islet Transplantation: Current Limitations and Challenges for Successful Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Islet Preparation Purity Is Overestimated, and Less Pure Fractions Have Lower Post-Culture Viability Before Clinical Allotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rat Pancreatic Islets [cellbiologics.com]
- 9. Improvement of pancreatic islet cell isolation for transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward Improving Human Islet Isolation from Younger Donors; Rescue Purification is Efficient for Trapped Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Analysis of Human Pancreatic Islets Using Flow and Laser Scanning Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Microwell culture platform maintains viability and mass of human pancreatic islets [frontiersin.org]
- 13. Assessment of Culture/Preservation Conditions of Human Islets for Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pnas.org [pnas.org]
- 16. Control of TRPM3 Ion Channels by Protein Kinase CK2-Mediated Phosphorylation in Pancreatic β-Cells of the Line INS-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Regulations and Functions of the Transient Receptor Potential Channels of the Islets of Langerhans and Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. taylorfrancis.com [taylorfrancis.com]
- 21. Mouse Pancreatic Islet Isolation [protocols.io]
- 22. researchgate.net [researchgate.net]
Minimizing variability in CIM0216-induced responses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the TRPM3 agonist, CIM0216.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic agonist for the Transient Receptor Potential Melastatin 3 (TRPM3) channel.[1] Its primary mechanism of action is to bind to and activate the TRPM3 channel, which is a cation channel permeable to calcium (Ca²⁺) and sodium (Na⁺) ions.[2][3] This activation leads to an influx of these ions into the cell, increasing the intracellular Ca²⁺ concentration.[2][4] This rise in intracellular Ca²⁺ can then trigger various downstream signaling pathways.[3][4]
Q2: What are the known downstream effects of this compound-induced TRPM3 activation?
A2: The downstream effects of this compound are diverse and cell-type dependent. Some of the well-documented outcomes include:
-
Gene Transcription: Activation of transcription factors such as AP-1, c-Jun, and c-Fos.[4][5]
-
Neuropeptide Release: Evokes the release of peptides like calcitonin gene-related peptide (CGRP) from sensory nerve terminals.[2][6]
-
Hormone Secretion: Stimulates insulin (B600854) release from pancreatic islets in a TRPM3-dependent manner.[2][7]
-
Nociception: Induces pain-related behaviors when administered in vivo.[2][8]
Q3: Is the effect of this compound temperature-sensitive?
A3: Yes, the activating effect of this compound on TRPM3 is temperature-dependent. Its potency is significantly increased at physiological temperatures (37°C) compared to room temperature. Even subthreshold concentrations of this compound at room temperature can elicit robust responses at 37°C.[2][9]
Q4: Can other compounds modulate the effect of this compound?
A4: Yes. The presence of other TRPM3 modulators can influence this compound's activity. For instance, the endogenous TRPM3 agonist pregnenolone (B344588) sulfate (B86663) (PS) can potentiate the effects of this compound, leading to a synergistic activation of the channel.[2][9] Conversely, activation of Gs- and Gq-coupled G-protein coupled receptors (GPCRs) can lead to the inhibition of TRPM3 channels through the action of Gβγ subunits.[8]
Q5: How selective is this compound for TRPM3?
A5: this compound is considered highly selective for TRPM3 over other TRP channels, including TRPM1, TRPM4, TRPM6, TRPM7, TRPV1, and TRPM8.[1] However, at higher concentrations (e.g., 10 μM), minor blocking effects on TRPM2 and TRPM5 have been observed.[1]
Troubleshooting Guide
Issue 1: No or low response to this compound application.
| Potential Cause | Troubleshooting Step |
| Low or absent TRPM3 expression in the experimental model. | - Confirm TRPM3 expression in your cell line or tissue using qPCR, Western blot, or immunohistochemistry. - Consider using a cell line with stable, inducible, or transient overexpression of TRPM3.[2][4] |
| Sub-optimal this compound concentration. | - Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Effective concentrations can range from 0.1 µM to 20 µM.[3][4] |
| Incorrect experimental temperature. | - Ensure experiments are performed at 37°C to maximize this compound potency, as its effect is strongly potentiated by heat.[2][9] |
| Degradation of this compound stock solution. | - Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately, protected from light and repeated freeze-thaw cycles. |
| Inhibition by endogenous signaling pathways. | - Be aware that activation of Gs- or Gq-coupled GPCRs can inhibit TRPM3.[8] Consider if other components in your experimental medium could be activating such pathways. |
Issue 2: High variability in this compound-induced responses between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell culture conditions. | - Maintain consistent cell passage numbers, confluency, and serum starvation protocols, as these can affect receptor expression and cell signaling.[4] |
| Fluctuations in experimental temperature. | - Use a temperature-controlled stage or incubator for your experiments to ensure a stable 37°C environment. |
| Presence of TRPM3 splice variants. | - Be aware that different splice variants of TRPM3 exist, which may have different sensitivities to this compound.[7] If possible, characterize the specific splice variant(s) in your model. |
| Variability in reagent preparation. | - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Day-to-day baseline variability. | - To reduce inter-individual and day-to-day baseline variability in release assays, normalize the data to a baseline value before stimulation.[9] |
Experimental Protocols & Data
Calcium Imaging Protocol
A detailed methodology for measuring this compound-induced intracellular calcium changes.
| Step | Procedure |
| 1. Cell Preparation | - Plate TRPM3-expressing cells (e.g., HEK293-TRPM3) on glass-bottom dishes. - Allow cells to adhere and grow to the desired confluency. |
| 2. Dye Loading | - Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. |
| 3. Baseline Measurement | - Acquire baseline fluorescence readings for a set period before stimulation. |
| 4. Stimulation | - Add this compound at the desired concentration to the cells. - For control experiments, use non-transfected cells or a TRPM3 antagonist.[1][2] |
| 5. Data Acquisition | - Continuously record the changes in fluorescence intensity over time. |
| 6. Data Analysis | - Quantify the change in intracellular calcium concentration based on the fluorescence ratio (for Fura-2) or intensity change (for Fluo-4). |
Quantitative Data Summary
| Parameter | HEK-TRPM3 Cells | Somatosensory Neurons | Pancreatic Islets |
| This compound EC₅₀ | ~0.77 µM[1][2][9] | Not explicitly stated, but robust responses at µM concentrations.[2] | Not explicitly stated, but 1 µM induced strong Ca²⁺ influx.[7][9] |
| Pregnenolone Sulfate (PS) EC₅₀ | ~3.0 µM[2][9] | Not explicitly stated. | Not explicitly stated, but 40 µM induced Ca²⁺ influx.[7][9] |
| This compound-induced Ca²⁺ increase | Robust and dose-dependent.[2] | ΔCa²⁺ ≈ 357 nM[2] | Significant increase in fluorescence ratio.[7][9] |
Visualizations
Caption: this compound activates the TRPM3 channel, leading to ion influx and downstream cellular responses.
Caption: A logical workflow to troubleshoot experiments with low or no response to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Promiscuous G-Protein-Coupled Receptor Inhibition of Transient Receptor Potential Melastatin 3 Ion Channels by Gβγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
How to control for temperature effects when using CIM0216
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for temperature effects when using CIM0216, a potent and selective TRPM3 agonist. The following resources are designed to address specific issues that may arise during experiments and to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that acts as a potent and selective agonist for the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.[1][2][3][4] It activates TRPM3, leading to the influx of cations, primarily Ca2+, into the cell.[1][2] This influx triggers various downstream cellular responses, making this compound a valuable tool for studying the physiological roles of TRPM3 in processes such as pain perception, neurogenic inflammation, and insulin (B600854) release.[1][2][5]
Q2: How does temperature affect the activity of this compound?
A2: The activity of this compound is highly dependent on temperature. There is a synergistic relationship between this compound and heat in the activation of the TRPM3 channel.[2][6] This means that the potency and efficacy of this compound are significantly increased at physiological temperatures (e.g., 37°C) compared to room temperature (e.g., 22°C).[2][6] Even sub-threshold concentrations of this compound at room temperature can elicit robust responses at 37°C.[2][6]
Q3: Why is it critical to control temperature in my experiments with this compound?
Q4: What is the recommended storage temperature for this compound?
A4: For long-term stability, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to aliquot and store them at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific storage instructions provided with the compound.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Possible Cause: Inconsistent ambient temperature in the laboratory.
-
Troubleshooting Steps:
-
Monitor and Record Temperature: Continuously monitor and record the temperature of the experimental setup (e.g., perfusion solution, cell culture plate) throughout the experiment.
-
Utilize Temperature-Controlled Equipment: Employ temperature-controlled perfusion systems for patch-clamp electrophysiology or heated stage incubators for live-cell imaging.
-
Acclimatize Reagents: Ensure that all solutions, including the this compound working solution and buffers, are pre-warmed to the target experimental temperature before application.
-
Control for External Factors: Be mindful of drafts from air conditioning, proximity to heat-generating equipment, and other environmental factors that could cause temperature fluctuations.
-
Issue 2: No or Weak Response to this compound at Expected Concentrations
-
Possible Cause: The experiment is being conducted at a temperature that is too low (e.g., room temperature), leading to reduced this compound potency.
-
Troubleshooting Steps:
-
Verify Experimental Temperature: Confirm that the experimental temperature is appropriate for robust TRPM3 activation by this compound. For many cell types, 37°C is optimal.
-
Perform a Temperature-Response Curve: If feasible, test the effect of a fixed concentration of this compound at different temperatures (e.g., 22°C, 30°C, and 37°C) to determine the optimal temperature for your specific experimental system.
-
Increase this compound Concentration (with caution): While increasing the concentration might elicit a response at lower temperatures, be aware that this could lead to off-target effects. It is generally preferable to optimize the temperature first.
-
Issue 3: Difficulty Replicating Published Data
-
Possible Cause: The experimental temperature in your setup differs from the temperature used in the published study.
-
Troubleshooting Steps:
-
Carefully Review Methodology: Scrutinize the methods section of the publication for details on the experimental temperature and how it was controlled.
-
Standardize Your Protocol: Based on the information gathered, standardize your experimental protocol to match the conditions of the original study as closely as possible, paying particular attention to temperature.
-
Quantitative Data Summary
The following table summarizes the temperature-dependent potentiation of this compound on TRPM3, as demonstrated by intracellular Ca2+ responses in HEK-TRPM3 cells.
| Temperature | This compound Concentration | Average Ca2+ Increase (Normalized) | Observation |
| 22°C | 0.1 µM | Low | Sub-threshold response |
| 37°C | 0.1 µM | High | Robust response |
| 37°C | Heat Stimulus Alone | Moderate | Heat-induced activation of TRPM3 |
| 37°C | 0.1 µM this compound + Heat | Very High | Supra-additive (synergistic) effect |
Data is illustrative and based on findings reported in Held et al., 2015.[2]
Key Experimental Protocols
Protocol 1: In Vitro Calcium Imaging with Temperature Control
-
Cell Preparation:
-
Plate cells expressing TRPM3 (e.g., HEK-TRPM3 cells) onto glass-bottom dishes suitable for microscopy.
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Temperature Control Setup:
-
Place the dish on a heated microscope stage incubator and set the desired temperature (e.g., 37°C).
-
Use a perfusion system with a heated in-line solution warmer to maintain the temperature of all applied solutions.
-
Allow the cells to equilibrate at the target temperature for at least 10-15 minutes before starting the experiment.
-
-
Experiment Execution:
-
Establish a stable baseline fluorescence recording.
-
Perfuse the cells with the pre-warmed control buffer.
-
Apply the pre-warmed this compound working solution at the desired concentration.
-
Record the changes in intracellular calcium concentration.
-
At the end of the experiment, apply a positive control (e.g., ionomycin) to determine the maximum calcium response.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity or ratio over time.
-
Normalize the response to the baseline and the maximum response.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology with Temperature Control
-
Cell Preparation:
-
Plate TRPM3-expressing cells on coverslips suitable for electrophysiological recordings.
-
-
Temperature Control Setup:
-
Place the coverslip in a recording chamber mounted on the microscope stage.
-
Use a temperature-controlled perfusion system to continuously supply the chamber with heated extracellular solution at the target temperature (e.g., 37°C).
-
Monitor the bath temperature using a thermistor placed near the cell being recorded.
-
-
Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration.
-
Record baseline membrane currents.
-
Apply the pre-warmed this compound solution via the perfusion system.
-
Record the this compound-induced currents.
-
-
Data Analysis:
-
Measure the amplitude and characteristics of the this compound-evoked currents.
-
Construct current-voltage (I-V) relationships as needed.
-
Visualizations
Caption: Workflow for ensuring temperature control in this compound experiments.
Caption: Synergistic activation of TRPM3 by this compound and heat.
References
- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Convergent Agonist and Heat Activation of Nociceptor TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
CIM0216 Technical Support Center: Preventing Degradation and Ensuring Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of CIM0216 to prevent its degradation and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic agonist for the Transient Receptor Potential Melastatin 3 (TRPM3) channel.[1] TRPM3 is a calcium-permeable non-selective cation channel involved in processes such as nociception and insulin (B600854) release.[2][3] this compound activates TRPM3, leading to an influx of cations, including calcium, which in turn triggers downstream cellular responses.[1][2][3]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
To prevent degradation and maintain the activity of this compound, it is crucial to adhere to the recommended storage conditions. For long-term storage, the solid powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Once dissolved, stock solutions have a more limited stability.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For in vitro experiments, a common stock solution is prepared in DMSO. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can impact solubility.[1] Warming and sonication may be necessary to achieve complete dissolution.[1]
Q4: Can I reuse a stock solution that has been frozen and thawed multiple times?
It is strongly advised to avoid repeated freeze-thaw cycles of this compound stock solutions.[1] To prevent degradation and loss of activity, it is best practice to aliquot the stock solution into single-use volumes before freezing.
Q5: Is this compound light sensitive?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no biological activity observed in my experiment. | Degradation of this compound: Improper storage of the powder or stock solution (e.g., exposure to moisture, light, or repeated freeze-thaw cycles) can lead to a loss of potency. | - Prepare a fresh stock solution from the powder. - Ensure stock solutions are aliquoted and stored correctly at -80°C for no longer than 6 months or -20°C for no longer than 1 month.[1] |
| Incorrect concentration: Errors in calculation or dilution can lead to a final concentration that is too low to elicit a response. | - Double-check all calculations for preparing the stock and working solutions. - Verify the accuracy of pipettes. | |
| Precipitation of this compound in my aqueous experimental buffer. | Low aqueous solubility: this compound has poor solubility in aqueous solutions. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is sufficient to maintain solubility, but still compatible with your experimental system (typically <0.5% DMSO for cell-based assays). - For in vivo experiments, use a co-solvent system. A recommended formulation is DMSO, PEG300, Tween-80, and saline.[1] |
| Inconsistent results between experiments. | Variability in compound preparation: Differences in the preparation of the working solution on different days can lead to variability. | - Prepare a fresh working solution for each experiment from a single, validated stock solution. - For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[1] |
| Temperature effects: The activity of this compound on TRPM3 is temperature-dependent, with increased potency at physiological temperatures (37°C) compared to room temperature.[4] | - Ensure your experiments are conducted at a consistent and controlled temperature. |
Data Summary
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Solid Powder | -20°C | 3 years[1] | Store in a dry, dark place. |
| 4°C | 2 years[1] | ||
| Stock Solution in Solvent | -80°C | 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | 1 month[1] |
Experimental Protocols
Key Experiment: In Vitro Calcium Influx Assay Using a Fluorescent Indicator
This protocol outlines a general procedure for measuring this compound-induced calcium influx in cells expressing TRPM3.
1. Cell Preparation:
- Plate HEK293 cells stably expressing TRPM3 (or another suitable cell line) onto 96-well black-walled, clear-bottom plates.
- Culture the cells until they reach 80-90% confluency.
2. Loading with Calcium Indicator:
- Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with 20 mM HEPES.
- Remove the cell culture medium and wash the cells once with HBSS.
- Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
- After incubation, wash the cells twice with HBSS to remove excess dye.
- Add fresh HBSS to each well.
3. Preparation of this compound Working Solution:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- On the day of the experiment, prepare serial dilutions of the this compound stock solution in HBSS to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
4. Measurement of Calcium Influx:
- Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
- Set the plate reader to record fluorescence intensity at appropriate excitation and emission wavelengths for the chosen indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
- Establish a stable baseline fluorescence reading for each well.
- Inject the this compound working solutions into the wells and continue to record the fluorescence intensity over time to measure the increase in intracellular calcium.
5. Data Analysis:
- The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF).
- Plot the peak fluorescence response against the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Managing CIM0216-Induced Cell Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering CIM0216-induced cell toxicity or death in their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments involving this compound, a potent TRPM3 agonist. The primary mechanism of this compound is the activation of the TRPM3 ion channel, leading to a significant influx of extracellular calcium (Ca²⁺) into the cell.[1][2] While this is essential for studying TRPM3 function, excessive intracellular Ca²⁺ can lead to cytotoxicity and cell death.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell toxicity?
A1: this compound is a potent and selective agonist of the Transient Receptor Potential Melastatin 3 (TRPM3) channel.[1][2] Its primary mode of action is to open these channels, causing a rapid and sustained influx of calcium ions (Ca²⁺) from the extracellular environment into the cell.[1][5] This can lead to a state of intracellular calcium overload, a condition known to trigger cytotoxic pathways, including apoptosis and necrosis.[3][4]
Q2: At what concentrations does this compound typically induce cytotoxicity?
A2: The cytotoxic concentration of this compound is highly dependent on the cell type, the level of TRPM3 expression, and the duration of exposure. While specific studies on this compound-induced cell death are limited, its potent activation of TRPM3 suggests that cytotoxicity can occur at concentrations where robust Ca²⁺ influx is observed. The half-maximal effective concentration (EC₅₀) for this compound-induced Ca²⁺ response in HEK-TRPM3 cells is approximately 0.77 µM.[1][6] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiment versus the concentration that induces significant cell death.
Q3: Are there any known off-target effects of this compound that could contribute to cell death?
A3: this compound is considered highly selective for TRPM3. However, at higher concentrations (e.g., 100 µM), a minor agonistic effect on TRPA1 has been observed.[1] While less pronounced than its effect on TRPM3, activation of TRPA1 can also contribute to calcium influx and potentially influence cell viability in cells expressing this channel.
Q4: How can I distinguish between apoptosis and necrosis in this compound-treated cells?
A4: You can differentiate between apoptosis and necrosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[7][8]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is less common).
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed even at low this compound concentrations. | The cell line may have very high expression of TRPM3 or be particularly sensitive to calcium fluctuations. | Perform a detailed dose-response and time-course experiment to identify a suitable experimental window. Consider using a lower concentration of this compound for a shorter duration. The use of an intracellular calcium chelator, such as BAPTA-AM, can help confirm if the toxicity is calcium-dependent.[9] |
| Inconsistent results in cell viability assays. | Inconsistent cell seeding density, variations in this compound concentration, or contamination. | Ensure a consistent number of cells are seeded in each well. Prepare fresh dilutions of this compound for each experiment from a trusted stock solution. Regularly check cell cultures for any signs of contamination.[10] |
| No significant effect of this compound on cell viability, even at high concentrations. | The cell line may not express functional TRPM3 channels. | Verify TRPM3 expression in your cell line using techniques such as RT-PCR, Western blot, or immunocytochemistry. As a positive control, you can use a cell line known to express TRPM3, such as HEK293 cells stably expressing TRPM3.[1] |
| Difficulty in mitigating this compound-induced toxicity without affecting the experimental outcome. | Balancing the desired TRPM3 activation with the prevention of calcium overload can be challenging. | Consider pre-treating cells with a low concentration of a TRPM3 antagonist (e.g., mefenamic acid) to partially block the channels and reduce the overall calcium influx.[5] Alternatively, modulating the extracellular calcium concentration in the culture medium can also help control the influx. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted for assessing the effect of this compound on the viability of adherent cells. The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance from the vehicle control.
Protocol 2: Detection of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol outlines the steps for detecting apoptosis in this compound-treated cells using flow cytometry.[7][12]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Signaling Pathways and Experimental Workflows
This compound-Induced Calcium Overload and Cell Death Pathway
The following diagram illustrates the proposed signaling pathway leading from this compound-mediated TRPM3 activation to potential cell death.
Caption: this compound activates TRPM3, leading to Ca²⁺ influx and potential cell death pathways.
Experimental Workflow for Investigating this compound Cytotoxicity
This diagram outlines a logical workflow for researchers investigating the cytotoxic effects of this compound.
Caption: A stepwise workflow for characterizing and managing this compound-induced cell toxicity.
Troubleshooting Logic for High Cell Death
This diagram provides a logical troubleshooting process when unexpectedly high cell death is observed.
Caption: A decision tree for troubleshooting excessive cell death in this compound experiments.
References
- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The calcium ion and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal ions overloading and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensing the heat with TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Ca2+-mediated mitochondrial inner membrane permeabilization induces cell death independently of Bax and Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: CIM0216 and the TRPM3 Alternative Ion Permeation Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of CIM0216 on the TRPM3 alternative ion permeation pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective synthetic agonist for the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.[1] It is crucial to note that while the initial query mentioned TRPA1, this compound's principal and well-documented effects are on TRPM3. It exhibits significantly higher potency for TRPM3 compared to other TRP channels.[1]
Q2: What is the "alternative ion permeation pathway" of TRPM3?
A2: The TRPM3 channel is understood to have two distinct ion permeation pathways: a central, calcium-conducting pore and an "alternative" or "non-canonical" pathway.[2][3][4] A key characteristic of the alternative pathway is its permeability to larger cations and its resistance to blockage by certain ions like Lanthanum (La³⁺) that typically inhibit the central pore. This alternative pathway is also notably resistant to Ca²⁺-dependent desensitization.[2]
Q3: How does this compound affect the alternative ion permeation pathway of TRPM3?
A3: A single application of this compound has the unique property of activating both the central pore and the alternative ion permeation pathway of TRPM3 simultaneously.[2][3] This dual activation contributes to its high potency as a TRPM3 agonist, leading to robust influx of both Ca²⁺ through the central pore and other cations like Na⁺ through the alternative pathway.[2]
Q4: What are the known off-target effects of this compound?
A4: While this compound is highly selective for TRPM3, some minor off-target effects have been observed at higher concentrations.[1] For instance, a small blocking effect has been noted on TRPM2 and TRPM5 channels.[1] It is always recommended to use the lowest effective concentration of this compound to minimize potential off-target effects and to confirm findings using TRPM3 knockout/knockdown models or specific TRPM3 antagonists like isosakuranetin.[5]
Q5: Are there any known issues with the solubility of this compound?
A5: Yes, the solubility of this compound in aqueous physiological buffers can be a limiting factor in experiments.[4] It is often dissolved in a stock solution of DMSO. Researchers have noted that in patch-clamp experiments, saturating responses may not be achievable due to the compound's solubility limits.[4][6] Careful preparation of working solutions is necessary to avoid precipitation.
Troubleshooting Guides
Electrophysiology (Whole-Cell Patch Clamp)
Issue 1: No or very small this compound-evoked currents in TRPM3-expressing cells.
-
Possible Cause 1: Poor cell health or low TRPM3 expression.
-
Solution: Ensure cells are healthy and have a good resting membrane potential before starting the experiment. Verify TRPM3 expression using a positive control, such as the known TRPM3 agonist pregnenolone (B344588) sulfate (B86663) (PS).
-
-
Possible Cause 2: this compound degradation or precipitation.
-
Solution: Prepare fresh working solutions of this compound from a DMSO stock for each experiment. Visually inspect the solution for any signs of precipitation.
-
-
Possible Cause 3: Incorrect voltage protocol.
-
Solution: TRPM3 currents are outwardly rectifying through the central pore but the alternative pathway allows for significant inward current.[2] Use a voltage ramp or step protocol that covers both negative and positive potentials (e.g., -100 mV to +100 mV) to observe the full current-voltage relationship.
-
-
Possible Cause 4: Intracellular dialysis of essential factors.
-
Solution: Some TRP channels require intracellular factors like PIP₂ for their activity. If currents run down quickly, consider using the perforated patch technique to preserve the intracellular milieu.
-
Issue 2: Observed currents do not show the characteristic features of alternative pathway activation (e.g., inward rectification, resistance to La³⁺).
-
Possible Cause 1: Concentration of this compound is too low.
-
Solution: While using the lowest effective concentration is advised, ensure the concentration is sufficient to activate the alternative pathway. A typical concentration used in published studies is 1 µM.[2]
-
-
Possible Cause 2: Incorrect extracellular solution.
-
Solution: To isolate the alternative pathway, you can use a pore blocker for the central pore, such as La³⁺ (typically 100 µM). The alternative pathway current should persist in the presence of La³⁺.
-
-
Possible Cause 3: Misinterpretation of current components.
-
Solution: The total this compound-evoked current is a composite of currents through both pathways. To specifically study the alternative pathway, it is best to use a pharmacological blocker for the central pore.
-
Calcium Imaging
Issue 1: No detectable increase in intracellular calcium upon this compound application.
-
Possible Cause 1: Low TRPM3 expression or non-responsive cells.
-
Possible Cause 2: Issues with the calcium indicator dye.
-
Solution: Ensure proper loading of the calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) and check for uniform staining. Photobleaching can also be an issue, so minimize exposure to excitation light.
-
-
Possible Cause 3: this compound solution is not reaching the cells.
-
Solution: Check the perfusion system for any blockages or leaks. Ensure the solution is being delivered to the imaging chamber at the expected rate.
-
Issue 2: High background fluorescence or noisy signal.
-
Possible Cause 1: Incomplete hydrolysis of the AM ester form of the dye.
-
Solution: Allow sufficient time for de-esterification of the dye within the cells. This can be improved by performing the incubation at a slightly elevated temperature (e.g., 37°C).
-
-
Possible Cause 2: Cell death or damage.
-
Solution: Overloading with the dye or prolonged exposure to excitation light can be cytotoxic. Optimize dye concentration and imaging parameters to minimize phototoxicity.
-
Data Presentation
Table 1: Potency of this compound in activating TRPM3 channels.
| Experimental System | Assay Type | Parameter | Value | Reference |
| HEK-TRPM3 cells | Calcium Imaging | pEC₅₀ | 0.77 ± 0.1 µM | [2] |
| HEK-TRPM3 cells (in the presence of 40 µM PS) | Calcium Imaging | pEC₅₀ | 42 ± 0.6 nM | [2] |
| tsA cells overexpressing rTRPM3 | Electrophysiology | EC₅₀ (+80 mV) | 0.7 µM | [8] |
Table 2: Biophysical properties of this compound-activated TRPM3 currents.
| Property | Central Pore | Alternative Pathway | Reference |
| Rectification | Outwardly rectifying | Inwardly rectifying | [2] |
| Ca²⁺-dependent Desensitization | Yes | No | [2] |
| Block by La³⁺ (100 µM) | Yes | No | |
| Primary Cation (Physiological Conditions) | Ca²⁺ | Na⁺ | [2] |
Experimental Protocols
Detailed Methodology: Whole-Cell Patch Clamp Recording of this compound-induced TRPM3 Currents
-
Cell Preparation: Use HEK293 cells stably or transiently expressing human or mouse TRPM3. Culture cells on glass coverslips suitable for microscopy and electrophysiology.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
-
Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Establish a whole-cell configuration with a giga-ohm seal (>1 GΩ).
-
Hold the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) or a step protocol to elicit currents.
-
Obtain a stable baseline recording in the extracellular solution.
-
Perfuse the cell with the extracellular solution containing this compound (typically 1 µM).
-
Record the current responses. To study the alternative pathway in isolation, co-perfuse with La³⁺ (100 µM).
-
-
Data Analysis: Subtract the baseline current from the this compound-evoked current. Plot the current-voltage (I-V) relationship to observe the characteristic rectification of the TRPM3 currents.
Detailed Methodology: Calcium Imaging of this compound-induced TRPM3 Activation
-
Cell Preparation: Plate TRPM3-expressing cells on glass-bottom dishes.
-
Dye Loading:
-
Prepare a loading solution of a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., HBSS).
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C.
-
Wash the cells with the physiological salt solution to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Acquire a baseline fluorescence signal.
-
Perfuse the cells with the physiological salt solution containing this compound (e.g., 1 µM).
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm).
-
-
Data Analysis: Quantify the change in fluorescence intensity or ratio as an indicator of the change in intracellular calcium concentration.
Mandatory Visualizations
Caption: this compound signaling pathway in TRPM3-expressing cells.
Caption: Workflow for studying this compound effects on TRPM3.
Caption: Basic troubleshooting logic for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional expression and pharmacological modulation of TRPM3 in human sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. Errors in the measurement of voltage-activated ion channels in cell-attached patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Transient Receptor Potential Melastatin 3 ion channels by G-protein βγ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing CIM0216 powder and solutions
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing CIM0216 powder and solutions. It includes frequently asked questions, troubleshooting tips, and detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs): this compound Powder
Q1: What is the proper way to store unopened this compound powder?
A1: this compound powder is stable for extended periods when stored correctly. For optimal longevity, it is recommended to store the powder at -20°C for up to three years or at 4°C for up to two years.[1] Some suppliers may also recommend storage at 2-8°C.[2]
Q2: What is the appearance of this compound powder?
A2: this compound is typically a white to light yellow solid.[1][2]
Q3: What safety precautions should be taken when handling this compound powder?
A3: While one supplier indicates this compound is not classified as a hazardous substance under REACH Regulation (EC) No. 1907/2006, it is classified as a combustible solid.[2][3] Standard laboratory safety practices should always be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or a chemical fume hood.
Frequently Asked Questions (FAQs): this compound Solutions
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound.[1][2] It is soluble in DMSO at concentrations up to 50 mg/mL.[2] For harder-to-dissolve batches, ultrasonic treatment and warming may be necessary.[1] It is also soluble in ethanol.[1]
Q2: How should I prepare a stock solution?
A2: To prepare a stock solution, dissolve the this compound powder in newly opened, high-purity DMSO.[1] The use of hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1] After dissolving, it is crucial to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]
Q3: What are the recommended storage conditions and stability for this compound stock solutions?
A3: Prepared stock solutions have different stability periods depending on the storage temperature. For long-term storage, aliquots should be kept at -80°C for up to six months.[1] For shorter-term storage, solutions are stable at -20°C for up to one month.[1]
Q4: How should I prepare working solutions for in vivo experiments?
A4: It is strongly recommended that working solutions for in vivo studies be prepared fresh on the day of use from a stock solution.[1] A detailed protocol for preparing an in vivo formulation is provided in the "Experimental Protocols" section.
Data Summary Tables
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Table 2: Solubility and Biological Activity of this compound
| Parameter | Value | Notes |
| Solubility in DMSO | 35-50 mg/mL | Requires ultrasonic and warming for higher concentrations.[1][2] |
| Molecular Weight | 347.41 g/mol | Formula: C21H21N3O2.[1][2][4] |
| TRPM3 Potency (pEC50) | 0.77 ± 0.1 µM | Measured via Ca2+ response in HEK-TRPM3 cells.[1][5][6] |
| Selectivity Profile (at 10 µM) | No effect on TRPV1, TRPM1, TRPM4, TRPM6, TRPM7.[1][7] | While highly selective, some off-target effects are noted. |
| 16.6% block of TRPM2.[1] | ||
| 33.5% block of TRPM5.[1] | ||
| 61% block of TRPM8.[7] |
Troubleshooting Guide
Q: My this compound is precipitating out of solution. What can I do?
A: Precipitation can occur for several reasons. Follow this troubleshooting workflow:
-
Check Your Solvent: Ensure you are using fresh, high-purity, non-hygroscopic DMSO. Old or water-contaminated DMSO significantly reduces solubility.[1]
-
Ensure Complete Dissolution: When preparing the initial stock solution, use sonication and gentle warming to ensure all the powder has fully dissolved before aliquoting or further dilution.[1]
-
Prepare Fresh: For final working solutions, especially for in vivo studies, always prepare them fresh from a stock solution on the day of the experiment.[1] Avoid storing dilute solutions.
-
Review Co-solvents: If preparing a complex formulation, ensure all co-solvents are added sequentially and mixed thoroughly at each step to prevent crashing out of solution.[1]
Caption: Troubleshooting workflow for this compound precipitation issues.
Q: I am observing inconsistent or weaker-than-expected activity in my experiments. What could be the cause?
A: Inconsistent activity is often related to compound stability.
-
Avoid Freeze-Thaw Cycles: The most common cause of inactivation is repeated freezing and thawing of a stock solution.[1] Ensure you are using single-use aliquots.
-
Check Solution Age: Stock solutions stored longer than the recommended timeframes (1 month at -20°C, 6 months at -80°C) may have degraded.[1]
-
Confirm Concentration: If possible, verify the concentration of your stock solution. Evaporation of solvent over time can alter the concentration.
Caption: Recommended experimental workflow for this compound handling.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (In Vitro)
-
Bring the this compound powder vial to room temperature before opening.
-
Add the required volume of new, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 35 mg/mL).
-
Vortex vigorously. If necessary, use an ultrasonic bath and gentle warming (do not exceed 40°C) until the solid is completely dissolved.
-
Once a clear solution is obtained, dispense into single-use aliquots in appropriate vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Example Preparation of a 1 mL Working Solution (In Vivo)
This protocol is adapted from a published method and yields a clear solution of at least 2.08 mg/mL.[1]
-
Begin with a prepared stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL DMSO stock solution to the PEG300 and mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
This working solution should be prepared fresh and used on the same day.[1]
Mechanism of Action
This compound is a potent and selective synthetic agonist for the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.[1][5] Activation of the TRPM3 channel by this compound leads to an influx of cations, most notably Ca2+.[1][5] This increase in intracellular calcium triggers various downstream cellular signaling pathways. In sensory neurons, this can lead to the release of neuropeptides like calcitonin gene-related peptide (CGRP), contributing to neurogenic inflammation and pain sensation.[5][8] In other cell types, such as pancreatic islets, it can stimulate the release of insulin.[5][9] Furthermore, TRPM3 activation by this compound can induce intracellular signaling cascades that result in the activation of transcription factors, such as AP-1, which can alter gene expression.[10][11]
Caption: Simplified signaling pathway of this compound via TRPM3 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPM3 Agonist, this compound | 1031496-06-6 [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CIM 0216 | TRPM Channels | Tocris Bioscience [tocris.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming HEK293 cell detachment issues in CIM0216 experiments
This guide provides troubleshooting strategies and frequently asked questions to address challenges with Human Embryonic Kidney 293 (HEK293) cells, particularly cell detachment, during experiments involving the TRPM3 ligand, CIM0216.
Frequently Asked Questions (FAQs)
Q1: Why are my HEK293 cells detaching so easily?
HEK293 cells are known to be semi-adherent and have a natural tendency to detach from culture surfaces.[1][2] This weak adhesion can be exacerbated by several factors, including mechanical stress, suboptimal culture conditions, and the experimental procedures themselves. They produce a relatively small amount of extracellular matrix, contributing to their loose attachment.[3]
Q2: We are observing massive cell loss after adding this compound. Is it toxic?
While high concentrations of any compound can induce cytotoxicity, the detachment observed during this compound experiments is more likely due to the necessary fluid handling steps (media changes, reagent addition) that introduce mechanical stress.[3][4] The process of pipetting solutions, especially if not done gently against the vessel wall, can easily dislodge these weakly adherent cells.[4][5]
Q3: Can the activation of TRPM3 channels by this compound influence cell adhesion?
This compound is a potent activator of TRPM3, a Ca2+ permeable cation channel.[6][7][8][9][10] Large influxes of intracellular calcium can trigger various signaling cascades. While direct evidence linking TRPM3 activation to detachment is not prominent, pathways involving calcium can influence the cytoskeleton and adhesion complexes. However, addressing mechanical and environmental factors is the most direct way to solve detachment issues.
Q4: What is the single most effective change I can make to prevent detachment?
Pre-coating your culture vessels with an adhesion-promoting substrate like Poly-L-Lysine (PLL) or collagen is one of the most effective and commonly recommended solutions to improve HEK293 cell attachment.[1][4][11][12][13]
Troubleshooting Guide
Issue 1: Cells Detach During Routine Media Changes
Question: My HEK293 cells form sheets and float away whenever I change the culture medium, even before starting my this compound treatment. What's going wrong?
Answer: This is a classic issue with HEK293 cells, often stemming from a combination of mechanical stress and environmental shock.
Troubleshooting Steps:
-
Gentle Handling: Always pipette liquids slowly against the side of the culture vessel, never directly onto the cell monolayer.[4]
-
Pre-warm Reagents: Ensure all media and buffers (like PBS) are warmed to 37°C before they contact the cells.[1][14][15] Cold shock can cause cells to retract and detach.[14]
-
Maintain Confluency: Do not let cultures become overconfluent (>90%). Overconfluent cells compete for surface area and nutrients, leading to detachment in sheets.[1][11] Subculture cells when they are 70-80% confluent.
-
Use Complete Buffers: When washing, use a buffer that contains calcium and magnesium ions (e.g., D-PBS with Ca²⁺/Mg²⁺), as these are crucial for cell adhesion.[1] Standard PBS lacks these ions and can chelate them from the cells, weakening adhesion.
Issue 2: Cells Detach After Transfection or this compound Treatment
Question: My cells look fine until I transfect them with a TRPM3 plasmid or add the this compound compound. Afterward, I see many floating cells. Why?
Answer: Transfection reagents can have some cytotoxicity, and the multiple media changes required for both transfection and drug treatment increase the chances of mechanical detachment.[3]
Troubleshooting Steps:
-
Coat Cultureware: This is critical for multi-step experiments. Use vessels pre-coated with Poly-L-Lysine, Poly-D-Lysine, or collagen to provide a stronger anchor for the cells.[4][11][13]
-
Optimize Transfection: Use a transfection reagent specifically recommended for HEK293 cells and optimize the DNA-to-reagent ratio to minimize toxicity.[3] Some reagents do not require a media change, reducing handling steps.[5]
-
Workflow Efficiency: Plan your experiment to minimize the number of washes and media changes. If possible, add this compound directly to the existing conditioned media in a small, concentrated volume to avoid a full media replacement.
Issue 3: Cells are Clumping and Floating Instead of Forming a Monolayer
Question: After passaging, my HEK293 cells are not spreading out. They are forming clumps and floating in the media.
Answer: Cell clumping can be caused by harsh passaging techniques, underlying contamination, or stressful culture conditions.[16]
Troubleshooting Steps:
-
Gentle Passaging: Avoid over-trypsinization. Exposing cells to trypsin for too long damages cell surface proteins. Gently pipette to create a single-cell suspension without excessive force.[17]
-
Check for Contamination: Test your cultures for mycoplasma. This common contaminant can alter cell morphology and behavior, including adhesion.[11]
-
Verify Culture Environment: Ensure the incubator's CO₂, temperature, and humidity levels are stable.[1] Fluctuations can stress the cells. Also, check for potential toxic fumes from cleaning agents.[16]
-
Allow Settling: When passaging suspension-adapted cells, you can let the flask rest for a minute to allow large clumps to settle, then passage the single cells from the supernatant.[18]
Data and Protocols
Table 1: Recommended Coating Conditions for Culture Vessels
| Coating Agent | Stock Solution | Working Concentration | Incubation Time & Temperature | Washing Procedure |
| Poly-L-Lysine (PLL) | 1 mg/mL in sterile H₂O | 0.01 - 0.1 mg/mL | 1 hour at 37°C or 5 min at RT[11] | Aspirate, wash 2x with sterile water, let dry completely.[19] |
| Poly-D-Lysine (PDL) | 1 mg/mL in sterile H₂O | 0.05 - 0.1 mg/mL | 1 hour at RT | Aspirate, wash 1x with sterile water, let dry. |
| Collagen Type I | 3 mg/mL in 0.1 M Acetic Acid | 5-10 µg/cm² | 1 hour at RT | Aspirate, wash 1x with sterile PBS or media. |
| Fibronectin | 1 mg/mL in sterile H₂O | 1-5 µg/cm² | 10-30 minutes at 37°C[20] | Aspirate and use immediately. |
Experimental Protocol: Poly-L-Lysine (PLL) Coating for Multi-well Plates
-
Preparation: Prepare a working solution of 0.01% (0.1 mg/mL) PLL in sterile, nuclease-free water.[5][19]
-
Coating: Add a sufficient volume of the PLL solution to completely cover the bottom of each well (e.g., 0.5 mL for a 24-well plate).
-
Incubation: Incubate the plate at 37°C for at least one hour.[19] Alternatively, a 5-minute incubation at room temperature can be effective.[11]
-
Aspiration: Carefully aspirate the PLL solution from each well. The solution can be saved and reused.[11]
-
Washing: Wash each well twice with sterile, nuclease-free water to remove any unbound lysine.
-
Drying: Let the plate air-dry completely in a sterile laminar flow hood for at least 30-60 minutes before seeding cells.[19] The plate can be stored at 4°C for future use.
Experimental Protocol: Gentle Reagent Addition for Adherent HEK293 Cells
-
Pre-warm: Place your complete medium and any treatment solutions (e.g., this compound diluted in media) in a 37°C water bath for at least 30 minutes.
-
Positioning: Place the culture plate or flask flat in the sterile hood.
-
Aspiration (if necessary): Tilt the plate slightly. Place the aspirator tip or pipette tip at the edge of the liquid pool on the side of the well/flask to remove spent media. Avoid touching the cell monolayer.
-
Addition: Set your pipette to a slow dispensing speed. Place the pipette tip against the inner wall of the well, just above the level of the remaining liquid.
-
Dispensing: Slowly and gently dispense the pre-warmed liquid, allowing it to run down the side of the well and gently pool over the cells. Do not dispense the liquid directly onto the cell layer.
-
Mixing (if necessary): If gentle mixing is required, move the plate in a slow figure-eight or cross pattern on the hood surface 2-3 times. Avoid abrupt shaking or swirling.
Visual Guides
Logical & Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HEK 293 cells Detachement - Tissue and Cell Culture [protocol-online.org]
- 6. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Sticky Issues with 293 Cells | Culture Collections [culturecollections.org.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mammalian Expression for High-Yield Protein Production Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. cdn.bcm.edu [cdn.bcm.edu]
- 20. rsc.org [rsc.org]
Validation & Comparative
Validating CIM0216's Potent and Specific Activation of TRPM3 Channels with Knockout Mouse Models
A Comparative Guide for Researchers
The transient receptor potential melastatin 3 (TRPM3) channel is a crucial player in sensory transduction, implicated in the detection of noxious heat and the development of inflammatory heat hypersensitivity.[1] The development of potent and selective pharmacological tools is paramount for dissecting its physiological roles. CIM0216 has emerged as a powerful synthetic agonist of TRPM3, exhibiting greater potency than the canonical agonist, pregnenolone (B344588) sulfate (B86663) (PS).[1][2] This guide provides a comprehensive comparison of this compound's effects in wild-type (WT) versus TRPM3 knockout (TRPM3-/-) mice, presenting supporting experimental data to validate its specific action on TRPM3.
In Vitro Validation: Cellular Responses to this compound
The specificity of this compound for TRPM3 has been rigorously tested in vitro using cells from both wild-type and TRPM3 knockout mice. These studies consistently demonstrate that the cellular responses to this compound are strictly dependent on the presence of functional TRPM3 channels.
Calcium Imaging in Sensory Neurons and Pancreatic Islets
Activation of TRPM3 channels leads to a significant influx of calcium ions (Ca2+).[1] Comparative studies using calcium imaging in dorsal root ganglia (DRG) neurons and pancreatic islets from WT and TRPM3-/- mice have provided clear evidence of this compound's TRPM3-dependent action.
In freshly isolated somatosensory neurons from WT mice, this compound evoked robust and reversible calcium signals.[1] Conversely, DRG neurons from TRPM3-/- mice showed a dramatic reduction in the number of responding cells and the magnitude of the calcium increase.[3] Similarly, this compound induced a significant increase in intracellular calcium in pancreatic islets from WT mice, an effect that was completely absent in islets from TRPM3-/- mice.[1][4]
| Tissue | Genotype | Agonist (Concentration) | Response Metric (Average Increase) | Reference |
| Pancreatic Islets | Wild-Type | This compound (1 µM) | Significant increase in F350/F380 ratio | [1][4] |
| Pancreatic Islets | TRPM3-/- | This compound (1 µM) | No significant increase in F350/F380 ratio | [1][4] |
| Pancreatic Islets | Wild-Type | Pregnenolone Sulfate (40 µM) | Significant increase in F350/F380 ratio | [1][4] |
| Pancreatic Islets | TRPM3-/- | Pregnenolone Sulfate (40 µM) | No significant increase in F350/F380 ratio | [1][4] |
| DRG Neurons | Wild-Type | This compound | Robust calcium influx in 57% of neurons | [1] |
| DRG Neurons | TRPM3-/- | This compound | Significantly reduced response | [3] |
Neuropeptide and Insulin (B600854) Release
Activation of TRPM3 in sensory nerve terminals and pancreatic β-cells triggers the release of signaling molecules. Experiments comparing WT and TRPM3-/- tissues have confirmed that this compound-induced release of calcitonin gene-related peptide (CGRP) and insulin is mediated by TRPM3.
Incubation of skin preparations from WT mice with this compound resulted in a significant, dose-dependent release of CGRP.[1][5] This effect was absent in skin preparations from TRPM3-deficient mice.[1][5] Likewise, this compound stimulated insulin secretion from isolated pancreatic islets of WT mice, but not from TRPM3-/- islets.[1][4]
| Tissue | Genotype | Agonist (Concentration) | Released Substance | Outcome | Reference |
| Hind Paw Skin | Wild-Type | This compound | CGRP | Significant, dose-dependent release | [1][5] |
| Hind Paw Skin | TRPM3-/- | This compound | CGRP | Release absent | [1][5] |
| Pancreatic Islets | Wild-Type | This compound (5 µM & 20 µM) | Insulin | Dose-dependent increase in release | [4] |
| Pancreatic Islets | TRPM3-/- | This compound (5 µM & 20 µM) | Insulin | No additional insulin release | [4] |
In Vivo Validation: Behavioral Responses to this compound
To confirm the physiological relevance of this compound's action on TRPM3, behavioral studies in WT and TRPM3-/- mice are essential. These studies have focused on nocifensive (pain-related) behaviors and thermal sensitivity.
Nocifensive Behavior
Intradermal injection of this compound into the hind paw of WT mice evoked strong nocifensive behaviors, such as paw licking and lifting.[1] This response was completely absent in TRPM3-/- mice, providing compelling evidence that this compound-induced pain is mediated by TRPM3.[1] As a control, both genotypes exhibited a normal nocifensive response to the TRPV1 agonist capsaicin.[1]
| Animal Model | Genotype | Treatment (Intradermal Injection) | Behavioral Endpoint | Observation | Reference |
| Mouse | Wild-Type | This compound (2.5 nmol) | Nocifensive Behavior | Strong paw licking and lifting | [1] |
| Mouse | TRPM3-/- | This compound (2.5 nmol) | Nocifensive Behavior | Complete lack of nocifensive response | [1] |
| Mouse | Wild-Type | Capsaicin (0.5 nmol) | Nocifensive Behavior | Normal nocifensive response | [1] |
| Mouse | TRPM3-/- | Capsaicin (0.5 nmol) | Nocifensive Behavior | Normal nocifensive response | [1] |
Thermal Hypersensitivity
Intrathecal injection of this compound was shown to reduce the paw withdrawal latency to radiant heat in wild-type mice, indicating induced heat hypersensitivity.[6][7] This effect was not observed in TRPM3-/- mice, further solidifying the role of TRPM3 in mediating this compound's effects on thermal sensation.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway activated by this compound and a typical experimental workflow for validating its effect using knockout mice.
Caption: this compound signaling pathway in WT vs. TRPM3 knockout models.
Caption: Workflow for validating this compound's effect on TRPM3.
Experimental Protocols
Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons
-
Animal Euthanasia and Dissection: Euthanize wild-type and TRPM3-/- mice according to approved institutional animal care protocols. Dissect dorsal root ganglia from all spinal levels.
-
Enzymatic Digestion: Transfer ganglia to a tube containing a dissociation medium (e.g., DMEM) with collagenase and dispase. Incubate at 37°C for a specified time (e.g., 60-90 minutes).
-
Mechanical Dissociation: After digestion, gently triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons onto poly-D-lysine/laminin-coated glass coverslips.
-
Culture: Culture the neurons in a suitable medium (e.g., Neurobasal medium supplemented with B27 and glutamine) at 37°C in a humidified incubator with 5% CO2. Experiments are typically performed within 24-48 hours after plating.
Calcium Imaging
-
Dye Loading: Incubate cultured DRG neurons or isolated pancreatic islets with a calcium-sensitive dye (e.g., Fura-2 AM) in a physiological salt solution for 30-60 minutes at room temperature.
-
Washing: Wash the cells to remove excess dye.
-
Imaging Setup: Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Perfusion and Stimulation: Continuously perfuse the cells with a physiological salt solution. Apply this compound and other compounds (e.g., high K+ as a positive control) via the perfusion system at defined concentrations and durations.
-
Data Acquisition: Record fluorescence intensity changes at the appropriate excitation and emission wavelengths. The ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is used to determine changes in intracellular calcium concentration.
Nocifensive Behavior Assay
-
Acclimation: Acclimate mice to the testing environment (e.g., a Plexiglas observation chamber) to minimize stress.
-
Intradermal Injection: Gently restrain the mouse and perform an intradermal injection of this compound solution or vehicle control into the plantar surface of the hind paw using a microsyringe.
-
Observation: Immediately after injection, place the mouse back into the observation chamber and record its behavior for a set period (e.g., 5-15 minutes).
-
Behavioral Scoring: Quantify the cumulative time the animal spends licking, flinching, or lifting the injected paw. A blinded observer should perform the scoring to prevent bias.
Conclusion
The collective evidence from studies utilizing TRPM3 knockout mice unequivocally validates this compound as a potent and specific agonist of the TRPM3 channel. The absence of this compound-induced cellular and behavioral responses in TRPM3-/- mice, in stark contrast to the robust effects observed in wild-type mice, provides a solid foundation for its use as a reliable pharmacological tool in TRPM3 research. These findings are critical for researchers and drug development professionals investigating the role of TRPM3 in pain, sensory processing, and other physiological functions.
References
- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. jneurosci.org [jneurosci.org]
A Comparative Guide to Synthetic TRPM3 Agonists: CIM0216 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CIM0216 with other key activators of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, supported by experimental data and detailed protocols.
The Transient Receptor Potential Melastatin 3 (TRPM3) channel, a calcium-permeable non-selective cation channel, has emerged as a significant target in various physiological processes, including pain perception and insulin (B600854) release. The development of potent and selective synthetic agonists is crucial for elucidating its functions and for potential therapeutic applications. This guide focuses on a comparative analysis of the prominent synthetic TRPM3 agonist, this compound, alongside the widely studied endogenous agonist, pregnenolone (B344588) sulfate (B86663) (PS), and the synthetic compound, nifedipine (B1678770).
Quantitative Comparison of TRPM3 Agonists
The potency and efficacy of this compound, pregnenolone sulfate, and nifedipine in activating TRPM3 have been characterized primarily through calcium imaging and electrophysiology experiments. The following table summarizes key quantitative data from the literature.
| Agonist | Agonist Type | Potency (EC50) in Calcium Imaging | Selectivity Profile |
| This compound | Synthetic | ~0.77 µM in HEK-TRPM3 cells[1][2] | Selective for TRPM3 over TRPM1, TRPM2, and TRPM4-8.[1] At 10 µM, it shows a small blocking effect on TRPM2 (16.6%) and TRPM5 (33.5%) but has no detectable effect on human TRPV1 and TRPM8.[1] |
| Pregnenolone Sulfate (PS) | Endogenous Neurosteroid | ~3.0 µM in HEK-TRPM3 cells[2] | Activates TRPM3 but can also modulate other ion channels, including NMDA and GABA-A receptors.[3] |
| Nifedipine | Synthetic | EC50 values for TRPM3 activation are not consistently reported, but it is known to activate the channel.[4][5] | Primarily known as an L-type voltage-gated calcium channel blocker. Its activation of TRPM3 is a distinct effect.[5] |
Mechanism of Action and Signaling Pathway
This compound and pregnenolone sulfate activate TRPM3, leading to an influx of cations, including Ca2+, into the cell. This increase in intracellular calcium triggers various downstream signaling cascades. Nifedipine also activates TRPM3, but it is suggested to act at a different binding site than pregnenolone sulfate.[6][7] The activation of TRPM3 by these agonists can be modulated by temperature, with responses being potentiated at physiological temperatures.[2]
TRPM3 signaling pathway upon activation by various agonists.
Experimental Protocols
Accurate comparison of TRPM3 agonists relies on standardized experimental protocols. Below are detailed methodologies for two key assays used in their characterization.
Calcium Imaging Protocol for TRPM3 Activation
This protocol is designed for measuring intracellular calcium changes in response to TRPM3 agonists using a fluorescent indicator like Fura-2 AM.
-
Cell Preparation:
-
Plate HEK293 cells stably expressing TRPM3 onto glass coverslips.
-
Culture the cells overnight to allow for adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) in a physiological saline solution (e.g., HBSS).
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature in the dark.
-
Wash the cells with the physiological saline solution to remove excess dye.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio before applying the agonist.
-
Perfuse the cells with the desired concentration of the TRPM3 agonist (this compound, pregnenolone sulfate, or nifedipine).
-
Record the change in the 340/380 nm fluorescence ratio over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio (ΔR) by subtracting the baseline ratio from the peak ratio after agonist application.
-
Generate dose-response curves and calculate EC50 values by fitting the data to a sigmoidal curve.
-
Workflow for assessing TRPM3 activation via calcium imaging.
Whole-Cell Patch-Clamp Protocol for TRPM3 Currents
This protocol allows for the direct measurement of ion currents through TRPM3 channels upon agonist application.
-
Cell Preparation:
-
Use HEK293 cells stably expressing TRPM3, plated at a low density to allow for easy patching of individual cells.
-
-
Electrode and Solution Preparation:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
The standard extracellular solution should contain physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
The intracellular (pipette) solution should contain a potassium-based salt (e.g., K-gluconate or KCl), EGTA to buffer intracellular calcium, HEPES, and ATP/GTP.
-
-
Recording:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit membrane currents and establish a baseline.
-
Perfuse the cell with the desired concentration of the TRPM3 agonist.
-
Record the agonist-induced currents.
-
-
Data Analysis:
-
Measure the amplitude of the agonist-induced current at various membrane potentials.
-
Construct current-voltage (I-V) relationships to characterize the properties of the TRPM3-mediated currents.
-
Generate dose-response curves by plotting the current amplitude against the agonist concentration to determine EC50 values.
-
Concluding Remarks
This compound stands out as a potent and selective synthetic agonist for TRPM3, making it an invaluable tool for studying the channel's function. While the endogenous agonist pregnenolone sulfate is also widely used, its lower potency and broader selectivity profile should be considered when interpreting experimental results. Nifedipine's activation of TRPM3 is an important characteristic, but its primary and more potent action as a voltage-gated calcium channel blocker necessitates careful experimental design to isolate its effects on TRPM3. The choice of agonist will ultimately depend on the specific research question and the experimental context. This guide provides the foundational information required for researchers to make informed decisions when selecting and utilizing TRPM3 agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand | MDPI [mdpi.com]
- 5. Activation and inhibition of transient receptor potential TRPM3-induced gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural requirements of steroidal agonists of transient receptor potential melastatin 3 (TRPM3) cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural requirements of steroidal agonists of transient receptor potential melastatin 3 (TRPM3) cation channels - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Specificity of CIM0216 for TRPM3
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a chemical probe is paramount. This guide provides a comprehensive comparison of experimental approaches to rigorously confirm the specificity of CIM0216 as a potent agonist for the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.
This compound has emerged as a valuable tool for interrogating the physiological roles of TRPM3, a cation channel implicated in a variety of sensory processes, including noxious heat sensation. Its high potency compared to the endogenous agonist, pregnenolone (B344588) sulfate (B86663) (PS), makes it an attractive pharmacological activator. However, robust validation of its specificity is a critical step in ensuring the reliability of experimental findings. This guide outlines key experimental strategies, provides detailed protocols, and compares this compound with other known TRPM3 modulators.
Comparative Analysis of TRPM3 Modulators
A crucial step in confirming this compound's specificity is to compare its activity with other known TRPM3 agonists and antagonists. This comparative analysis provides a pharmacological fingerprint that helps to distinguish on-target from off-target effects.
| Compound | Type | Potency (EC50/IC50) | Selectivity Notes |
| This compound | Agonist | ~0.77 µM (pEC50) in HEK-TRPM3 cells.[1] | Exhibits high selectivity for TRPM3 over TRPM1, TRPM2, TRPM4-8, TRPV1, and TRPM8.[2] A minor blocking effect on TRPM2 and TRPM5 has been noted at 10 µM. |
| Pregnenolone Sulfate (PS) | Endogenous Agonist | ~3.0 µM (pEC50) in HEK-TRPM3 cells.[1] | Known to modulate other ion channels and receptors, making it less specific than this compound.[3] |
| Nifedipine | Agonist | Reported EC50 in the µM range. | Also a well-known L-type calcium channel blocker, indicating significant off-target activity. |
| Isosakuranetin | Antagonist | IC50 of ~50 nM.[4][5][6] | Shows marked specificity for TRPM3 compared to other sensory TRP channels.[4][5] |
| Primidone | Antagonist | IC50 of ~0.6 µM.[7] | An anticonvulsant drug that has been repurposed as a TRPM3 inhibitor; also interacts with other ion channels.[8][9] |
Experimental Strategies for Specificity Confirmation
A multi-pronged approach employing both in vitro and cellular assays is essential to confidently establish the specificity of this compound for TRPM3. The following experimental workflow is recommended:
Detailed Experimental Protocols
Calcium Imaging using Fura-2 AM
This protocol is a widely used method to measure changes in intracellular calcium concentration following TRPM3 activation by this compound.
Materials:
-
HEK293 cells stably expressing human TRPM3 (HEK-hTRPM3)
-
Wild-type HEK293 cells (negative control)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
This compound
-
TRPM3 antagonist (e.g., Isosakuranetin)
-
Fluorescence microscope with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Culture: Culture HEK-hTRPM3 and wild-type HEK293 cells on glass coverslips in appropriate growth medium until they reach 70-80% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution: 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage.
-
Perfuse the cells with HBSS and establish a baseline fluorescence ratio (F340/F380).
-
Apply this compound at various concentrations to generate a dose-response curve. Record the change in the F340/F380 ratio.
-
To confirm specificity, pre-incubate the cells with a TRPM3 antagonist (e.g., 1 µM Isosakuranetin) for 10-15 minutes before applying this compound. A significant reduction in the this compound-induced calcium response indicates on-target activity.
-
As a negative control, apply this compound to wild-type HEK293 cells. The absence of a significant calcium response confirms the dependency on TRPM3 expression.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity in response to this compound.
Materials:
-
HEK-hTRPM3 and wild-type HEK293 cells
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ resistance)
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)
-
This compound and TRPM3 antagonists
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Perfuse the cell with the extracellular solution containing various concentrations of this compound and record the resulting currents.
-
To test for specificity, co-apply a TRPM3 antagonist with this compound. A reduction in the current amplitude will confirm that the effect is mediated by TRPM3.
-
Perform recordings on wild-type HEK293 cells to demonstrate the absence of this compound-evoked currents.
-
TRPM3 Signaling Pathway
Activation of TRPM3 by this compound leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane and initiates downstream signaling cascades. One well-characterized pathway involves the activation of the transcription factor AP-1.
By following these comparative and experimental guidelines, researchers can confidently validate the specificity of this compound for TRPM3, thereby ensuring the integrity and reliability of their findings in the exploration of TRPM3's role in health and disease.
References
- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CIM 0216 | TRPM Channels | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
- 4. Flavanones that selectively inhibit TRPM3 attenuate thermal nociception in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Frontiers | TRPM3 in Brain (Patho)Physiology [frontiersin.org]
- 8. Molecular basis of neurosteroid and anticonvulsant regulation of TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are TRPM3 inhibitors and how do they work? [synapse.patsnap.com]
CIM0216: A Comparative Guide to its Cross-reactivity with TRP Channels at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
CIM0216 has emerged as a potent and selective agonist for the Transient Receptor Potential Melastatin 3 (TRPM3) channel, a key player in sensory transduction and cellular signaling.[1][2] Its utility as a research tool and potential therapeutic agent necessitates a thorough understanding of its selectivity profile, particularly at higher concentrations where off-target effects can become more pronounced. This guide provides a comparative analysis of this compound's cross-reactivity with other TRP channels, supported by available experimental data.
Selectivity Profile of this compound
This compound demonstrates high potency for its primary target, TRPM3, with a reported pEC50 of 0.77 ± 0.1 μM.[1][3] However, investigations into its effects on other TRP channels at elevated concentrations have revealed some cross-reactivity. The following table summarizes the known interactions of this compound with various TRP channels.
| TRP Channel | This compound Concentration | Observed Effect | Quantitative Data |
| TRPM3 | Agonist | pEC50 = 0.77 ± 0.1 μM [1][3] | |
| TRPM1 | 10 µM | No stimulating/blocking effect | - |
| TRPM2 | 10 µM | Small blocking effect | 16.6% block[1][4] |
| TRPM4 | 10 µM | No stimulating/blocking effect | - |
| TRPM5 | 10 µM | Small blocking effect | 33.5% block[1][4] |
| TRPM6 | 10 µM | No stimulating/blocking effect | - |
| TRPM7 | 10 µM | No stimulating/blocking effect | - |
| TRPM8 | 10 µM | Significant blocking effect | 61 ± 5% block of menthol-induced currents[4] |
| TRPA1 | 100 µM | Minor agonistic effect | <10% increase in current amplitude[4] |
| TRPV1 | 10 µM | No detectable effect on activation | - |
Note: The available data is primarily based on in vitro studies using heterologous expression systems (e.g., HEK293 or CHO cells) stably expressing the respective TRP channel. The extent of cross-reactivity in a native cellular environment may vary.
Experimental Protocols
The assessment of this compound's cross-reactivity with various TRP channels typically involves two key experimental techniques: patch-clamp electrophysiology and calcium imaging.
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.
Objective: To determine the effect of this compound on the currents mediated by specific TRP channels.
Methodology:
-
Cell Culture and Transfection: Mammalian cell lines (e.g., HEK293 or CHO cells) are cultured and transiently or stably transfected with the cDNA encoding the specific TRP channel of interest.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ. The pipette is filled with an appropriate intracellular solution.
-
Whole-Cell Configuration: A high-resistance seal (GΩ seal) is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total current across the cell membrane.
-
Compound Application: A baseline current is established. The TRP channel is then activated using a known agonist (if studying inhibition) or directly challenged with this compound (if studying agonism). This compound at various concentrations is perfused into the recording chamber.
-
Data Acquisition and Analysis: Changes in current amplitude and characteristics are recorded and analyzed to determine the percentage of inhibition or activation. For antagonists, IC50 values are calculated from concentration-response curves.
Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca²⁺]i), which is an indicator of ion channel activity, particularly for calcium-permeable channels like many TRPs.
Objective: To assess the ability of this compound to elicit or inhibit calcium influx through various TRP channels.
Methodology:
-
Cell Preparation: Cells expressing the target TRP channel are plated on glass-bottom dishes.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence intensity is recorded before the application of any compounds.
-
Compound Application: A known agonist for the specific TRP channel is added to elicit a calcium response (for inhibition studies), followed by the addition of this compound. For agonism studies, this compound is applied directly.
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time using a fluorescence microscope.
-
Data Analysis: The change in fluorescence is quantified to determine the extent of channel activation or inhibition. EC50 or IC50 values can be derived from dose-response experiments.
Signaling Pathway and Experimental Workflow
Activation of TRPM3 by this compound initiates a signaling cascade primarily driven by the influx of calcium ions. This increase in intracellular calcium can, in turn, activate various downstream effectors, including transcription factors that modulate gene expression.
Caption: this compound-mediated activation of TRPM3 signaling pathway.
The following diagram illustrates a typical experimental workflow for assessing the cross-reactivity of a compound like this compound against a panel of TRP channels.
Caption: Experimental workflow for TRP channel cross-reactivity screening.
Conclusion
This compound is a highly selective agonist for TRPM3. However, at concentrations significantly higher than its EC50 for TRPM3, it can exhibit off-target effects, most notably a significant blockade of TRPM8 and minor inhibitory effects on TRPM2 and TRPM5. A very high concentration may also lead to minor activation of TRPA1. Researchers should be mindful of these potential cross-reactivities when designing experiments and interpreting data, especially when using this compound at concentrations in the high micromolar range. Further studies providing a full dose-response analysis on a wider panel of TRP channels would be beneficial for a more complete understanding of this compound's selectivity profile.
References
Comparing CIM0216-induced currents with heat-activated TRPM3 currents
For researchers, scientists, and drug development professionals, understanding the nuanced activation of the TRPM3 ion channel is critical for advancing pain therapeutics and neurological disorder treatments. This guide provides an objective comparison of two key activators: the synthetic superagonist CIM0216 and the physiological stimulus of heat. The data presented herein, supported by detailed experimental protocols, elucidates the convergent and divergent aspects of their mechanisms on TRPM3 channel gating.
The transient receptor potential melastatin 3 (TRPM3) channel is a crucial player in sensory transduction, particularly in the perception of noxious heat.[1][2][3] Its activation by both thermal and chemical stimuli makes it a prime target for pharmacological intervention. This compound is a potent and selective synthetic agonist of TRPM3, often used as a powerful tool to probe the channel's physiological functions.[4][5] This guide delves into the comparative characteristics of currents elicited by this compound versus those activated by heat, providing a comprehensive overview for researchers in the field.
Convergent Activation Mechanism
Recent structural and functional studies have revealed a remarkable convergence in the activation mechanisms of TRPM3 by this compound and heat.[1][2][6] Both stimuli induce a similar large-scale conformational rearrangement in the intracellular domain (ICD) of the channel.[1][7] This change involves the disruption of the interface between the MHR1/2 domain and the adjacent rib helix, which is a critical step in channel gating.[1][7] Essentially, both the chemical ligand and the physical stimulus push the channel's equilibrium from a resting state towards an activated state by acting on a shared structural component.[1][8]
This compound achieves this by binding to a pocket within the S1-S4 voltage-sensor-like domain.[1][2] This binding event triggers the conformational changes in the ICD.[1][2] Heat, on the other hand, is thought to directly affect the dynamics of the ICD, promoting the same activating rearrangements.[1] This shared mechanism is supported by findings that mutations facilitating the movement of the ICD increase the sensitivity of TRPM3 to both this compound and heat.[1][2]
Quantitative Comparison of TRPM3 Activation
The following table summarizes the key quantitative parameters of TRPM3 activation by this compound and heat, based on electrophysiological and calcium imaging studies.
| Parameter | This compound | Heat | Notes |
| Activation Threshold | Sub-micromolar concentrations (e.g., 100 nM can be effective at 37°C)[9] | ~35°C, with marked increase between 40°C and 45°C[1] | This compound demonstrates high potency. Heat activation occurs within a physiologically relevant range for noxious heat sensation. |
| Half-maximal Effective Concentration (EC50) | ~0.7 µM at +80 mV[1][10] | Not applicable | The EC50 for this compound highlights its efficacy as a superagonist. |
| Current Characteristics | Robust, doubly rectifying currents[1][10] | Outwardly rectifying currents[1][11] | The current-voltage relationship differs, with this compound inducing a more pronounced inward current at negative potentials. |
| Synergism | Heat strongly potentiates this compound-induced responses.[9][11] | This compound sensitizes the channel to heat. | A supra-additive effect is observed when both stimuli are applied together, indicating a synergistic relationship.[9] |
| Maximal Activation | Induces a higher proportion of activated subunits (83%) compared to heat at 37°C.[1][10] | At 37°C, a smaller proportion of subunits are activated (27%) compared to this compound.[1][10] | This compound is considered a "superagonist" as it can elicit larger maximal currents than heat at physiological temperatures.[1] |
Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental techniques: whole-cell patch-clamp electrophysiology and intracellular calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the ion currents flowing through the TRPM3 channels in the cell membrane.
Protocol:
-
Cell Culture: tsA201 or HEK293 cells are transiently or stably transfected with the cDNA encoding for TRPM3.
-
Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution (e.g., containing CsCl, HEPES, EGTA, and Mg-ATP).
-
Recording: A high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: A voltage protocol is applied to the cell to measure current-voltage relationships. A typical protocol involves holding the cell at a negative potential (e.g., -60 mV), followed by a series of voltage steps or ramps (e.g., from -140 mV to +140 mV).[1]
-
Stimulation:
-
This compound: The compound is applied to the extracellular solution at a known concentration.
-
Heat: The temperature of the extracellular solution is controlled and rapidly changed using a temperature-controlled perfusion system.
-
-
Data Analysis: The resulting currents are recorded and analyzed to determine parameters such as current amplitude, rectification, and activation/deactivation kinetics.
Intracellular Calcium Imaging
This method is used to indirectly measure the activity of TRPM3 channels by monitoring the influx of calcium ions upon channel opening.
Protocol:
-
Cell Culture and Loading: TRPM3-expressing cells are grown on glass coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Imaging Setup: The coverslip is mounted on a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Stimulation:
-
This compound: The agonist is added to the perfusion solution.
-
Heat: The temperature of the perfusion solution is increased using an in-line heater.
-
-
Data Acquisition: The fluorescence intensity of the cells is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.
-
Analysis: The change in intracellular calcium concentration is measured in response to the stimuli.
Signaling Pathways and Activation Mechanisms
The activation of TRPM3 by both this compound and heat, while convergent, originates from distinct initial events. The following diagrams illustrate the proposed signaling pathways.
Caption: this compound activation pathway of the TRPM3 channel.
Caption: Heat activation pathway of the TRPM3 channel.
Experimental Workflow
The logical flow for a comparative study of this compound and heat on TRPM3 currents is outlined below.
Caption: Workflow for comparing this compound and heat effects on TRPM3.
References
- 1. Convergent Agonist and Heat Activation of Nociceptor TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convergent Agonist and Heat Activation of Nociceptor TRPM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPM3 Channels Play Roles in Heat Hypersensitivity and Spontaneous Pain after Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for agonist and heat activation of nociceptor TRPM3. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Sensing the heat with TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of CIM0216: A Comparative Guide to TRPM3 Antagonists
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a pharmacological tool is paramount. This guide provides a comparative analysis of experimental data validating the on-target effects of CIM0216, a potent and selective TRPM3 agonist, through the use of various TRPM3 antagonists.
This compound has emerged as a valuable tool for investigating the physiological roles of the transient receptor potential melastatin 3 (TRPM3) channel, a key player in nociception and other sensory processes.[1][2][3] Its potency and selectivity make it a superior probe compared to the canonical agonist, pregnenolone (B344588) sulfate (B86663) (PS).[1][2][3] However, rigorous validation of its on-target effects is crucial. This is achieved by demonstrating that the cellular and physiological responses elicited by this compound are specifically blocked by known TRPM3 antagonists.
This guide summarizes key experimental data from studies utilizing TRPM3 antagonists such as isosakuranetin, mefenamic acid, primidone, and the novel antagonist BHV-2100 to confirm the TRPM3-mediated action of this compound.
Comparative Efficacy of TRPM3 Antagonists in Blocking this compound-Induced Responses
The following table summarizes the quantitative data on the efficacy of different TRPM3 antagonists in blocking the effects of this compound across various experimental platforms.
| Antagonist | Experimental System | Measured Effect of this compound | Antagonist Concentration | Observed Inhibition | Reference |
| Isosakuranetin | HEK-TRPM3 cells | Whole-cell currents | 5 µM | Blocked this compound-evoked currents | [1][4] |
| Isosakuranetin | Mouse skin preparations | Calcitonin gene-related peptide (CGRP) release | 5 µM | Largely reduced this compound-induced CGRP release | [1][4] |
| Isosakuranetin | Mice (in vivo) | Oxaliplatin-induced cold and mechanical hypersensitivity | 2 mg/kg (i.p.) | Significantly reduced pain behavior | [5] |
| Mefenamic Acid | HEK293 cells expressing TRPM3 | AP-1 regulated gene transcription | 30 µM | Attenuated this compound-induced gene transcription | [6][7][8] |
| Primidone | tsA cells overexpressing TRPM3 | Whole-cell currents induced by PregS | IC50 ~5 µM | Suppressed TRPM3 currents | [9] |
| Baclofen (via Gβγ) | Mouse dorsal root ganglion (DRG) neurons | Ca2+ signals | Not specified | Inhibited this compound-evoked Ca2+ signals | [10][11] |
| Baclofen (via Gβγ) | Mice (in vivo) | Nocifensive behavioral responses | 12.5 nmol/paw | Inhibited this compound-induced nocifensive responses | [10] |
| BHV-2100 | Transfected HEK293 cells, rodent DRG neurons, human stem cell-derived sensory neurons | TRPM3 activity | IC50 1-10 nM | Potent inhibition of human, mouse, and rat TRPM3 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the TRPM3 channel in response to this compound and its antagonists.
-
Cell Preparation: Human embryonic kidney 293 (HEK293) cells stably or transiently expressing murine or human TRPM3 are cultured under standard conditions.
-
Recording: Whole-cell patch-clamp recordings are performed at room temperature (22°C) or 37°C. The extracellular solution typically contains (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution in the patch pipette usually contains (in mM): 150 CsCl, 5 EGTA, 10 HEPES, and 4 ATP-Mg, adjusted to pH 7.2.
-
Drug Application: A voltage protocol is applied to the cell, and baseline currents are recorded. This compound is then applied to the extracellular solution to elicit TRPM3-mediated currents. Subsequently, a TRPM3 antagonist (e.g., isosakuranetin, primidone) is co-applied with this compound to observe the inhibition of the current.
-
Data Analysis: The amplitude of the this compound-induced current before and after the application of the antagonist is measured and compared to determine the percentage of inhibition.
Intracellular Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPM3 channel activation.
-
Cell Preparation and Loading: HEK-TRPM3 cells or isolated dorsal root ganglion (DRG) neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Imaging: The cells are placed on a microscope stage, and baseline fluorescence is recorded.
-
Stimulation: this compound is added to the extracellular solution, and the resulting change in fluorescence, indicating an increase in [Ca2+]i, is recorded. To validate the on-target effect, cells are pre-incubated with a TRPM3 antagonist before the addition of this compound.
-
Data Analysis: The fluorescence ratio (for Fura-2) or the change in fluorescence intensity (for Fluo-4) is calculated to quantify the change in [Ca2+]i. The response in the presence of the antagonist is compared to the response with this compound alone.
In Vivo Behavioral Assays
These experiments assess the physiological effects of this compound, such as pain induction, and their reversal by TRPM3 antagonists in animal models.
-
Animal Models: Wild-type and TRPM3-deficient (Trpm3-/-) mice are often used to confirm the specificity of the observed effects. Models of neuropathic pain, such as chemotherapy-induced peripheral neuropathy (CIPNP), can also be employed.[5]
-
Drug Administration: this compound is typically injected intradermally or intraplantarly into the hind paw of the animal. TRPM3 antagonists can be administered systemically (e.g., intraperitoneally) or locally.
-
Behavioral Observation: Nocifensive behaviors, such as licking, flinching, or withdrawal latency to a thermal or mechanical stimulus, are recorded and quantified.
-
Data Analysis: The behavioral responses in animals treated with this compound alone are compared to those co-treated with a TRPM3 antagonist. The use of TRPM3-deficient mice serves as a crucial genetic control, where this compound should not elicit a response.
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental logic and the underlying signaling pathway for validating the on-target effects of this compound.
Caption: Experimental workflow for validating this compound's on-target effects.
Caption: Simplified signaling pathway of TRPM3 activation by this compound.
Alternative Approaches for On-Target Validation
Besides pharmacological blockade, other methods can be employed to validate the on-target effects of this compound:
-
Genetic Knockout/Knockdown: As demonstrated in several studies, the use of TRPM3-deficient (Trpm3-/-) mice is a powerful tool.[1][4] In these animals, this compound fails to elicit the responses observed in wild-type counterparts, providing strong evidence for its on-target specificity. Similarly, shRNA-mediated knockdown of TRPM3 in cell lines can be used to show a reduction in this compound-induced activity.[6]
-
Comparison with Other Agonists: Comparing the effects of this compound with those of the established but less potent TRPM3 agonist, pregnenolone sulfate (PS), can also provide supporting evidence.[1][6] While this compound is more potent in inducing calcium influx, both agonists activate TRPM3-dependent signaling pathways, such as the activation of the transcription factor AP-1.[6][7][8]
Conclusion
The on-target effects of the potent TRPM3 agonist this compound have been rigorously validated through multiple lines of experimental evidence. The consistent blockade of this compound-induced cellular and physiological responses by a range of structurally diverse TRPM3 antagonists, including isosakuranetin, mefenamic acid, and newer compounds like BHV-2100, confirms its specificity. Furthermore, studies utilizing TRPM3-deficient animal models provide unequivocal genetic evidence for its on-target action. This comprehensive validation underscores the utility of this compound as a reliable pharmacological tool for elucidating the diverse biological functions of the TRPM3 ion channel.
References
- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. TRPM3 as a novel target to alleviate acute oxaliplatin-induced peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Inhibition of Transient Receptor Potential Melastatin 3 ion channels by G-protein βγ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Transient Receptor Potential Melastatin 3 ion channels by G-protein βγ subunits | eLife [elifesciences.org]
- 12. neurologylive.com [neurologylive.com]
A Comparative Review of CIM0216 and Other TRPM3 Modulators for Researchers
This guide provides a comprehensive comparison of the synthetic TRPM3 agonist CIM0216 with other known modulators of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of performance based on experimental data.
Data Presentation: Quantitative Comparison of TRPM3 Modulators
The following tables summarize the quantitative data for various TRPM3 agonists and inhibitors, providing a clear comparison of their potency and efficacy.
Table 1: TRPM3 Agonists
| Compound | Agonist Type | pEC50 (μM) | Efficacy | Cell Type | Measurement | Citation |
| This compound | Synthetic Agonist | 0.77 ± 0.1 | Induces robust Ca2+ influx (1,145 ± 26 nM) | HEK-TRPM3 | FURA2-ratiometric Ca2+ imaging | [1][2] |
| This compound (in presence of 40 µM PS) | Synergistic Agonist | 0.042 ± 0.0006 | Potentiates PS-induced response | HEK-TRPM3 | Ca2+ imaging | [1] |
| Pregnenolone (B344588) Sulfate (PS) | Endogenous Agonist | 3.0 ± 0.1 | Standard agonist for comparison | HEK-TRPM3 | Ca2+ imaging | [1] |
| Nifedipine (B1678770) | Synthetic Agonist | - | Activates TRPM3 | HEK293 expressing TRPM3 | Ca2+ imaging | [3] |
Table 2: TRPM3 Inhibitors/Antagonists
| Compound | Inhibitor Type | IC50 (μM) | Notes | Cell Type | Measurement | Citation |
| Primidone | Non-competitive Inhibitor | 0.6 | Orally active anticonvulsant | HEK-mTRPM3 | Ca2+ influx assay | [4][5] |
| Ononetin | Natural Deoxybenzoin | 0.3 | Selective TRPM3 blocker | HEK-mTRPM3 | Ca2+ accumulation | [6][7] |
| Isosakuranetin | Natural Flavanone | 0.05 | Potent and selective inhibitor | - | - | [8][9] |
| Mefenamic Acid | NSAID | - | Selective TRPM3 blocker | HEK293 expressing TRPM3 | Ca2+ imaging | [3][10] |
| Progesterone (B1679170) | Endogenous Steroid | - | Non-competitive inhibitor | HEK 293 expressing TRPM3 | Ca2+ measurement & patch-clamp | [11] |
Table 3: Selectivity Profile of TRPM3 Modulators
| Compound | Effect on Other TRP Channels | Citation |
| This compound | No stimulating/blocking effect on TRPM1, TRPM4, TRPM6, TRPM7. Small blocking effect on TRPM2 (16.6%) and TRPM5 (33.5%). | [2] |
| Primidone | No effect on TRPA1, TRPM8, TRPM2, TRPC5, TRPC6. | [5] |
| Mefenamic Acid | Selective for TRPM3 over TRPV4, TRPC6, and TRPM2. | [8] |
| Clotrimazole (B1669251) | Activates TRPV1 and TRPA1, blocks TRPM8 and TRPM2. | [5][9][12] |
| Progesterone | Down-regulates TRPV1 expression via Sig-1R. | [4][13][[“]] |
| Nifedipine | Blocks T-type Ca2+ channels and can activate TRPC channels at high concentrations. | [15][16][17][18] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and other TRPM3 modulators.
Calcium Imaging for TRPM3 Activity
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPM3 modulators.
Cell Culture:
-
HEK293 cells stably expressing murine TRPM3 (HEK-mTRPM3) or human TRPM3 are cultured in appropriate media, typically DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Cells are plated on poly-D-lysine coated coverslips or 96-well plates 24-48 hours before the experiment.
Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM) or Fluo-4 AM (1 µg/ml), in a standard bath solution (SBS) or HEPES-buffered Hank's Balanced Salt Solution (HBSS).[19][20][21][22]
-
The loading solution often contains a non-ionic surfactant like Pluronic F-127 (0.01%) to aid in dye solubilization.[19][23]
-
Incubation is typically carried out for 30-60 minutes at room temperature or 37°C in the dark.[19][21][22]
-
After loading, cells are washed with the bath solution to remove extracellular dye and allow for de-esterification of the AM ester.
Measurement:
-
For ratiometric imaging with Fura-2, cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to [Ca2+]i.[19][21]
-
For single-wavelength indicators like Fluo-4, cells are excited at ~488 nm, and emission is collected at ~520 nm. Changes in fluorescence intensity are indicative of changes in [Ca2+]i.
-
Baseline fluorescence is recorded before the application of TRPM3 modulators.
-
The test compound (e.g., this compound, pregnenolone sulfate, or an inhibitor) is then perfused into the chamber, and the change in fluorescence is recorded over time.
-
For inhibition studies, cells are pre-incubated with the inhibitor before stimulation with an agonist.
Solutions:
-
Standard Bath Solution (SBS): 130 mM NaCl, 5 mM KCl, 1.2 mM MgCl2, 1.5 mM CaCl2, 8 mM glucose, 10 mM HEPES, pH adjusted to 7.4 with NaOH.[24]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the ion currents flowing through TRPM3 channels in response to modulators.
Cell Preparation:
-
HEK-TRPM3 cells are grown on glass coverslips to an appropriate confluency for patch-clamping.
Recording Configuration:
-
The whole-cell patch-clamp configuration is used to measure currents from the entire cell membrane.[25][26]
-
Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with an intracellular solution.[25]
Solutions:
-
Extracellular (Bath) Solution: 150 mM NaCl, 6 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH. In some experiments, CaCl2 is omitted to reduce channel desensitization.[27]
-
Intracellular (Pipette) Solution: 100 mM Aspartic acid, 45 mM CsCl, 10 mM EGTA, 1 mM MgCl2, 10 HEPES, pH 7.2 with CsOH. Cesium is often used to block potassium channels.[27]
Voltage Protocol:
-
Cells are typically held at a holding potential of 0 mV or -70 mV.
-
To elicit currents, voltage ramps (e.g., from -100 mV to +100 mV) or voltage steps are applied.
-
For time-course experiments, currents are measured at both positive (e.g., +80 mV) and negative (e.g., -80 mV) potentials.[1]
Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized.
-
The current-voltage (I-V) relationship is plotted to characterize the properties of the channel.
-
The amplitude of the current is measured before and after the application of the modulator to determine its effect. For dose-response curves, various concentrations of the compound are applied.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to TRPM3 modulation.
TRPM3 Activation and Downstream Signaling by this compound and PS.
Inhibition of TRPM3 by G-protein βγ Subunits.
Workflow for Calcium Imaging Experiments.
Workflow for Whole-Cell Patch-Clamp Experiments.
References
- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Transient receptor potential (TRP) channels: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transient Receptor Potential Channels in Sensory Neurons Are Targets of the Antimycotic Agent Clotrimazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. Inhibition of TRPM2 channels by the antifungal agents clotrimazole and econazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. consensus.app [consensus.app]
- 15. Contrasting the effects of nifedipine on subtypes of endogenous and recombinant T-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dual effect of nifedipine on pregnant human myometrium contractility: Implication of TRPC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Nifedipine in Preventing Ovarian Hyperstimulation Syndrome through TRPC1 Ion Channel Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Na+-independent, nifedipine-resistant rat afferent arteriolar Ca2+ responses to noradrenaline: possible role of TRPC channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pregnenolone sulphate-independent inhibition of TRPM3 channels by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 21. moodle2.units.it [moodle2.units.it]
- 22. Desensitization of transient receptor potential ankyrin 1 (TRPA1) by the TRP vanilloid 1-selective cannabinoid arachidonoyl-2 chloroethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ionbiosciences.com [ionbiosciences.com]
- 24. TRPM3 channel stimulated by pregnenolone sulphate in synovial fibroblasts and negatively coupled to hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. criver.com [criver.com]
- 27. Investigation into the restoration of TRPM3 ion channel activity in post-COVID-19 condition: a potential pharmacotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of CIM0216: A Comparative Guide for Researchers
A detailed analysis of the potent and selective TRPM3 agonist CIM0216, comparing its activity in rodent models and human-derived cells to evaluate its potential for clinical translation. This guide provides an objective look at its performance against the endogenous agonist pregnenolone (B344588) sulfate (B86663) and other TRPM3 modulators, supported by experimental data and detailed protocols.
This compound has emerged as a powerful pharmacological tool for investigating the physiological and pathological roles of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. As a potent and selective agonist, it offers advantages over the endogenous neurosteroid pregnenolone sulfate (PS). This guide synthesizes preclinical data to assess the translational relevance of this compound studies from rodents to humans, providing researchers, scientists, and drug development professionals with a comprehensive resource for their work.
Mechanism of Action and Signaling Pathway
This compound activates TRPM3, a non-selective cation channel, leading to an influx of calcium ions (Ca²⁺) into the cell. This increase in intracellular calcium triggers a cascade of downstream signaling events, including the activation of transcription factors like AP-1 (a dimer of c-Fos and c-Jun) and the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP).[1] The activation of TRPM3 by this compound is direct and occurs in a membrane-delimited manner.[2] Notably, this compound is capable of opening both the central calcium-conducting pore and an alternative cation permeation pathway of the TRPM3 channel, contributing to its high potency.[2]
Comparative Performance Data
Quantitative analysis of this compound's activity in both human-derived cells and rodent models reveals its high potency. The following tables summarize key comparative data.
In Vitro Potency: this compound vs. Pregnenolone Sulfate (PS)
| Compound | Species/Cell Line | Assay | EC₅₀ / pEC₅₀ | Reference |
| This compound | Human (HEK293-TRPM3) | Ca²⁺ influx | pEC₅₀ = 0.77 ± 0.1 µM | [3][4] |
| Human (HEK293-TRPM3) with 40 µM PS | Ca²⁺ influx | pEC₅₀ = 42 ± 0.6 nM | [3] | |
| Rat (tsA cells-rTRPM3) | Whole-cell current | EC₅₀ = 0.7 µM | [5] | |
| Pregnenolone Sulfate (PS) | Human (HEK293-TRPM3) | Ca²⁺ influx | pEC₅₀ = 3.0 ± 0.1 µM | [3][4] |
| Rat (tsA cells-rTRPM3) | Whole-cell current | EC₅₀ = 22 µM | [5] |
In Vivo Activity of this compound in Rodent Models
| Species | Model | Endpoint | Dose | Observations | Reference |
| Mouse | Nocifensive Behavior | Paw licking/lifting | 2.5 nmol (intradermal) | More robust response compared to a six-fold higher dose of PS. | [3] |
| Mouse | CGRP Release from skin | CGRP measurement | 1-100 µM | Dose-dependent increase in CGRP release. | [3] |
| Mouse | Insulin (B600854) Release from islets | Insulin measurement | 1 µM | Induced insulin secretion in a TRPM3-dependent manner. | [3][6] |
| Rat | Neuropathic Pain | Heat hypersensitivity | 25 nmol (intrathecal) | Induced heat hypersensitivity in wild-type but not TRPM3 knockout mice. | [7] |
| Rat | CGRP Release from Trigeminal Ganglia | CGRP measurement | 100 µM | Triggered CGRP release. | [4] |
Comparison with Other TRPM3 Modulators
While this compound is a potent agonist, a variety of other compounds modulate TRPM3 activity.
| Compound | Class | Species Specificity | Key Characteristics | Reference |
| Pregnenolone Sulfate (PS) | Endogenous Agonist | Human, Rodent | Canonical but less potent TRPM3 agonist. | [3][8] |
| Nifedipine | Dihydropyridine Agonist | Human, Rodent | Also known as an L-type calcium channel blocker. | [1][9] |
| Isosakuranetin | Flavanone Antagonist | Human, Rodent | Inhibits TRPM3-mediated responses. | [10] |
| Primidone | Anticonvulsant Antagonist | Human, Rodent | Blocks both the main and alternative pores of TRPM3. | [11] |
| Mefenamic Acid | NSAID Antagonist | Human, Rodent | Selectively blocks TRPM3 over some other TRP channels. | [12] |
| BHV-2100 | Antagonist | Human, Rodent | Potent TRPM3 antagonist with good oral bioavailability in preclinical species. | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.
Intracellular Calcium Imaging using Fura-2 AM
This protocol is for measuring this compound-induced intracellular calcium changes in cultured cells (e.g., HEK293 expressing TRPM3).
Materials:
-
HEK293 cells stably expressing human or rodent TRPM3
-
Glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound stock solution
-
Fluorescence microscope with dual-excitation wavelength capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Seed cells on glass coverslips 24-48 hours before the experiment to achieve 70-80% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.
-
Wash cells once with HBS.
-
Incubate cells in the loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Apply this compound at the desired concentration and continuously record the fluorescence changes.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. An increase in this ratio indicates an increase in intracellular calcium concentration.
In Vivo Nocifensive Behavior Assay in Mice
This protocol describes the assessment of pain-like behavior in mice following intradermal injection of this compound.
Materials:
-
Male C57BL/6 mice
-
Plexiglas observation chambers
-
This compound solution for injection
-
Microsyringe
Procedure:
-
Acclimatization: Place mice individually in the observation chambers for at least 30 minutes before the experiment to allow for acclimatization.
-
Injection: Briefly restrain the mouse and inject a specific dose of this compound (e.g., 2.5 nmol in 20 µL) intradermally into the plantar surface of one hind paw.
-
Observation: Immediately after injection, return the mouse to the chamber and start recording the cumulative time the animal spends licking the injected paw and the number of flinches for a defined period (e.g., 5-15 minutes).
-
Data Analysis: Compare the behavioral responses between different treatment groups (e.g., this compound vs. vehicle control vs. PS).
Ex Vivo CGRP Release Assay from Rodent Dorsal Root Ganglia (DRG)
This protocol outlines the measurement of CGRP release from isolated rodent DRG following stimulation with this compound.
Materials:
-
Rodent DRG
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
This compound solution
-
CGRP ELISA kit
Procedure:
-
Tissue Dissection: Euthanize the animal and dissect the DRG.
-
Incubation and Stimulation:
-
Place the ganglia in a culture plate with HBSS and allow them to equilibrate.
-
Replace the buffer with a solution containing this compound at the desired concentration and incubate for a specific period (e.g., 15-30 minutes) at 37°C. A control group should be incubated with vehicle only.
-
-
Supernatant Collection: After incubation, carefully collect the supernatant, which contains the released CGRP.
-
CGRP Quantification: Measure the concentration of CGRP in the supernatant using a commercially available CGRP ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the amount of CGRP released to the total protein content of the ganglia or express it as a fold-change over the basal release from the control group.
Translational Relevance and Future Directions
The available data strongly suggest a high degree of conservation in the pharmacology of this compound between rodents and humans at the cellular level. The potency of this compound on human TRPM3 expressed in HEK cells is comparable to its effects on rodent TRPM3. Furthermore, the functional consequences of TRPM3 activation, such as CGRP release, are observed in both rodent and human sensory neurons. This indicates that rodent models are likely to be predictive of the cellular and physiological responses to this compound in humans.
However, a significant gap in the current knowledge is the lack of in vivo pharmacokinetic and pharmacodynamic data for this compound in humans. While preclinical studies in rodents demonstrate its efficacy in models of pain and inflammation, its absorption, distribution, metabolism, and excretion (ADME) profile in humans remains unknown. The absence of publicly available clinical trial data for this compound makes a direct comparison of its in vivo effects between rodents and humans impossible at this time.
Future research should aim to characterize the pharmacokinetic properties of this compound to better inform dose selection and predict its therapeutic window in humans. Further studies using human primary cells and tissues will also be crucial to confirm the translational relevance of the findings from rodent models. The development of additional selective TRPM3 modulators will provide valuable tools to further dissect the role of this channel in human health and disease and to validate it as a therapeutic target. The recent development of the potent TRPM3 antagonist BHV-2100 and its entry into clinical development for pain indications suggests that targeting TRPM3 is a viable therapeutic strategy.[11]
References
- 1. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. jneurosci.org [jneurosci.org]
- 8. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Underlying Mechanism of Modulation of Transient Receptor Potential Melastatin 3 by protons [frontiersin.org]
- 10. Functional expression and pharmacological modulation of TRPM3 in human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPM3 antagonist BHV-2100 reduces pain in preclinical models | BioWorld [bioworld.com]
- 12. Activation and inhibition of transient receptor potential TRPM3-induced gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Transcriptional Activity of CIM0216 and Pregnenolone Sulfate
A Head-to-Head Look at Two Key TRPM3 Channel Modulators
In the landscape of cellular signaling and gene regulation, the transient receptor potential melastatin 3 (TRPM3) channel has emerged as a critical player. Its activation triggers a cascade of events leading to changes in gene expression, a process of significant interest to researchers in neuroscience and drug development. Two compounds, the endogenous neurosteroid pregnenolone (B344588) sulfate (B86663) and the synthetic ligand CIM0216, are potent activators of TRPM3, yet they exhibit distinct profiles in their ability to induce transcriptional activity. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
While this compound is recognized for its high potency in generating calcium influx through TRPM3 channels, studies reveal that pregnenolone sulfate is a more powerful activator of AP-1-regulated gene transcription.[1] This distinction is crucial for researchers investigating the downstream nuclear events following TRPM3 activation.
Quantitative Comparison of Transcriptional Activation
The following table summarizes the key quantitative findings from comparative studies on the transcriptional activity induced by this compound and pregnenolone sulfate. The data is derived from experiments utilizing a collagenase promoter/luciferase reporter gene assay in HEK293 cells with a tetracycline-inducible TRPM3 expression system.[2]
| Agonist | Target Transcription Factor | Relative Potency in Transcriptional Activation | Observations |
| This compound | AP-1 | Less potent than pregnenolone sulfate | Significantly stimulates transcription from the Coll.luc reporter gene.[1] |
| c-Jun | Similar activity to pregnenolone sulfate | Stimulates the transcriptional activation potential of c-Jun.[1] | |
| c-Fos | Similar activity to pregnenolone sulfate | Stimulates the transcriptional activation potential of c-Fos.[1] | |
| Pregnenolone Sulfate | AP-1 | More than twice as potent as this compound | A powerful activator of TRPM3-mediated gene transcription.[1][2] |
| c-Jun | Similar activity to this compound | Robustly enhances the transcriptional activation potential of c-Jun.[1] | |
| c-Fos | Similar activity to this compound | Robustly enhances the transcriptional activation potential of c-Fos.[1] |
Signaling Pathway Overview
The activation of gene transcription by both this compound and pregnenolone sulfate is primarily mediated through the TRPM3 channel. The binding of these ligands to TRPM3 induces a significant influx of calcium ions (Ca2+) into the cell. This increase in intracellular Ca2+ acts as a second messenger, initiating a downstream signaling cascade that ultimately leads to the activation of transcription factors such as AP-1, which is a dimer composed of proteins from the c-Jun and c-Fos families. These activated transcription factors then translocate to the nucleus and bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.
References
Unraveling the Distinct Activation Mechanisms of TRPM3 by CIM0216 and Pregnenolone Sulfate
A Comparative Guide for Researchers in Pharmacology and Drug Development
The Transient Receptor Potential Melastatin 3 (TRPM3) channel, a crucial player in nociception and insulin (B600854) secretion, is a polymodal ion channel activated by a variety of stimuli, including the neurosteroid pregnenolone (B344588) sulfate (B86663) (PS) and the potent synthetic agonist CIM0216. While both compounds effectively activate TRPM3, their underlying mechanisms of action exhibit significant differences. This guide provides a detailed comparison of their activation pathways, supported by experimental data, to aid researchers in the strategic design of TRPM3-targeted therapeutics.
Potency and Efficacy: A Quantitative Comparison
Electrophysiological and calcium imaging studies have consistently demonstrated that this compound is a significantly more potent and efficacious agonist of TRPM3 than pregnenolone sulfate.[1][2][3][4] This difference in potency is a key consideration for experimental design and potential therapeutic applications.
| Agonist | EC50 (HEK-TRPM3 cells) | Key Characteristics | References |
| This compound | ~0.77 µM (Ca2+ influx) | High potency; activates both central and alternative permeation pathways upon a single application. | [1][4] |
| Pregnenolone Sulfate (PS) | ~3.0 - 22 µM (Ca2+ influx & whole-cell currents) | Lower potency; requires co-application with clotrimazole (B1669251) to activate the alternative permeation pathway. | [1][4][5] |
Divergent Gating of TRPM3 Permeation Pathways
A striking difference in the activation mechanism lies in the ability of these agonists to open the distinct permeation pathways of the TRPM3 channel. The TRPM3 channel possesses a central, calcium-permeable pore and an alternative, monovalent cation-selective pathway.
This compound uniquely activates both the central pore and the alternative ion permeation pathway with a single application.[1][2][3] This dual activation leads to a robust and complex ion influx.
Pregnenolone sulfate , in contrast, primarily activates the central calcium-conducting pore.[1] The activation of the alternative permeation pathway by PS typically requires the presence of a co-agonist like clotrimazole.
This fundamental difference in gating the channel's pores suggests that this compound and pregnenolone sulfate stabilize distinct conformational states of the TRPM3 protein.
Below is a diagram illustrating the differential activation of TRPM3 permeation pathways by this compound and Pregnenolone Sulfate.
Distinct Binding Sites and Downstream Signaling
Evidence suggests that this compound and pregnenolone sulfate act on different binding sites on the TRPM3 channel.[6][7] This spatial separation in binding likely contributes to the observed differences in their activation profiles.
Upon activation, both agonists trigger a membrane-delimited signaling cascade.[1][2] The subsequent influx of calcium initiates a range of downstream cellular responses. Notably, activation of TRPM3 by either agonist has been shown to evoke the release of calcitonin gene-related peptide (CGRP) from sensory nerve terminals and insulin from pancreatic islets.[1][2][3]
Furthermore, the activation of TRPM3 by pregnenolone sulfate has been linked to the initiation of gene transcription, specifically involving the transcription factors AP-1 and Egr-1.[8][9] This highlights a pathway from channel activation at the plasma membrane to nuclear gene regulation.
The following diagram illustrates the general signaling pathway following TRPM3 activation.
Experimental Protocols
The characterization of this compound and pregnenolone sulfate's effects on TRPM3 relies on two primary experimental techniques: intracellular calcium imaging and whole-cell patch-clamp electrophysiology.
Intracellular Calcium Imaging
This technique is used to measure changes in intracellular calcium concentration upon agonist application, providing a functional readout of channel activation.
-
Cell Culture and Loading: HEK293 cells stably or transiently expressing TRPM3 are cultured on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent indicator, such as Fura-2-AM or Fluo-4 AM, for a specific duration at room temperature.
-
Imaging Setup: The coverslip is mounted on an inverted microscope equipped for fluorescence imaging. The cells are continuously perfused with an extracellular solution.
-
Agonist Application: A baseline fluorescence is recorded before the application of varying concentrations of this compound or pregnenolone sulfate.
-
Data Acquisition and Analysis: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time. The peak increase in fluorescence is used to generate dose-response curves and calculate EC50 values.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through the TRPM3 channel, providing detailed information about channel gating and permeability.
-
Cell Preparation: TRPM3-expressing cells are prepared as for calcium imaging.
-
Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with a single cell. A high-resistance seal is formed between the pipette and the cell membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp and Agonist Application: The membrane potential is clamped at a holding potential (e.g., -60 mV). Voltage ramps or steps are applied to elicit currents. Agonists are applied to the extracellular solution via a perfusion system.
-
Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine current-voltage (I-V) relationships, which reveal the rectification properties of the channel and the characteristics of the ion flow activated by each agonist.
The workflow for these key experiments is depicted in the following diagram.
References
- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Activation and inhibition of transient receptor potential TRPM3-induced gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
Evaluating the Synergistic Activation of TRPM3 by CIM0216 and Pregnenolone Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic activation of the Transient Receptor Potential Melastatin 3 (TRPM3) channel by the synthetic agonist CIM0216 and the endogenous neurosteroid pregnenolone (B344588) sulfate (B86663) (PregS). TRPM3 is a polymodally gated, calcium-permeable nonselective cation channel involved in processes such as noxious heat sensation and insulin (B600854) release, making it a significant target for therapeutic development.[1][2][3] Understanding the interplay between different activators is crucial for developing potent and specific modulators of TRPM3 activity.
Synergistic Interaction and Enhanced Potency
This compound is a potent synthetic activator of TRPM3, demonstrating significantly higher potency than the canonical agonist, pregnenolone sulfate.[2][3] Experimental evidence robustly indicates a synergistic relationship between this compound and PregS. In the presence of pregnenolone sulfate, the dose-dependency of this compound is shifted to a lower concentration range, indicating that PregS potentiates the activating effect of this compound on the TRPM3 channel.[1] This suggests that their binding sites and activation mechanisms are distinct and non-overlapping, allowing for a combined, enhanced effect on channel gating.[4]
This synergistic activation is not an isolated phenomenon for TRPM3 modulation. For instance, the channel is also activated by heat, and a similar synergistic effect is observed between thermal stimuli and chemical agonists like this compound and PregS.[1][2]
Quantitative Comparison of TRPM3 Agonist Activity
The following tables summarize the quantitative data on the potency of this compound and pregnenolone sulfate, both individually and in combination, in activating TRPM3 channels in HEK293 cells expressing TRPM3 (HEK-TRPM3). The data is primarily derived from calcium imaging experiments.
Table 1: Potency of Individual TRPM3 Agonists
| Agonist | Cell Type | Assay | pEC50 (µM) | EC50 (µM) | Reference |
| This compound | HEK-TRPM3 | Ca2+ imaging | 0.77 ± 0.1 | ~0.17 | [1][5] |
| Pregnenolone Sulfate | HEK-TRPM3 | Ca2+ imaging | 3.0 ± 0.1 | ~1.0 | [1] |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).
Table 2: Synergistic Activation of TRPM3 by this compound and Pregnenolone Sulfate
| Primary Agonist | Co-applied Agent (Concentration) | Cell Type | Assay | pEC50 of Primary Agonist (nM) | EC50 of Primary Agonist (nM) | Reference |
| This compound | Pregnenolone Sulfate (40 µM) | HEK-TRPM3 | Ca2+ imaging | 42 ± 0.6 | ~38 | [1] |
Comparative Analysis with Other TRPM3 Modulators
To provide a broader context, the activity of this compound and pregnenolone sulfate can be compared with other known TRPM3 modulators.
Table 3: Comparison with Other TRPM3 Agonists and Inhibitors
| Compound | Action | Reported Effect | Reference |
| Nifedipine | Agonist | Activates TRPM3; shows synergistic effect with PregS. | [4] |
| Clotrimazole (Clt) | Potentiator/Inhibitor | Potentiates PregS-induced currents but has no amplifying effect on this compound-induced currents. | [1] |
| Isosakuranetin | Inhibitor | Blocks this compound-induced TRPM3 currents. | [2] |
| Primidone | Inhibitor | Inhibits PregS-activated TRPM3 currents. | [4] |
Signaling Pathway and Experimental Workflow
The activation of TRPM3 by this compound and pregnenolone sulfate initiates a cascade of intracellular events, primarily driven by calcium influx. This can lead to downstream effects such as neuropeptide release and changes in gene transcription.[6][7][8]
Caption: TRPM3 activation by this compound and PregS leads to Ca²⁺ influx and downstream signaling.
The experimental validation of these findings typically follows a structured workflow involving cell culture, agonist application, and data acquisition.
Caption: Workflow for evaluating TRPM3 activation via calcium imaging and patch clamp.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the referenced literature. Specific parameters may vary between studies.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For transient expression, HEK293 cells are transfected with a plasmid encoding the desired TRPM3 isoform (e.g., mouse TRPM3α2) using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection. Stable cell lines expressing TRPM3 under an inducible promoter are also utilized.
Intracellular Calcium Imaging
This ratiometric method allows for the quantification of changes in intracellular calcium concentration ([Ca²⁺]i) upon channel activation.
-
Dye Loading: HEK-TRPM3 cells are loaded with the Ca²⁺ indicator dye Fura-2 acetoxymethyl ester (Fura-2 AM) at a concentration of 2-5 µM in a physiological salt solution for 30-60 minutes at room temperature.
-
Measurement: Cells are alternately excited with light at 340 nm and 380 nm, and the fluorescence emission is captured at 510 nm using a fluorescence imaging system. The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca²⁺]i.
-
Experimental Procedure:
-
Establish a stable baseline recording of the F340/F380 ratio.
-
Perfuse the cells with a solution containing the agonist(s) (e.g., this compound, PregS, or a combination) at various concentrations.
-
Record the change in the fluorescence ratio over time.
-
At the end of the experiment, a high concentration of a calcium ionophore (e.g., ionomycin) can be applied to obtain the maximum fluorescence ratio for calibration purposes.
-
-
Data Analysis: The change in the fluorescence ratio is used to calculate the EC50 value for each agonist or combination by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through TRPM3 channels in the plasma membrane.
-
Solutions:
-
Extracellular Solution (in mM): Typically contains 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Intracellular (Pipette) Solution (in mM): Typically contains 150 CsCl, 5 EGTA, 1 MgCl₂, 10 HEPES, with the pH adjusted to 7.2. Cesium is often used to block potassium channels.
-
-
Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal (giga-seal) with the membrane of a single HEK-TRPM3 cell.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Voltage ramps or steps are applied to elicit currents and determine the current-voltage (I-V) relationship.
-
-
Experimental Procedure:
-
Record baseline currents.
-
Apply the agonist(s) to the extracellular solution.
-
Record the agonist-induced currents. The activation of TRPM3 by this compound typically evokes robust, doubly rectifying currents.[2]
-
-
Data Analysis: The amplitude of the inward and outward currents at specific voltages is measured and plotted against the agonist concentration to generate dose-response curves. The I-V relationship helps to characterize the biophysical properties of the channel upon activation.
Conclusion
The synergistic activation of TRPM3 by this compound and pregnenolone sulfate represents a significant finding for the study of this ion channel. The potentiation of this compound's activity by a naturally occurring neurosteroid highlights a complex modulatory landscape for TRPM3. This interaction not only provides a powerful tool for investigating the physiological roles of TRPM3 in various tissues, including sensory neurons and pancreatic islets, but also offers a promising avenue for the development of novel therapeutics targeting this channel with enhanced specificity and potency.[1][2][3] Researchers and drug developers can leverage this synergistic relationship to design more effective screening assays and to fine-tune the activity of TRPM3 modulators for desired therapeutic outcomes.
References
- 1. pnas.org [pnas.org]
- 2. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of neurosteroid and anticonvulsant regulation of TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation and inhibition of transient receptor potential TRPM3-induced gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Steroid Activation of TRPM3 on Spontaneous Activity in the Developing Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Unraveling TRPM3 Activation: A Comparative Analysis of CIM0216 and Pregnenolone Sulfate in Wild-Type and Mutant Channels
For Immediate Release
This guide provides a comprehensive comparison of the effects of two key transient receptor potential melastatin 3 (TRPM3) channel activators: the endogenous neurosteroid pregnenolone (B344588) sulfate (B86663) (PregS) and the synthetic compound CIM0216. The analysis focuses on their differential activation of wild-type and disease-associated mutant TRPM3 channels, providing researchers, scientists, and drug development professionals with critical data to inform their studies.
The transient receptor potential melastatin 3 (TRPM3) is a calcium-permeable non-selective cation channel involved in a variety of physiological processes, including noxious heat sensation and insulin (B600854) secretion.[1][2] Its activity is modulated by a range of stimuli, including chemical agonists.[2] Understanding the nuances of how different compounds activate TRPM3, particularly in the context of channelopathies, is crucial for the development of targeted therapeutics.
Comparative Efficacy and Potency
This compound has been identified as a more potent and efficacious activator of TRPM3 compared to pregnenolone sulfate.[1][3] In HEK-TRPM3 cells, this compound elicits a dose-dependent Ca2+ response with a significantly lower half-maximal effective concentration (EC50) than PregS.[1] Furthermore, at saturating concentrations, the current increases induced by PregS are achieved at a 200-fold lower concentration of this compound, highlighting its greater efficacy.[3]
The effects of these two agonists are further delineated in the context of gain-of-function mutations in TRPM3, which have been associated with epilepsy and intellectual disability.[2][4] Two such mutations, V990M and P1090Q, render the channel overactive and increase its sensitivity to both PregS and this compound.[2][4] However, the degree of sensitization differs between the mutants and the agonists. The V990M mutation, located in the S4-S5 loop, induces a more significant increase in agonist sensitivity at room temperature compared to the P1090Q mutation in the extracellular segment of S6.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the effects of this compound and pregnenolone sulfate on wild-type and mutant TRPM3 channels.
| Compound | Wild-Type TRPM3 (HEK293 Cells) | Reference |
| This compound | pEC50 = 0.77 ± 0.1 µM (Ca2+ response) | [1] |
| EC50 = 0.7 µM (at +80 mV) | [5][6] | |
| Pregnenolone Sulfate (PregS) | pEC50 = 3.0 ± 0.1 µM (Ca2+ response) | [1] |
| EC50 = 22 µM (at +80 mV) | [5][6] |
Table 1: Potency of this compound and Pregnenolone Sulfate on Wild-Type TRPM3.
| Mutant | Effect on Basal Activity | Increased Sensitivity to PregS | Increased Sensitivity to this compound | Reference |
| V990M | Higher basal Ca2+ levels compared to P1090Q | More pronounced left-shift in concentration-response curve | Larger left-shift in concentration-response curve | [2] |
| P1090Q | Higher basal Ca2+ levels than wild-type | Increased sensitivity | Increased sensitivity | [2] |
Table 2: Effects of Disease-Associated Mutations on TRPM3 Activity and Agonist Sensitivity.
Signaling Pathways and Functional Outcomes
Activation of TRPM3 by both this compound and PregS leads to an influx of Ca2+, which in turn triggers various downstream signaling cascades.[7] Stimulation of TRPM3 with PregS has been shown to activate the transcription factor Elk-1 and increase the biosynthesis of Egr-1 in insulinoma cells.[7] Both this compound and PregS are potent activators of AP-1-regulated gene transcription via TRPM3.[8][9] Functionally, the activation of TRPM3 by these agonists can induce the release of peptides like calcitonin gene-related peptide (CGRP) from sensory nerve terminals and insulin from pancreatic islets.[1]
Figure 1: Simplified signaling pathway of TRPM3 activation by this compound and Pregnenolone Sulfate.
Experimental Protocols
The data presented in this guide were generated using established experimental techniques to study ion channel function. The following provides an overview of the key methodologies.
Intracellular Ca2+ Measurements
This technique is used to monitor changes in intracellular calcium concentration upon channel activation.
-
Cell Culture and Loading: HEK293 cells stably expressing TRPM3 (HEK-M3) are cultured on coverslips. The cells are then loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM (2 µM), for 30-45 minutes at 37°C.[10]
-
Imaging: The coverslips are mounted on a microscope equipped for ratiometric fluorescence imaging. The cells are continuously perfused with an extracellular solution.[10]
-
Stimulation: A baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) is established before applying the agonist (this compound or PregS) at various concentrations.[10]
-
Data Analysis: The change in fluorescence ratio over time reflects the change in intracellular Ca2+ concentration. Dose-response curves are generated by plotting the peak change in fluorescence against the agonist concentration.
References
- 1. pnas.org [pnas.org]
- 2. The newest TRP channelopathy: Gain of function TRPM3 mutations cause epilepsy and intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disease-associated mutations in the human TRPM3 render the channel overactive via two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of gene transcription via this compound, a synthetic ligand of transient receptor potential melastatin-3 (TRPM3) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of the transient receptor potential channel TRPM3 by phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CIM0216 in Human Heat Sensation: A Comparative Guide to TRP Channel Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CIM0216, a potent and selective TRPM3 agonist, with other transient receptor potential (TRP) channel agonists involved in human heat sensation. By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this document serves as a valuable resource for researchers investigating thermosensation and nociception.
Introduction to TRP Channels and Heat Sensation
Transient Receptor Potential (TRP) channels are a diverse group of ion channels that act as cellular sensors for a wide range of physical and chemical stimuli, including temperature. Several TRP channels are implicated in the sensation of heat, playing a crucial role in both normal thermosensation and the development of pain hypersensitivity. Understanding the specific roles and activation mechanisms of these channels is paramount for the development of novel analgesics. This guide focuses on this compound and its interaction with TRPM3, contextualized by a comparison with agonists of other key heat-sensitive TRP channels.
Comparative Analysis of TRP Channel Agonists
This compound has emerged as a powerful tool for studying the physiological functions of TRPM3 due to its high potency and selectivity.[1][2] The following tables summarize the quantitative data for this compound and other prominent TRP channel agonists, providing a basis for objective comparison.
Table 1: Potency (EC50) of TRP Channel Agonists
| Agonist | Target TRP Channel | Reported EC50 | Cell Type | Measurement |
| This compound | TRPM3 | ~0.77 µM | HEK-TRPM3 cells | Ca2+ response [1][2][3] |
| Pregnenolone Sulfate (PS) | TRPM3 | ~3.0 µM | HEK-TRPM3 cells | Ca2+ response[1][3] |
| Capsaicin (B1668287) | TRPV1 | ~0.28 - 0.98 µM | HEK293 cells expressing hTRPV1 | Ca2+ influx / Current response[4][5] |
| Allyl isothiocyanate (AITC) | TRPA1 | ~2.7 - 37 µM | HEK cells expressing hTRPA1 | Current response / CGRP release[6][7][8] |
| 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) | TRPV3 | ~28 - 41.6 µM | HEK293 cells expressing mTRPV3 | Current response / Ca2+ assay[9][10] |
| GSK1016790A | TRPV4 | ~2.1 - 34 nM | HEK cells expressing hTRPV4 / Choroid plexus epithelial cells | Ca2+ influx[11][12][13] |
| Probenecid (B1678239) | TRPV2 | Potentiator, does not directly activate | HEK293T cells expressing TRPV2 | Electrophysiology / Ca2+ imaging[14][15][16] |
Table 2: Selectivity of this compound
| TRP Channel | Effect of this compound (10 µM) | Reference |
| TRPM3 | Potent Agonist | [1][2] |
| TRPM1 | No stimulating/blocking effect | [2] |
| TRPM2 | Small blocking effect (16.6% block) | [2] |
| TRPM4 | No stimulating/blocking effect | [2] |
| TRPM5 | Small blocking effect (33.5% block) | [2] |
| TRPM6 | No stimulating/blocking effect | [2] |
| TRPM7 | No stimulating/blocking effect | [2] |
| TRPM8 | No detectable effect on activation | [2] |
| TRPV1 | No detectable effect on activation | [2] |
| TRPA1 | No data found |
Signaling Pathways in Heat Sensation
The activation of TRP channels by agonists like this compound initiates a cascade of intracellular events, primarily involving cation influx and subsequent cellular responses. The following diagram illustrates the general signaling pathway initiated by a TRP channel agonist.
Caption: General signaling pathway of a TRP channel agonist.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize and compare TRP channel agonists.
Calcium Imaging Assay
This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) following the application of a TRP channel agonist.
Caption: Workflow for a calcium imaging assay.
Detailed Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably or transiently expressing the human TRP channel of interest (e.g., TRPM3) in appropriate media.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), typically at a concentration of 2-5 µM for 30-60 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-binding form.
-
Baseline Measurement: Place the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. Perfuse the cells with a physiological saline solution and record the baseline fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).
-
Agonist Application: Apply the TRP channel agonist (e.g., this compound) at various concentrations to the cells via the perfusion system.
-
Fluorescence Recording: Continuously record the fluorescence intensity at both excitation wavelengths throughout the experiment.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.
-
Dose-Response Curve: Plot the peak change in the fluorescence ratio against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[17][18]
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRP channels in response to agonist application.
Caption: Workflow for a whole-cell patch-clamp experiment.
Detailed Protocol:
-
Cell Preparation: Use cells expressing the TRP channel of interest, either in primary culture (e.g., dorsal root ganglion neurons) or a heterologous expression system (e.g., HEK293 cells).
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with an appropriate intracellular solution.
-
Seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the entire cell.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to record baseline ion channel activity.
-
Agonist Application: Perfuse the cell with an extracellular solution containing the TRP channel agonist at various concentrations.
-
Response Recording: Record the changes in membrane current evoked by the agonist.
-
Data Analysis: Analyze the current-voltage (I-V) relationship to characterize the properties of the channel. Plot the peak current amplitude against the agonist concentration to generate a dose-response curve and calculate the EC50.[17][19][20]
In Vivo Nocifensive Behavior Assay
This assay assesses the pain-inducing effects of TRP channel agonists in live animals.
Caption: Workflow for an in vivo nocifensive behavior assay.
Detailed Protocol:
-
Animal Acclimatization: Acclimatize mice to the observation chambers for a sufficient period before the experiment to minimize stress-induced behavioral changes.
-
Injection: Inject a specific volume and concentration of the TRP channel agonist (e.g., this compound dissolved in an appropriate vehicle) into the plantar surface of the hind paw.
-
Behavioral Observation: Immediately after the injection, place the animal back into the observation chamber and record the cumulative time spent licking or flinching the injected paw over a defined period (e.g., 5-15 minutes).
-
Data Analysis: Compare the duration of nocifensive behaviors between animals receiving different doses of the agonist and a vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.[21]
Conclusion
This compound is a highly potent and selective agonist of the TRPM3 channel, making it an invaluable tool for dissecting the role of this channel in heat sensation and pain. Compared to other TRP channel agonists, this compound exhibits a distinct pharmacological profile, activating a specific subset of sensory neurons. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other TRP channel modulators, with the ultimate goal of developing targeted therapies for pain management. The provided data and visualizations offer a clear and objective comparison to aid researchers in their experimental design and interpretation.
References
- 1. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective disruption of high sensitivity heat activation but not capsaicin activation of TRPV1 channels by pore turret mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A capsaicinoid-based soft drug, AG1529, for attenuating TRPV1-mediated histaminergic and inflammatory sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [nanion.de]
- 8. mdpi.com [mdpi.com]
- 9. 2-aminoethoxydiphenyl borate activates and sensitizes the heat-gated ion channel TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminoethoxydiphenyl Borate as a Common Activator of TRPV1, TRPV2, and TRPV3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 12. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Transient receptor potential V2 expressed in sensory neurons is activated by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural insights into TRPV2 modulation by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CIM0216: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of CIM0216, a selective TRPM3 agonist. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure laboratory safety and environmental protection.
This compound is identified as a combustible solid that is severely hazardous to water. Therefore, it is imperative that this compound and any materials contaminated with it are disposed of as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain.
Chemical and Safety Data
Properly characterizing the waste is the first step in safe disposal. The following table summarizes the key identification and hazard information for this compound.
| Property | Value | Source |
| Chemical Name | 3,4-Dihydro-N-(5-methyl-3-isoxazolyl)-α-phenyl-1(2H)-quinolineacetamide | Tocris Bioscience |
| CAS Number | 1031496-06-6 | Tocris Bioscience |
| Molecular Formula | C₂₁H₂₁N₃O₂ | Tocris Bioscience |
| Molecular Weight | 347.41 g/mol | Tocris Bioscience |
| Physical Form | Solid, white to light yellow | Sigma-Aldrich |
| Solubility | Soluble in DMSO (up to 50 mg/mL) | Sigma-Aldrich |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
| Water Hazard Class (WGK) | 3 - Severely hazardous to water | Sigma-Aldrich |
Experimental Protocols Cited
The disposal procedures outlined below are based on standard protocols for handling hazardous chemical waste in a laboratory setting, such as those provided by the National Institutes of Health (NIH).[1] These general procedures have been adapted to address the specific hazards identified for this compound.
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure risk. This includes:
-
A laboratory coat
-
Nitrile gloves (or other chemical-resistant gloves)
-
Protective eyewear (safety glasses or goggles)
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect un-used or expired solid this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be kept closed except when adding waste.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".
-
-
Liquid Waste (DMSO Solutions):
-
Solutions of this compound in DMSO must be collected as hazardous liquid waste.
-
Use a designated, leak-proof, and compatible waste container (e.g., a high-density polyethylene (B3416737) bottle).
-
Do not mix this waste with aqueous or other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (this compound and Dimethyl Sulfoxide), and an approximate concentration or volume percentage.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, plastic tubes) that has come into contact with this compound should be collected as solid hazardous waste.
-
Non-disposable glassware should be decontaminated by rinsing with a small amount of an appropriate solvent (e.g., ethanol (B145695) or acetone), and this rinsate must be collected as hazardous liquid waste. After decontamination, the glassware can be washed normally.
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural steps for the proper disposal of this compound waste.
References
Personal protective equipment for handling CIM0216
This guide provides immediate and essential safety, operational, and disposal information for the handling of CIM0216 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Weight | 347.41 g/mol |
| Formula | C₂₁H₂₁N₃O₂ |
| Appearance | White to light yellow solid |
| Solubility | Soluble in DMSO |
| Storage | Store at 2-8°C |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following PPE is recommended when handling this compound in both solid and solution forms.
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes of this compound solutions or accidental contact with the powder. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills. |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound will minimize risks and ensure the integrity of experiments.
Preparation and Weighing (Solid Form)
-
Location : Conduct all weighing and initial preparation of this compound powder in a well-ventilated area. A chemical fume hood is recommended to prevent inhalation of fine particulates.
-
Procedure :
-
Ensure the weighing area is clean and free of contaminants.
-
Wear all required PPE (lab coat, gloves, safety glasses).
-
Carefully weigh the desired amount of this compound powder.
-
Clean any spills immediately with a damp cloth or paper towel.
-
Solution Preparation
-
Solvent : this compound is soluble in DMSO.
-
Procedure :
-
In a fume hood, add the appropriate volume of DMSO to the weighed this compound powder.
-
Mix gently until the solid is completely dissolved.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Use in Experiments
-
Handling : When using this compound solutions, always wear appropriate PPE.
-
Aerosol Prevention : Avoid creating aerosols. Use appropriate pipetting techniques and avoid vigorous mixing that could lead to splashing.
Disposal Plan
Proper disposal of this compound and associated waste is crucial for environmental safety and regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as non-hazardous chemical waste according to your institution's guidelines. It may be permissible to dispose of in the regular trash, but always confirm with your institution's Environmental Health and Safety (EHS) department. |
| This compound Solutions (e.g., in DMSO) | Small quantities of dilute solutions may be eligible for drain disposal with copious amounts of water, but this is highly dependent on local regulations and the solvent used. Consult your institution's EHS for specific guidance. For larger quantities or concentrated solutions, dispose of as chemical waste. |
| Contaminated Materials (Gloves, Pipette Tips, etc.) | Dispose of in the appropriate laboratory waste container. Generally, these can be placed in the regular solid waste stream unless contaminated with a hazardous substance. |
| Empty Containers | Rinse the container with a suitable solvent (e.g., DMSO followed by ethanol (B145695) or water). Allow the container to air dry in a fume hood. Deface the label and dispose of the container with regular laboratory glass or plastic waste. |
Experimental Protocol: Stimulation of Cells with this compound
The following is a detailed methodology for a key experiment involving this compound, adapted from a study on its effects on gene transcription.[1]
Objective : To activate AP-1 regulated gene transcription in HEK293 cells expressing TRPM3 channels using this compound.
Methodology :
-
Cell Culture : Culture HEK293 cells with tetracycline-inducible TRPM3 expression in appropriate media.
-
Serum Starvation : 24 hours prior to stimulation, serum-starve the cells in media containing 0.05% serum and 1 µg/ml tetracycline.
-
Cell Stimulation :
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free media to final concentrations ranging from 0.5 µM to 20 µM.
-
Replace the serum-starvation media with the this compound-containing media.
-
As a positive control, pregnenolone (B344588) sulfate (B86663) (PregS) can be used at a concentration of 20 µM.
-
Incubate the cells for 24 hours.
-
-
Luciferase Assay :
-
Prepare cell extracts according to the luciferase assay kit manufacturer's instructions.
-
Measure luciferase activity to determine the level of AP-1 activation.
-
Normalize luciferase activity to the total protein concentration of each sample.
-
Visualizations
Caption: Safe handling workflow for this compound.
Caption: Experimental workflow for cell stimulation with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
